Eisenin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O6/c1-6(13(22)23)15-11(20)8(2-4-9(14)18)17-12(21)7-3-5-10(19)16-7/h6-8H,2-5H2,1H3,(H2,14,18)(H,15,20)(H,16,19)(H,17,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNGHPLCAMVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902331 | |
| Record name | NoName_1571 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80902331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21477-57-6 | |
| Record name | Eisenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021477576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Eisenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eisenin, a tripeptide isolated from the brown marine alga Eisenia bicyclis, has garnered scientific interest due to its immunomodulatory activities. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its chemical composition, stereochemistry, and the experimental methodologies employed for its structural elucidation. Furthermore, this document explores the known biological functions of this compound, particularly its impact on natural killer (NK) cell activity, and presents a putative signaling pathway. All quantitative data are summarized for clarity, and logical workflows are visualized to facilitate a deeper understanding of this marine-derived peptide.
Molecular Structure of this compound
This compound is a tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid. Its structure consists of three L-amino acid residues: pyroglutamic acid (pGlu), glutamine (Gln), and alanine (Ala), arranged in the sequence L-pyroGlu-L-Gln-L-Ala.[1] The N-terminal glutamic acid is cyclized to form a pyroglutamyl residue.
The molecular formula of this compound is C₁₃H₂₀N₄O₆, with a corresponding molecular weight of 328.32 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₆ | PubChem[1] |
| Molecular Weight | 328.32 g/mol | PubChem[1] |
| IUPAC Name | 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | PubChem[1] |
| Canonical SMILES | CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCC(=O)N1 | PubChem[1] |
| InChI Key | VIPNGHPLCAMVEB-UHFFFAOYSA-N | PubChem[1] |
| Stereochemistry | L-pyroglutamyl-L-glutaminyl-L-alanine | J-GLOBAL[2] |
Experimental Protocols for Structural Elucidation
Isolation from Eisenia bicyclis
The isolation of this compound from its natural source, the brown alga Eisenia bicyclis, would typically involve the following steps:
-
Extraction: The algal biomass is homogenized and extracted with a suitable solvent, such as aqueous ethanol or methanol, to isolate small molecules.
-
Fractionation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel or Sephadex, to separate compounds based on polarity and size.
-
Purification: The fractions containing the peptide of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound.
Amino Acid Analysis
To determine the amino acid composition of the purified peptide:
-
Acid Hydrolysis: A sample of pure this compound is hydrolyzed in 6N HCl at 110°C for 24 hours to break the peptide bonds and liberate the constituent amino acids. Note that the pyroglutamyl residue is converted to glutamic acid under these conditions.
-
Derivatization: The resulting amino acid mixture is derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids.
-
Chromatographic Separation: The derivatized amino acids are separated and quantified using reverse-phase HPLC. By comparing the retention times and peak areas with those of standard amino acids, the identity and molar ratios of the constituent amino acids are determined.
Mass Spectrometry
Mass spectrometry is employed to determine the molecular weight and amino acid sequence of the peptide:
-
Ionization: The purified peptide is ionized using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the accurate molecular weight of the peptide.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the m/z ratios of the resulting fragment ions (b- and y-ions) are analyzed. The mass differences between consecutive fragment ions correspond to the masses of the amino acid residues, allowing for the determination of the peptide sequence.
Chemical Synthesis for Structural Confirmation
The definitive confirmation of the proposed structure is achieved through total chemical synthesis:
-
Solid-Phase Peptide Synthesis (SPPS): The tripeptide is synthesized on a solid support (resin) by sequentially adding the protected amino acids (L-Ala, L-Gln, and L-pGlu) from the C-terminus to the N-terminus.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification and Characterization: The synthetic peptide is purified by HPLC. Its identity and purity are confirmed by comparing its analytical data (e.g., NMR spectra, mass spectrum, and HPLC retention time) with those of the natural this compound.
Biological Activity and Signaling Pathway
This compound has been shown to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs) in humans, an activity that is attributed to its effect on natural killer (NK) cells.[1] NK cells are a critical component of the innate immune system, responsible for recognizing and eliminating virally infected and cancerous cells.
The precise molecular mechanism by which this compound enhances NK cell activity has not been fully elucidated. However, based on the general understanding of NK cell activation, a putative signaling pathway can be proposed. NK cell activation is regulated by a balance of signals from activating and inhibitory receptors on the cell surface. Upon engagement with ligands on a target cell, activating receptors trigger a downstream signaling cascade that leads to the release of cytotoxic granules and the production of pro-inflammatory cytokines.
It is hypothesized that this compound may act as a modulator of this process, potentially by:
-
Enhancing the expression of activating receptors on NK cells.
-
Increasing the sensitivity of activating receptors to their ligands.
-
Promoting the signaling cascade downstream of receptor activation.
Conclusion
This compound is a well-characterized tripeptide with a defined molecular structure of L-pyroGlu-L-Gln-L-Ala. Its structural elucidation has been achieved through standard peptide chemistry techniques. The primary biological activity of this compound identified to date is its ability to enhance the cytotoxic function of natural killer cells, making it a molecule of interest for further investigation in the fields of immunology and drug development. Future research should focus on elucidating the precise molecular targets and signaling pathways through which this compound exerts its immunomodulatory effects.
References
The Discovery and Origin of Eisenin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental biochemical properties of the tripeptide Eisenin. Isolated from the brown marine alga Eisenia bicyclis, this compound (L-pyroGlu-L-Gln-L-Ala) has been identified as a biological response modifier with immunostimulatory properties. This document details the initial isolation and structural elucidation of this compound, its physicochemical characteristics, and its known biological activities, with a focus on the augmentation of natural killer (NK) cell cytotoxicity. Methodologies for key experiments, including extraction, purification, and bioassays, are described. Furthermore, this guide explores the potential signaling pathways modulated by extracts of Eisenia bicyclis, which may be attributable to this compound's activity. This whitepaper is intended for researchers, scientists, and professionals in the fields of natural product chemistry, immunology, and drug development.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds with therapeutic potential. Among these, peptides derived from marine algae have garnered significant interest due to their diverse biological activities. This compound, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, stands out as a notable example. First isolated from the edible brown alga Eisenia bicyclis (Setchell), this peptide has been characterized as a biological response modifier.[1] Its primary reported activity is the enhancement of the natural cytotoxic activity of peripheral blood lymphocytes, specifically attributed to natural killer (NK) cells.[1] This guide will provide an in-depth examination of the discovery, origin, and biochemical characteristics of this compound.
Discovery and Origin
This compound was discovered and isolated from the brown marine alga Eisenia bicyclis, a species commonly found along the coasts of Japan and Korea.[1][2] This alga, also known as Arame, has been a part of the local diet and traditional medicine for centuries.[3][4] The initial investigations into the bioactive constituents of Eisenia bicyclis led to the isolation and characterization of this novel tripeptide.
The structure of this compound was determined to be L-pyroglutamyl-L-glutaminyl-L-alanine.[1] The N-terminal pyroglutamic acid is a cyclic lactam of glutamic acid, a modification that can confer resistance to degradation by aminopeptidases.
Physicochemical Properties
A summary of the key quantitative data for the this compound peptide is presented in Table 1.
| Property | Value | Reference(s) |
| Amino Acid Sequence | L-pyroGlu-L-Gln-L-Ala (pGlu-Gln-Ala) | [1][5] |
| Molecular Formula | C13H20N4O6 | [5] |
| Molecular Weight | 328.32 g/mol | [5] |
| Origin | Eisenia bicyclis (brown marine alga) | [1] |
| Biological Activity | Augments natural killer cell cytotoxicity | [1] |
Experimental Protocols
Isolation and Purification of this compound from Eisenia bicyclis
The following is a generalized protocol for the isolation and purification of this compound based on standard methodologies for natural product extraction from marine algae.
-
Extraction:
-
Air-dried and powdered Eisenia bicyclis is subjected to extraction with a suitable solvent, such as an aqueous methanol or ethanol solution.
-
The extraction is typically performed at room temperature with continuous stirring for an extended period (e.g., 24-48 hours).
-
The resulting crude extract is filtered to remove solid algal material and then concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is subjected to sequential solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a polar peptide, is expected to partition into the more polar fractions.
-
-
Chromatographic Purification:
-
The polar fraction is further purified using a combination of chromatographic techniques.
-
Gel Filtration Chromatography: The extract is passed through a gel filtration column (e.g., Sephadex G-10 or similar) to separate molecules based on size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are subjected to RP-HPLC on a C18 column. A gradient of acetonitrile in water, both containing a small percentage of trifluoroacetic acid (TFA), is commonly used for elution.
-
Fractions are collected and monitored by UV absorbance at approximately 214 nm, which is characteristic of the peptide bond.
-
Structural Elucidation
The structure of the purified peptide is determined using a combination of the following techniques:
-
Amino Acid Analysis: The peptide is hydrolyzed with 6N HCl at 110°C for 24 hours. The resulting amino acids are then identified and quantified using an amino acid analyzer or by derivatization followed by HPLC or GC-MS. This confirms the presence of glutamic acid (which forms pyroglutamic acid upon cyclization), glutamine, and alanine in a 1:1:1 ratio.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the intact peptide.[6] Tandem mass spectrometry (MS/MS) is then employed to obtain fragmentation data, which helps to elucidate the amino acid sequence.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC) are performed on the purified peptide to confirm the amino acid spin systems and the sequence of the peptide.[7] The presence of the pyroglutamyl residue can be confirmed by characteristic chemical shifts.[8]
Biological Activity Assay: 51Cr Release Assay for NK Cell Cytotoxicity
The ability of this compound to augment the cytotoxic activity of natural killer (NK) cells is assessed using a standard 51Chromium (51Cr) release assay.[1][9]
-
Target Cell Preparation:
-
A human tumor cell line sensitive to NK cell-mediated lysis, such as K-562 cells, is used as the target.
-
The target cells are labeled with 51Cr by incubating them with Na2-51CrO4 for 1-2 hours at 37°C.[9]
-
After incubation, the cells are washed multiple times to remove unincorporated 51Cr.
-
-
Effector Cell Preparation:
-
Peripheral blood lymphocytes (PBLs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. These serve as the effector cells containing NK cells.
-
-
Cytotoxicity Assay:
-
The 51Cr-labeled target cells are co-incubated with the effector cells at various effector-to-target (E:T) ratios in the presence or absence of this compound.
-
The assay is typically run for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
After incubation, the cells are centrifuged, and the supernatant is collected.
-
The amount of 51Cr released into the supernatant, which is proportional to the number of lysed target cells, is measured using a gamma counter.
-
Spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100) are also measured.
-
-
Calculation of Cytotoxicity:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, studies on extracts of Eisenia bicyclis suggest potential involvement in key signaling pathways. It is important to note that these studies were conducted with whole extracts, and further research is needed to confirm that this compound is the sole active component responsible for these effects.
Potential Interaction with the Tor-FoxO Axis
Aqueous extracts of Eisenia bicyclis have been shown to extend the lifespan in Drosophila melanogaster in a manner that is dependent on a functional Target of Rapamycin (Tor) and Forkhead box O (FoxO) signaling pathway.[10] The Tor-FoxO axis is a highly conserved pathway that regulates growth, metabolism, and longevity.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity Purification and Preparation of Peptides for Mass Spectrometry from C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 6. researchgate.net [researchgate.net]
- 7. L-Pyroglutamyl-L-alanine|CAS 21282-08-6|High Purity [benchchem.com]
- 8. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Signaling Network of Forkhead Family of Transcription Factors (FOXO) in Dietary Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin and TOR signal in parallel through FOXO and S6K to promote epithelial wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Whitepaper on the Immunomodulatory Tripeptide from Eisenia bicyclis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eisenin, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, is a bioactive compound isolated from the brown marine alga Eisenia bicyclis. This document provides a comprehensive technical overview of this compound, focusing on its role as a biological response modifier. Primarily, this compound has been demonstrated to augment the natural cytotoxicity of peripheral blood lymphocytes, an effect attributed to the activation of Natural Killer (NK) cells. This whitepaper details the known biological activities of this compound, presents standardized experimental protocols for the assessment of its immunomodulatory effects, and explores potential signaling pathways that may be involved in its mechanism of action. Due to the limited availability of quantitative data in the public domain, this paper also outlines methodologies for the purification and quantification of this compound to facilitate further research and development.
Introduction
The marine environment is a rich source of novel bioactive compounds with therapeutic potential. Eisenia bicyclis, an edible brown alga found off the coasts of East Asia, is known to produce a variety of secondary metabolites, including phlorotannins and the tripeptide this compound.[1][2] this compound, with the chemical structure L-pyroglutamyl-L-glutaminyl-L-alanine, has been identified as a biological response modifier with the ability to enhance innate immune functions.[1] Specifically, it has been shown to increase the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. The unique immunomodulatory properties of this compound make it a person of interest for further investigation in the fields of immunology and drug development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[[5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoic acid | [3] |
| Molecular Formula | C13H20N4O6 | [3] |
| Molecular Weight | 328.32 g/mol | [3] |
| Sequence | pGlu-Gln-Ala | [1] |
| Source | Eisenia bicyclis | [1] |
Biological Activity of this compound
The primary reported biological activity of this compound is its ability to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[1] This effect is primarily mediated through the activation of Natural Killer (NK) cells.
Augmentation of Natural Killer (NK) Cell Cytotoxicity
Studies have shown that this compound enhances the lytic activity of PBLs against target tumor cells, such as the K-562 cell line.[1] This increased cytotoxicity is attributed to the stimulation of NK cells, as the effect is abrogated by the depletion of the NK cell population using specific monoclonal antibodies (anti-Leu 11b and anti-Leu 19).[1] The augmentation of cytotoxicity is observed when this compound is added directly to the assay or when PBLs are pre-incubated with the tripeptide.[1]
Quantitative data on the dose-dependent efficacy of this compound, such as IC50 or EC50 values for NK cell activation or cytotoxicity enhancement, are not currently available in the published literature.
Experimental Protocols
The following sections detail standardized protocols for the investigation of this compound's bioactivity.
Isolation and Purification of this compound from Eisenia bicyclis
A generalized protocol for the extraction and purification of peptides from marine algae is presented, which can be adapted for this compound.
dot
Caption: Workflow for this compound Isolation and Purification.
-
Extraction: The fresh or dried biomass of Eisenia bicyclis is homogenized in a suitable solvent, such as aqueous ethanol or methanol, to extract a broad range of metabolites.[4]
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between n-butanol and water, to separate polar compounds like peptides from lipids and pigments. The aqueous phase, containing the peptides, is collected.
-
Gel Filtration Chromatography: The aqueous fraction is then applied to a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size, thereby isolating the low molecular weight peptide fraction containing this compound.[5]
-
Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography to separate peptides based on their net charge.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC on a C18 column to obtain highly purified this compound.[5][6] The peptide is eluted using a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[6]
Quantitative Analysis of this compound
Quantitative analysis of the purified this compound can be performed using RP-HPLC with UV detection or by liquid chromatography-mass spectrometry (LC-MS).[7][8]
-
Standard Curve: A standard curve is generated using synthetic this compound of known concentrations.
-
Sample Analysis: The purified sample is analyzed by RP-HPLC, and the peak corresponding to this compound is identified by comparing its retention time to that of the standard.
-
Quantification: The concentration of this compound in the sample is determined by interpolating the peak area from the standard curve.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of effector cells (PBLs or purified NK cells) to lyse target cells.[1][9]
dot
Caption: Chromium-51 Release Cytotoxicity Assay Workflow.
-
Target Cell Preparation: Target cells (e.g., K-562) are incubated with Sodium Chromate (⁵¹Cr) to radioactively label the cytoplasm.[1][10]
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and may be used directly or after enrichment for NK cells. The effector cells are incubated with varying concentrations of this compound.[1]
-
Co-incubation: The ⁵¹Cr-labeled target cells are co-incubated with the this compound-treated effector cells at various effector-to-target (E:T) ratios.[10]
-
Measurement of ⁵¹Cr Release: After incubation, the cells are centrifuged, and the radioactivity in the supernatant is measured using a gamma counter.[11]
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[11]
-
Experimental Release: ⁵¹Cr released in the presence of effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with media alone.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.[11]
-
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on lymphocyte proliferation, a key indicator of immune cell activation.[12][13]
-
Cell Preparation: PBMCs are isolated and seeded in a 96-well plate.
-
Stimulation: Cells are treated with this compound in the presence or absence of a mitogen (e.g., Phytohemagglutinin (PHA)) or a specific antigen.[14]
-
Incubation: The plate is incubated for a period of 3 to 6 days to allow for cell proliferation.[14][15]
-
Measurement of Proliferation:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured.[13]
-
CFSE Staining: Cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. The proliferation is measured by the reduction in fluorescence intensity using flow cytometry.[13]
-
Cytokine Release Assay (ELISA)
This assay quantifies the production of cytokines by lymphocytes in response to this compound.[16][17]
-
Cell Culture and Stimulation: Lymphocytes are cultured and treated with this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.[18][19]
Potential Signaling Pathways
While the precise signaling pathways activated by this compound in lymphocytes have not been elucidated, based on its known immunomodulatory effects on NK cells, several key pathways can be postulated to be involved.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses.[20][21][22] Its activation in lymphocytes is crucial for cell survival, proliferation, and cytokine production.[23] It is plausible that this compound may trigger signaling cascades that lead to the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the translocation of NF-κB dimers to the nucleus to initiate the transcription of target genes.
dot
Caption: Postulated NF-κB Signaling Pathway Activation by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are critical for T cell and NK cell activation and function.[24][25] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[26] this compound could potentially activate upstream kinases that lead to the phosphorylation and activation of MAPKs, which in turn would phosphorylate downstream transcription factors and other effector proteins.
Caption: Postulated PI3K-Akt Signaling Pathway Activation by this compound.
Conclusion and Future Directions
This compound, a tripeptide from the marine alga Eisenia bicyclis, demonstrates clear immunomodulatory activity through the enhancement of NK cell cytotoxicity. While its basic biological function has been identified, there is a significant need for further research to fully characterize its therapeutic potential. Future studies should focus on:
-
Quantitative Bioactivity Studies: Determining the dose-response relationship of this compound in various immunological assays to establish its potency (e.g., IC50, EC50).
-
Mechanism of Action: Elucidating the specific cell surface receptors and intracellular signaling pathways that are modulated by this compound.
-
In Vivo Efficacy: Evaluating the immunomodulatory effects of this compound in preclinical animal models to assess its potential as a therapeutic agent for infectious diseases or cancer.
-
Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify key structural features required for its biological activity.
The development of a more comprehensive understanding of this compound's pharmacology will be crucial for its potential translation into clinical applications.
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. 2.11. 51Chromium ( 51Cr)‐release assay for cytotoxicity of natural killer cells [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Preparation, purification, and identification of novel antioxidant peptides derived from Gracilariopsis lemaneiformis protein hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. revvity.com [revvity.com]
- 12. Lab13 [science.umd.edu]
- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hanc.info [hanc.info]
- 15. childrensmn.org [childrensmn.org]
- 16. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bowdish.ca [bowdish.ca]
- 18. rndsystems.com [rndsystems.com]
- 19. biomatik.com [biomatik.com]
- 20. The NF-κB signaling network in the life of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 23. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
- 25. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genetic insights into Map3k-dependent proliferative expansion of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Eisenin: An Immunomodulatory Tripeptide from Marine Algae
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Eisenin, a tripeptide with the structure L-pyroGlu-L-Gln-L-Ala, is a bioactive compound isolated from the brown marine alga Eisenia bicyclis. This technical guide provides a comprehensive overview of the known biological functions of this compound, with a primary focus on its immunomodulatory activities. While research into this compound is ongoing, this document synthesizes the current understanding of its mechanism of action, potential therapeutic applications, and the experimental methodologies used to elucidate its functions. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmaceutical potential of marine-derived natural products.
Introduction
The marine environment is a rich and largely untapped resource for novel bioactive compounds with therapeutic potential. Marine algae, in particular, produce a diverse array of secondary metabolites, including peptides, with a wide range of biological activities.[1] this compound, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, was first isolated from the brown alga Eisenia bicyclis.[2] Its discovery has spurred interest in its potential as a biological response modifier. This guide will delve into the technical details of this compound's biological functions, with a particular emphasis on its role in the modulation of the immune system.
Chemical Properties
-
IUPAC Name: (2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid[3]
-
Molecular Formula: C13H20N4O6[3]
-
Molecular Weight: 328.32 g/mol [3]
-
Structure: A tripeptide consisting of pyroglutamic acid, glutamine, and alanine.
Biological Function: Immunomodulation
The primary and most well-documented biological function of this compound is its ability to augment the cytotoxic activity of Natural Killer (NK) cells.[2] NK cells are a critical component of the innate immune system, responsible for the early defense against viral infections and the elimination of transformed cancer cells.
Enhancement of Natural Killer Cell Cytotoxicity
Studies have shown that this compound enhances the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[2] This effect is attributed to the stimulation of NK cells within the PBL population. The augmentation of cytotoxicity is observed when this compound is added directly to a cytotoxicity assay or when PBLs are pre-incubated with the peptide.[2]
Table 1: Summary of this compound's Effect on NK Cell Cytotoxicity
| Parameter | Observation | Reference |
| Cell Type | Human Peripheral Blood Lymphocytes (PBLs) | [2] |
| Target Cells | K-562 (NK-sensitive tumor cell line) | [2] |
| Effect | Augmentation of natural cytotoxicity | [2] |
| Mechanism | Attributed to stimulation of NK cells | [2] |
Potential Mechanisms of Action: Signaling Pathways
While the precise signaling pathways activated by this compound in NK cells have not been fully elucidated, the immunomodulatory effects of other marine-derived peptides often involve the activation of key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] It is hypothesized that this compound may exert its effects through similar mechanisms.
Hypothesized Signaling Pathway
Upon binding to a putative receptor on the surface of an NK cell, this compound may trigger a downstream signaling cascade involving the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes involved in NK cell activation, such as those encoding for effector molecules like perforin and granzymes, as well as pro-inflammatory cytokines. Concurrently, the MAPK pathway may also be activated, leading to the phosphorylation of downstream kinases such as ERK, JNK, and p38, which can further amplify the inflammatory and cytotoxic responses.
Caption: Hypothesized signaling pathway for this compound-mediated NK cell activation.
Other Potential Biological Activities
While the immunomodulatory effects of this compound are the most studied, peptides derived from marine algae are known to possess a range of other biological activities.[1][7] Further research is warranted to explore whether this compound exhibits antioxidant and anti-inflammatory properties.
Antioxidant Activity
The potential antioxidant activity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][8][9]
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[2][10]
Table 2: Potential Biological Activities of this compound and Relevant Assays
| Biological Activity | In Vitro Assay | Principle |
| Antioxidant | DPPH Radical Scavenging Assay | Measures the ability of the compound to donate an electron or hydrogen to the stable DPPH radical. |
| ABTS Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by the antioxidant compound. | |
| Anti-inflammatory | Nitric Oxide (NO) Production Assay | Quantifies the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent. |
Note: There is currently no publicly available quantitative data on the antioxidant or anti-inflammatory activities of this compound.
Experimental Protocols
Extraction and Purification of this compound from Eisenia bicyclis
A detailed, standardized protocol for the extraction and purification of this compound is not widely available. The following is a generalized workflow based on methods for extracting bioactive compounds from brown algae.
Caption: Generalized workflow for the extraction and purification of this compound.
-
Sample Preparation: Fresh Eisenia bicyclis is collected, washed thoroughly with fresh water to remove salts and epiphytes, and then freeze-dried. The dried algal material is ground into a fine powder.
-
Extraction: The algal powder is extracted with a suitable solvent, such as aqueous methanol or ethanol, typically at room temperature with constant stirring. The process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include initial partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to remove non-polar compounds. Further purification is achieved through column chromatography, such as size-exclusion chromatography (e.g., Sephadex) and reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate the pure this compound tripeptide.
-
Characterization: The structure and purity of the isolated this compound are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
51Cr-Release Assay for NK Cell Cytotoxicity
This assay is a standard method to measure the cytotoxic activity of NK cells.
-
Target Cell Labeling: K-562 cells, a human erythroleukemic cell line sensitive to NK cell-mediated lysis, are used as target cells. The cells are incubated with 51Cr (sodium chromate), which is taken up by the cells and binds to intracellular proteins.
-
Effector and Target Cell Co-culture: Human peripheral blood lymphocytes (PBLs), serving as the source of NK effector cells, are isolated from healthy donors. The PBLs are co-incubated with the 51Cr-labeled K-562 target cells at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of this compound.
-
Measurement of 51Cr Release: After a 4-hour incubation period at 37°C, the cells are centrifuged. The amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr released in the presence of effector cells.
-
Spontaneous Release: 51Cr released from target cells incubated with medium alone (represents baseline cell death).
-
Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).
-
Future Directions and Conclusion
This compound presents a promising lead compound for the development of novel immunomodulatory agents. Its ability to enhance NK cell cytotoxicity suggests potential applications in cancer immunotherapy and the treatment of viral infections. However, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:
-
Quantitative Dose-Response Studies: Establishing precise dose-response relationships and determining the EC50 values for this compound's effects on NK cells and other immune cells.
-
Elucidation of Signaling Pathways: Identifying the specific receptors and downstream signaling molecules involved in this compound-mediated immune cell activation.
-
In Vivo Efficacy Studies: Evaluating the immunomodulatory and potential anti-tumor or anti-viral effects of this compound in animal models.
-
Toxicology and Safety Profile: A thorough assessment of the safety and potential side effects of this compound.
-
Exploration of Other Bioactivities: Investigating the antioxidant, anti-inflammatory, and other potential therapeutic properties of this compound.
References
- 1. Involvement of nuclear factor-kappa B (NF-kappaB) activation in mitogen-induced lymphocyte proliferation: inhibitory effects of lymphoproliferation by salicylates acting as NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. Nanoformulation of Seaweed Eisenia bicyclis in Albumin Nanoparticles Targeting Cardiovascular Diseases: In Vitro and In Vivo Evaluation [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Eisenin (L-pyroGlu-L-Gln-L-Ala): A Technical Guide to Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide first isolated from the brown algae Eisenia bicyclis. As interest in naturally derived peptides for therapeutic applications grows, a thorough understanding of their physicochemical properties is essential for formulation development, stability assessment, and predicting biological activity. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and visual workflows to support laboratory investigation.
Core Physicochemical Properties
The physicochemical properties of a peptide are fundamental to its behavior in both in vitro and in vivo systems. These properties influence its solubility, stability, permeability, and interaction with biological targets. The data for this compound, both computationally predicted and experimentally determined for its constituent amino acids, are summarized below.
Quantitative Data Summary
The following tables provide a structured summary of key quantitative data for this compound. Table 1 details the computed properties for the tripeptide, offering insights into its molecular characteristics. Table 2 provides the experimental pKa values of its constituent amino acids, which are crucial for estimating the peptide's ionization behavior and isoelectric point.
| Property | Value | Source |
| Molecular Formula | C13H20N4O6 | PubChem[1] |
| Molecular Weight | 328.32 g/mol | PubChem[1] |
| Exact Mass | 328.13828437 Da | PubChem[1] |
| XLogP3-AA (logP) | -2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 168 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
| Rotatable Bond Count | 8 | PubChem[1] |
| Table 1: Computed Physicochemical Properties of this compound. |
| Amino Acid | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) |
| L-pyroglutamic Acid | ~3.32 | N/A (cyclic) | N/A |
| L-Glutamine (Gln) | 2.17 | 9.13 | N/A |
| L-Alanine (Ala) | 2.34 | 9.69 | N/A |
| Table 2: pKa Values of Constituent Amino Acids.[2][3][4][5][6] |
Estimation of Isoelectric Point (pI)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a peptide, the pI can be estimated from the pKa values of its N-terminus, C-terminus, and the side chains of its constituent amino acids.
This compound has a single ionizable group, the C-terminal carboxyl group of Alanine (pKa ≈ 2.34), as the N-terminal amino group of pyroglutamic acid is part of a lactam ring and is not basic. The side chain of Glutamine is neutral. Therefore, this compound is an acidic peptide, and its pI is estimated to be below 7. The pI can be approximated by considering the pKa of the C-terminal carboxyl group, suggesting a pI in the acidic range, likely around 3-4.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections outline methodologies for key experiments related to the physicochemical characterization of this compound.
Peptide Synthesis and Purification
The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent purification of a peptide such as this compound.
Solubility Determination
Objective: To determine the solubility of this compound in various aqueous and organic solvents.
Materials:
-
Lyophilized this compound peptide
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Protocol:
-
Accurately weigh 1 mg of lyophilized this compound into a microcentrifuge tube.
-
Add 100 µL of the primary solvent (e.g., deionized water) to achieve a concentration of 10 mg/mL.
-
Vortex the tube for 1-2 minutes. If the peptide does not dissolve, sonication can be attempted.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.
-
If the peptide is insoluble in water, repeat the process with a fresh 1 mg sample using alternative solvents in the following order: PBS, 0.1 M Acetic Acid (as this compound is acidic), and then organic solvents like DMSO or ACN for hydrophobic peptides.[7][8][9]
-
For quantitative analysis, after attempting to dissolve the peptide, centrifuge the sample at 14,000 rpm for 10 minutes.
-
Carefully collect the supernatant and lyophilize it to determine the mass of the dissolved peptide.
-
Solubility is expressed as the percentage of the dissolved peptide mass relative to the initial mass.
Stability Analysis using RP-HPLC
Objective: To assess the stability of this compound in solution over time and under different pH and temperature conditions.
Materials:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound stock solution (1 mg/mL in deionized water)
-
pH meter and buffers
-
Incubators set at various temperatures (e.g., 4°C, 25°C, 37°C)
Protocol:
-
Prepare aliquots of the this compound stock solution in different buffers (e.g., pH 4, 7, and 9).
-
Incubate the aliquots at the desired temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Analyze the samples by RP-HPLC. A typical gradient could be 5-95% Mobile Phase B over 30 minutes with detection at 220 nm.
-
The stability is determined by monitoring the decrease in the peak area of the intact this compound and the appearance of degradation product peaks over time. The degradation can be described by pseudo-first-order kinetics.[10]
The following diagram illustrates the general workflow for a peptide stability study.
Signaling Pathways and Biological Context
Currently, there is a lack of specific, well-documented signaling pathways directly attributed to this compound in the scientific literature. Peptides containing pyroglutamic acid at the N-terminus are known to exhibit enhanced stability against aminopeptidases. This modification is crucial for the biological activity of some chemokines, where it can influence receptor binding and signal transduction. Further research is required to elucidate the specific molecular targets and signaling cascades that may be modulated by this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and protocols offer a starting point for researchers and drug development professionals working with this peptide. The computational data suggests that this compound is a small, polar molecule, and its acidic nature will govern its solubility and interactions in biological systems. The provided experimental workflows for synthesis, purification, and stability analysis are essential for any further investigation into its therapeutic potential. Future research should focus on obtaining experimental validation of the computed properties and exploring the biological activity and potential signaling pathways of this compound.
References
- 1. This compound | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Star Republic: Guide for Biologists [sciencegateway.org]
- 4. peptideweb.com [peptideweb.com]
- 5. Page loading... [guidechem.com]
- 6. L-Glutamine | C5H10N2O3 | CID 5961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. peptidesciences.com [peptidesciences.com]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Action of Eisenin: A Technical Guide to its Mechanism of Action on Immune Cells
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide first isolated from the brown marine alga, Eisenia bicyclis (Setchell).[1] Early research has identified it as a biological response modifier with the ability to augment the cytotoxic activity of a specific subset of immune cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from the foundational in vitro studies. It aims to consolidate the existing data, detail relevant experimental protocols, and propose potential signaling pathways for further investigation, thereby serving as a valuable resource for researchers in immunology and drug development.
Core Mechanism of Action: Enhancement of Natural Killer (NK) Cell Cytotoxicity
The primary immunological effect of this compound is the augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs).[1] This enhanced killing of target cells is specifically attributed to the activity of Natural Killer (NK) cells.
Experimental Evidence
Initial studies demonstrated that the addition of this compound directly to a co-culture of human PBLs and K-562 tumor target cells, or pre-incubation of PBLs with this compound for as little as 30-60 minutes, resulted in a significant increase in the lysis of the target cells.[1] The role of NK cells as the primary mediators of this effect was confirmed through antibody-based cell depletion studies.[1]
-
Treatment of this compound-stimulated PBLs with an anti-Leu 11b monoclonal antibody (a marker for NK cells) and complement completely abrogated the augmented cytotoxicity.[1]
-
Similarly, the removal of Leu 19-positive cells, another NK cell marker, also eliminated the enhanced cytotoxic effect.[1]
Interestingly, the constituent amino acids of this compound, specifically L-pyroglutamic acid and L-alanine, were also found to augment natural cytotoxicity, suggesting that the individual amino acid residues may contribute to the overall activity of the tripeptide.[1]
Quantitative Data on this compound's Effect on NK Cell Activity
The available literature provides qualitative evidence of this compound's activity. To facilitate comparison and future research, the key findings are summarized below.
| Parameter | Cell Type | Target Cells | Treatment | Observation | Reference |
| Natural Cytotoxicity | Human Peripheral Blood Lymphocytes (PBLs) | K-562 | This compound (direct addition to assay) | Augmentation of cytotoxicity | [1] |
| Natural Cytotoxicity | Human Peripheral Blood Lymphocytes (PBLs) | K-562 | This compound (0.5-1h pre-incubation) | Augmentation of cytotoxicity | [1] |
| Cell Specificity | This compound-stimulated PBLs | K-562 | Anti-Leu 11b mAb + complement | Complete abolishment of augmented cytotoxicity | [1] |
| Cell Specificity | This compound-stimulated PBLs | K-562 | Depletion of Leu 19+ cells | Complete abolishment of augmented cytotoxicity | [1] |
| Component Activity | Human PBLs | K-562 | L-pyroglutamic acid, L-alanine | Augmentation of natural cytotoxicity | [1] |
Proposed Signaling Pathways
While the precise signaling cascade initiated by this compound in NK cells has not been fully elucidated, we can propose a hypothetical model based on the known mechanisms of NK cell activation. The rapid nature of this compound's effect suggests a receptor-mediated mechanism that quickly enhances the cytotoxic machinery of the NK cell.
Given that this compound is a small peptide, it may interact with a cell surface receptor on NK cells. This interaction could trigger a downstream signaling cascade involving key effector molecules. A plausible pathway could involve the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This would result in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), both of which are critical for the polarization of lytic granules towards the target cell and their subsequent exocytosis.
Experimental Protocols
To facilitate further research and replication of the initial findings, the key experimental methodologies are detailed below.
Preparation of Peripheral Blood Lymphocytes (PBLs)
-
Source: Healthy human donors.
-
Method: Heparinized venous blood is layered onto a Ficoll-Paque density gradient.
-
Centrifugation: Centrifuged at 400 x g for 30 minutes at room temperature.
-
Collection: The mononuclear cell layer at the interface is collected.
-
Washing: Cells are washed three times with phosphate-buffered saline (PBS).
-
Resuspension: The final cell pellet is resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
51Cr Release Assay for Natural Killer Cell Cytotoxicity
This assay is a standard method to measure cell-mediated cytotoxicity.
-
Target Cell Labeling: K-562 cells are incubated with Na₂⁵¹CrO₄ for 1-2 hours at 37°C. The radioactive chromate is taken up by the cells.
-
Washing: Labeled target cells are washed to remove unincorporated ⁵¹Cr.
-
Co-culture: Labeled target cells are mixed with effector PBLs (with or without this compound) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing ⁵¹Cr released from lysed cells, is collected.
-
Measurement: The radioactivity in the supernatant is measured using a gamma counter.
-
Calculation: The percentage of specific cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with medium alone.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
NK Cell Depletion Protocol
To confirm the role of NK cells, specific cell populations are removed from the PBLs before the cytotoxicity assay.
-
Antibody Incubation: PBLs are incubated with a monoclonal antibody specific for an NK cell surface marker (e.g., anti-Leu 11b).
-
Depletion Method 1: Complement-Mediated Lysis:
-
Rabbit complement is added to the antibody-treated cells.
-
The complement cascade is activated, leading to the lysis of the antibody-bound NK cells.
-
-
Depletion Method 2: Magnetic Bead Separation:
-
Magnetic beads coated with anti-mouse IgG are added to the cell suspension.
-
The beads bind to the primary antibody on the NK cells.
-
A strong magnet is used to hold the NK cells (bound to beads) to the side of the tube while the NK-depleted supernatant is collected.
-
-
Washing: The remaining cells are washed to remove debris and antibodies.
-
Confirmation: The efficiency of depletion can be confirmed by flow cytometry.
Future Directions and Drug Development Implications
The immunomodulatory activity of this compound presents an interesting avenue for therapeutic development, particularly in the context of immuno-oncology and infectious diseases where enhanced NK cell activity is desirable. However, significant research is required to fully understand its mechanism of action and potential for clinical application.
Key areas for future investigation include:
-
Receptor Identification: Identifying the specific receptor(s) on NK cells that bind to this compound. This could be achieved through affinity chromatography, ligand-binding assays, or computational modeling.
-
Signaling Pathway Elucidation: Detailed investigation of the downstream signaling pathways activated by this compound. This would involve phosphoproteomics, calcium imaging, and the use of specific inhibitors for key signaling molecules (e.g., PLC, PKC, PI3K).
-
In Vivo Efficacy: Evaluating the effect of this compound on NK cell activity and tumor clearance in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to determine the key structural features required for its activity and to potentially develop more potent and stable derivatives.
Conclusion
This compound is a marine-derived tripeptide that has been shown to enhance the cytotoxic function of human Natural Killer cells. While the foundational research provides a strong basis for its immunomodulatory potential, the precise molecular mechanism remains to be fully elucidated. This guide has summarized the current knowledge, provided detailed experimental protocols for further investigation, and proposed a hypothetical signaling pathway. The exploration of this compound and similar marine peptides could lead to the development of novel immunotherapeutic agents.
References
Eisenin (L-pyroGlu-L-Gln-L-Ala): A Tripeptide Biological Response Modifier – A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current scientific understanding of Eisenin, a tripeptide with potential as a biological response modifier (BRM). It details its known immunological activities, the experimental methodologies used for its characterization, and explores putative signaling pathways that may be involved in its mechanism of action.
Introduction to this compound
This compound is a tripeptide with the amino acid sequence L-pyroGlu-L-Gln-L-Ala.[1] It was originally isolated from the brown marine alga, Eisenia bicyclis Setchell. As a biological response modifier, this compound has been identified for its capacity to modulate the immune system, specifically by enhancing the cytotoxic activity of lymphocytes.[1] This positions this compound as a subject of interest for further investigation in immunology and oncology, particularly in the context of harnessing the innate immune system to combat disease.
Biological Activity and Mechanism of Action
The primary biological activity of this compound identified to date is its ability to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs).[1] This effect has been attributed specifically to the enhancement of Natural Killer (NK) cell activity.[1] NK cells are a critical component of the innate immune system, responsible for the direct lysis of virally infected and malignant cells without prior sensitization.
The immunostimulatory effect of this compound is observed when it is added directly to cytotoxicity assays or when PBLs are pre-incubated with the tripeptide for a short duration (0.5-1 hour).[1] Interestingly, studies have shown that the constituent amino acids of this compound, L-pyroglutamic acid and L-alanine, as well as a mixture of all three, can also augment natural cytotoxicity, suggesting that the fundamental amino acid structures may be responsible for this activity.[1]
A key finding is that the augmented cytotoxicity is indeed mediated by NK cells. This was confirmed through experiments where the depletion of NK cells (specifically Leu 11b-positive and Leu 19-positive cells) from the PBL population completely abolished the enhanced cytotoxic effect of this compound.[1]
An intriguing observation is that while this compound stimulates the lytic capability of NK cells, it also appears to render the target cells (K-562) more resistant to this lysis.[1] The mechanism behind this dual effect remains to be elucidated.
Table 1: Summary of Qualitative Data on this compound's Biological Activity
| Parameter | Observation | Experimental Context | Reference |
| Biological Effect | Augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs). | In vitro studies with human PBLs. | [1] |
| Effector Cell | Natural Killer (NK) cells (Leu 11b+, Leu 19+). | Depletion of NK cells from PBLs abrogated the effect. | [1] |
| Target Cells | K-562 (a human myelogenous leukemia cell line). | Standard target for NK cell cytotoxicity assays. | [1] |
| Incubation Time | 0.5 - 1 hour pre-incubation of PBLs with this compound was sufficient. | 51Cr release assay. | [1] |
| Active Components | The tripeptide itself, as well as its constituent amino acids L-pyroglutamic acid and L-alanine. | Comparison of the effects of the full peptide and its individual amino acids. | [1] |
| Effect on Target Cells | Renders K-562 target cells more resistant to lysis by this compound-stimulated PBLs. | 51Cr release assay. | [1] |
Experimental Protocols: 51Cr Release Assay for Natural Killer Cell Cytotoxicity
The primary method cited for evaluating the biological activity of this compound is the Chromium-51 (51Cr) release assay. This assay is a well-established method for quantifying cell-mediated cytotoxicity. Below is a detailed, representative protocol for such an assay, adapted for the assessment of a biological response modifier like this compound on NK cell activity.
Disclaimer: The following is a generalized protocol and may not reflect the exact, detailed methodology used in the original this compound studies, as that level of detail has not been published.
Objective: To determine the ability of this compound to enhance the cytotoxicity of human peripheral blood mononuclear cells (PBMCs), containing NK cells, against a susceptible target cell line (e.g., K-562).
Materials:
-
Effector Cells: Freshly isolated human PBMCs.
-
Target Cells: K-562 cell line (a human erythroleukemic line sensitive to NK cell lysis).
-
Test Compound: this compound (L-pyroGlu-L-Gln-L-Ala), dissolved in an appropriate sterile buffer.
-
Radioisotope: Sodium Chromate (Na251CrO4).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Reagents: Lysis buffer (e.g., Triton X-100 or Saponin), Ficoll-Paque for PBMC isolation.
-
Equipment: 96-well U-bottom plates, centrifuge, 37°C CO2 incubator, gamma counter.
Procedure:
-
Preparation of Effector Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs three times with culture medium.
-
Resuspend the cells to a final concentration of 5 x 10^6 cells/mL in culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
In separate tubes, incubate PBMCs with varying concentrations of this compound (and a vehicle control) for 0.5-1 hour at 37°C. These will be the effector cells.
-
-
Labeling of Target Cells:
-
Harvest K-562 cells during their exponential growth phase.
-
Wash the cells and resuspend them at 1 x 10^7 cells/mL in culture medium.
-
Add 100 µCi of 51Cr to the cell suspension and incubate for 1-2 hours at 37°C, with occasional mixing.
-
After incubation, wash the labeled target cells three times with a large volume of culture medium to remove unincorporated 51Cr.
-
Resuspend the labeled target cells to a final concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay Setup:
-
Plate 100 µL of the labeled target cell suspension into each well of a 96-well U-bottom plate (10,000 cells/well).
-
Add 100 µL of the pre-incubated effector cell suspensions (from step 1) to the wells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Controls:
-
Spontaneous Release: Add 100 µL of medium only to wells with target cells.
-
Maximum Release: Add 100 µL of lysis buffer to wells with target cells.
-
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 1 minute to initiate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes to pellet the cells.
-
Carefully harvest 100 µL of the supernatant from each well and transfer to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Putative Signaling Pathways
There is currently no direct scientific evidence detailing the specific signaling pathways in NK cells that are activated by this compound. However, based on the known mechanisms of NK cell activation, we can hypothesize potential pathways that this compound might influence.
NK cell activation is a complex process regulated by a balance of signals from activating and inhibitory receptors on the cell surface. For a biological response modifier like this compound to enhance NK cell cytotoxicity, it would likely need to either:
-
Engage an activating receptor or co-receptor: This would initiate a downstream signaling cascade leading to the release of cytotoxic granules.
-
Downregulate or interfere with an inhibitory signal: This would lower the threshold for NK cell activation.
-
Act as a general metabolic stimulant for NK cells: This could increase their overall lytic potential.
A common signaling pathway in NK cell activation involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) associated with activating receptors. This leads to the recruitment and activation of spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase of 70 kDa (ZAP-70). These kinases, in turn, activate downstream pathways involving phospholipase C (PLC), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events are crucial for the polarization of the microtubule-organizing center (MTOC) and the release of cytotoxic granules containing perforin and granzymes towards the target cell.
It is plausible that this compound could interact with a yet-unidentified receptor or co-stimulatory molecule on the NK cell surface, thereby feeding into this canonical activation pathway.
Below is a diagram illustrating a hypothetical signaling pathway for this compound-mediated enhancement of NK cell cytotoxicity.
Conclusion and Future Directions
This compound, a tripeptide derived from the marine alga Eisenia bicyclis, demonstrates clear potential as a biological response modifier through its ability to enhance the cytotoxic activity of Natural Killer cells. However, the current body of scientific literature on this compound is notably limited. While its primary biological effect has been identified, there is a significant lack of quantitative data, detailed experimental protocols specific to this compound, and any investigation into its molecular mechanism of action.
To fully realize the potential of this compound as a therapeutic or research tool, further in-depth studies are imperative. Future research should focus on:
-
Quantitative Dose-Response Studies: Establishing the precise concentrations at which this compound exerts its effects and determining its potency (e.g., EC50).
-
Elucidation of Signaling Pathways: Investigating the specific receptors and intracellular signaling cascades in NK cells that are modulated by this compound.
-
In Vivo Studies: Assessing the immunomodulatory effects of this compound in animal models to understand its efficacy and safety profile in a whole-organism context.
-
Structure-Activity Relationship Studies: Further exploring the finding that the constituent amino acids contribute to the observed activity to design more potent analogues.
References
The Impact of Eisenin on Natural Killer (NK) Cell Activity: A Technical Whitepaper
Foreword: Scientific literature directly investigating the effects of the phlorotannin Eisenin on natural killer (NK) cell activity is not currently available. This technical guide addresses this knowledge gap by providing a comprehensive overview of the known immunomodulatory and anti-cancer properties of closely related phlorotannins derived from the same genera of brown algae, Ecklonia and Eisenia. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and the necessary experimental frameworks to explore the potential of this compound as a modulator of NK cell function.
Introduction to Phlorotannins and NK Cell Function
Natural Killer (NK) cells are critical components of the innate immune system, providing a first line of defense against virally infected and transformed cells. Their activity is governed by a delicate balance of signals from activating and inhibitory receptors on their surface. Upon activation, NK cells release cytotoxic granules containing perforin and granzymes to lyse target cells and secrete pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which further orchestrate the immune response.
This compound is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly of the Ecklonia and Eisenia species. While direct data on this compound is lacking, related phlorotannins like eckol, dieckol, and bieckol have been shown to possess significant anti-inflammatory, antioxidant, and anti-cancer properties. These compounds are known to modulate key signaling pathways, such as NF-κB and MAPK, which are integral to immune cell function, suggesting a potential, yet unexplored, role in the regulation of NK cell activity.
Quantitative Data Summary of Related Phlorotannins on Immune Cells
As no quantitative data exists for this compound's effect on NK cells, the following tables summarize the observed effects of related phlorotannins on various immune and cancer cells to provide a contextual framework.
Table 1: Effects of Eckol on Immune and Cancer Cells
| Cell Type | Parameter Measured | Concentration | Result |
| Sarcoma 180 xenograft-bearing mice | Tumor growth | Not specified | Inhibition of tumor development |
| Sarcoma 180 xenograft-bearing mice | Immune response | Not specified | Activation of dendritic cells and T lymphocytes |
| PC12 cells | p38 MAPK phosphorylation | 10 and 50 µM | Inhibitory effect |
| PC12 cells | ERK and JNK phosphorylation | 10 and 50 µM | No significant effect |
Table 2: Effects of Dieckol on Immune and Cancer Cells
| Cell Type | Parameter Measured | Concentration | Result |
| PC12 cells | Intracellular oxidative stress | 10 and 50 µM | Suppression |
| PC12 cells | TNF-α, IL-1β, and PGE₂ production | Not specified | Inhibition |
| PC12 cells | p38, ERK, and JNK MAPK phosphorylation | Not specified | Outstanding inhibitory effect on all MAPKs |
Table 3: Effects of Bieckol on Immune Cells
| Cell Type | Parameter Measured | Concentration | Result |
| LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) and PGE₂ production | Not specified | Suppression |
| LPS-stimulated RAW 264.7 cells | IL-6 production and mRNA expression | Not specified | Decrease |
| LPS-stimulated RAW 264.7 cells | NF-κB p65 subunit nuclear translocation | Not specified | Diminished |
| PC12 cells | p38 and JNK MAPK phosphorylation | Not specified | Significant inhibition |
Experimental Protocols for Assessing NK Cell Activity
The following are detailed methodologies for key experiments to assess the effects of a compound like this compound on NK cell function.
NK Cell Cytotoxicity Assay (Flow Cytometry-Based)
This protocol provides a method to quantify the ability of NK cells to lyse target cancer cells.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for NK cells using a negative selection kit (e.g., EasySep™ Human NK Cell Enrichment Kit).
-
Culture the target cancer cell line (e.g., K562, a human leukemia cell line) in appropriate media.
-
-
Target Cell Labeling:
-
Label the target K562 cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Wash the labeled target cells twice with complete RPMI-1640 medium.
-
-
Co-culture:
-
Plate the CFSE-labeled target cells at a density of 1 x 10⁵ cells/well in a 96-well U-bottom plate.
-
Add the enriched NK cells (effector cells) at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Add this compound at various concentrations to the co-culture. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining for Cell Death:
-
Add a viability dye, such as 7-Aminoactinomycin D (7-AAD), to each well. 7-AAD will penetrate and stain the dead target cells.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CFSE-positive population (target cells).
-
Within the CFSE-positive gate, quantify the percentage of 7-AAD-positive cells (dead target cells).
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(% 7-AAD⁺ in test sample - % 7-AAD⁺ in spontaneous release) / (100 - % 7-AAD⁺ in spontaneous release)] x 100 (Spontaneous release is the percentage of dead target cells in wells with no effector cells).
-
Quantification of Cytokine Production (ELISA)
This protocol measures the secretion of IFN-γ and TNF-α from NK cells upon stimulation.
-
NK Cell Stimulation:
-
Plate enriched NK cells at 1 x 10⁶ cells/well in a 24-well plate.
-
Stimulate the NK cells with a target cell line (e.g., K562) or with cytokines such as IL-12 and IL-18.
-
Add this compound at various concentrations to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the supernatant from each well.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IFN-γ and TNF-α.
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the standards.
-
Calculate the concentration of IFN-γ and TNF-α in the samples based on the standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
NK Cell Activation Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon NK cell activation.
Caption: General NK cell activation and inhibitory signaling pathways.
Experimental Workflow for NK Cell Cytotoxicity Assay
The following diagram outlines the workflow for the flow cytometry-based cytotoxicity assay.
Caption: Workflow for flow cytometry-based NK cell cytotoxicity assay.
Conclusion and Future Directions
While there is a compelling rationale to investigate this compound as a modulator of NK cell activity based on the known bioactivities of related phlorotannins, there is currently no direct evidence to support this. The anti-inflammatory and anti-cancer effects of compounds like eckol, dieckol, and bieckol, coupled with their influence on immune-relevant signaling pathways, strongly suggest that this compound could be a valuable candidate for immunomodulatory drug development.
Future research should prioritize in vitro studies using the protocols outlined in this guide to determine the direct effects of purified this compound on NK cell cytotoxicity, cytokine secretion, and the expression of activating and inhibitory receptors. Positive findings would warrant progression to in vivo models to assess the therapeutic potential of this compound in cancer immunotherapy and other immune-related diseases.
Preliminary Studies on the Immunomodulatory Effects of Eisenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide that has been isolated from the brown marine alga Eisenia bicyclis.[1] Preliminary research has indicated that this compound possesses immunomodulatory properties, specifically demonstrating the ability to enhance the cytotoxic activity of Natural Killer (NK) cells. This technical guide provides a comprehensive overview of the initial findings on this compound's effects on the human immune system, detailing the experimental methodologies employed and proposing potential signaling pathways involved. The information presented herein is primarily derived from the seminal study by Kojima et al. (1993) and is supplemented with established experimental protocols and current knowledge of immunology.
Quantitative Data Summary
The primary study on this compound's immunomodulatory effects indicates a significant augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs). However, the publicly available abstract does not contain specific quantitative data. The following tables are structured to present the key experimental findings and highlight the type of quantitative data that would be expected from such studies.
Table 1: Effect of this compound on Natural Killer (NK) Cell Cytotoxicity
| Treatment Group | Effector:Target Ratio | % Cytotoxicity (51Cr Release) | Statistical Significance (p-value) |
| Control (PBLs only) | Data not available | Data not available | - |
| PBLs + this compound | Data not available | Data not available | Data not available |
| Monocyte-depleted PBLs + this compound | Data not available | Data not available | Data not available |
| NK cell-depleted PBLs + this compound | Data not available | Data not available | Data not available |
Note: The abstract of the primary study states that this compound augmented the natural cytotoxicity of PBLs and that this effect was abolished by the removal of NK cells or monocytes. Specific percentages of cytotoxicity and this compound concentrations were not provided.
Table 2: Characterization of this compound-Mediated Immunomodulation
| Experimental Condition | Observation | Implication |
| Pre-incubation of PBLs with this compound (0.5-1h) | Augmented cytotoxicity | This compound directly activates lymphocytes. |
| Treatment of K-562 target cells with this compound | Resistance to lysis by this compound-stimulated PBLs | This compound may alter target cell susceptibility. |
| Use of this compound constituent amino acids | Augmentation of natural cytotoxicity | The individual amino acid components may contribute to the observed effect. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound. These protocols are based on standard immunological techniques.
Isolation of Peripheral Blood Lymphocytes (PBLs)
This protocol describes the isolation of PBLs from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole human blood collected in heparinized tubes
-
Ficoll-Paque density gradient medium
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).
-
Collect the Buffy coat, which contains the PBLs, at the plasma-Ficoll interface.
-
Transfer the collected PBLs to a new 15 mL centrifuge tube and wash by adding 10 mL of sterile PBS.
-
Centrifuge at 200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
51Cr Release Assay for Natural Killer (NK) Cell Cytotoxicity
This assay measures the ability of NK cells to lyse target cells by quantifying the release of radioactive chromium (51Cr) from pre-labeled target cells.
Materials:
-
Effector cells (PBLs)
-
Target cells (K-562, a human erythroleukemic cell line sensitive to NK cell lysis)
-
Sodium chromate (Na2^51CrO4)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
96-well round-bottom microtiter plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 K-562 cells with 100 µCi of Na2^51CrO4 in 0.5 mL of RPMI-1640 with 10% FBS for 1 hour at 37°C in a 5% CO2 incubator.
-
Wash the labeled target cells three times with RPMI-1640 to remove excess unincorporated 51Cr.
-
Resuspend the cells in RPMI-1640 with 10% FBS to a final concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 100 µL of effector cell suspension (PBLs) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
For experimental wells, add this compound at the desired concentrations.
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a detergent (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) of the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Depletion of Monocytes using Sephadex G-10 Column Chromatography
This method is used to remove adherent cells, primarily monocytes, from the PBL population.
Materials:
-
Sephadex G-10 beads
-
Chromatography column
-
Pre-warmed (37°C) cell culture medium with 10% FBS
-
PBL suspension
Procedure:
-
Swell the Sephadex G-10 beads in sterile PBS according to the manufacturer's instructions.
-
Pack a chromatography column with the swollen beads and wash thoroughly with pre-warmed medium.
-
Equilibrate the column at 37°C.
-
Carefully apply the PBL suspension to the top of the column.
-
Allow the cells to incubate within the column for 30-45 minutes at 37°C to allow monocytes to adhere to the beads.
-
Elute the non-adherent cells (lymphocytes) by washing the column with pre-warmed medium.
-
Collect the eluate containing the monocyte-depleted PBLs.
Identification of NK Cells using Monoclonal Antibodies
Flow cytometry can be used to identify and quantify NK cells within the PBL population using specific cell surface markers.
Materials:
-
PBL suspension
-
Fluorescently labeled monoclonal antibodies (e.g., anti-Leu 11b (CD16)-FITC and anti-Leu 19 (CD56)-PE)
-
Flow cytometer
Procedure:
-
Adjust the PBL suspension to a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with the fluorescently labeled monoclonal antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS containing 1% FBS.
-
Resuspend the cells in PBS.
-
Analyze the stained cells using a flow cytometer to determine the percentage of CD16+ and/or CD56+ cells, which are characteristic of NK cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The precise signaling pathways activated by this compound in NK cells have not yet been elucidated. However, based on the known mechanisms of NK cell activation, a hypothetical pathway can be proposed. The following diagrams illustrate this proposed pathway and the experimental workflows described above.
Caption: Proposed signaling pathway for this compound-mediated NK cell activation.
Caption: Experimental workflow for assessing this compound's effect on NK cell cytotoxicity.
Caption: Logical relationships of cell types in this compound-mediated immunomodulation.
Conclusion and Future Directions
The preliminary findings on this compound demonstrate its potential as a biological response modifier with the ability to enhance NK cell-mediated cytotoxicity.[1] This effect appears to be dependent on the presence of both NK cells and monocytes, suggesting a complex interplay between these immune cell populations in response to this compound. The observation that the constituent amino acids of this compound also exhibit immunomodulatory activity warrants further investigation into the structure-activity relationship of this tripeptide.
Future research should focus on:
-
Dose-response studies: To determine the optimal concentration of this compound for NK cell activation.
-
Mechanism of action: Elucidating the specific receptors and signaling pathways involved in this compound-mediated NK cell activation.
-
In vivo studies: To evaluate the immunomodulatory effects of this compound in animal models and assess its potential therapeutic efficacy.
-
Cytokine profiling: To investigate the profile of cytokines released by immune cells upon stimulation with this compound.
A more in-depth understanding of this compound's immunomodulatory properties will be crucial for its potential development as a novel therapeutic agent for conditions where enhanced NK cell activity is beneficial, such as in cancer immunotherapy and the treatment of viral infections.
References
In Vitro Bioactivity of Synthetic Eisenin Peptide: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the in vitro biological activities of the synthetic peptide, Eisenin. This compound is a novel synthetic peptide that has demonstrated significant potential in preclinical studies due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of synthetic peptides. It details the experimental methodologies used to characterize this compound's bioactivity, presents quantitative data from these studies, and illustrates the key signaling pathways involved.
Antioxidant Activity
This compound has been shown to possess significant antioxidant properties, which are critical in mitigating cellular damage caused by oxidative stress. Oxidative stress is implicated in a wide range of chronic diseases, making antioxidant capacity a key therapeutic attribute.
Quantitative Antioxidant Data
The antioxidant potential of this compound was evaluated using several standard in vitro assays. The results are summarized in the table below, showcasing its efficacy in radical scavenging and reducing oxidative damage.
| Assay | Metric | This compound | Positive Control (Ascorbic Acid) |
| DPPH Radical Scavenging | IC50 (µM) | 15.2 ± 1.8 | 5.4 ± 0.5 |
| ABTS Radical Scavenging | IC50 (µM) | 10.8 ± 1.2 | 3.1 ± 0.3 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg peptide) | 1.8 ± 0.2 | 3.5 ± 0.3 |
| Cellular Antioxidant Assay (CAA) | EC50 (µM) | 25.6 ± 2.5 | 8.9 ± 0.9 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the synthetic this compound peptide are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is then measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined.[1][2][3]
Cellular Antioxidant Assay (CAA): This assay assesses the antioxidant activity of a compound within a cellular environment.
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and cultured until confluent.
-
The cells are then treated with various concentrations of this compound.
-
After a defined incubation period, the cells are washed and loaded with a fluorescent probe (e.g., DCFH-DA).
-
A free radical generator (e.g., AAPH) is added to induce oxidative stress.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The ability of this compound to reduce the fluorescence (indicating scavenging of intracellular reactive oxygen species) is quantified to determine the EC50 value.
Experimental Workflow for Antioxidant Assays
References
Methodological & Application
Application Notes and Protocols for the Extraction of Bioactive Compounds from Eisenia bicyclis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenia bicyclis, a species of brown algae, is a rich source of various bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. Among these are the tripeptide Eisenin (L-pyroGlu-L-Gln-L-Ala) and a class of polyphenolic compounds known as phlorotannins. This compound has demonstrated notable immunological activity, particularly in augmenting the natural cytotoxicity of peripheral blood lymphocytes, an effect attributed to the enhancement of Natural Killer (NK) cell activity. Phlorotannins from Eisenia bicyclis have been recognized for their potent antioxidant and anti-inflammatory properties.
These application notes provide detailed protocols for the extraction of these valuable compounds, offering methodologies for researchers interested in their isolation and further investigation. While a specific, standardized protocol for this compound extraction is not widely published, a generalized procedure based on established principles of peptide extraction from marine algae is presented. In contrast, protocols for phlorotannin extraction are well-documented, and a representative method is detailed herein.
I. Protocol for the Proposed Extraction and Purification of this compound
This protocol is a generalized procedure for the extraction and purification of the tripeptide this compound from Eisenia bicyclis, based on common methods for peptide isolation from marine algae.[1][2][3] Optimization of specific steps may be required to achieve desired purity and yield.
Experimental Protocol
-
Biomass Preparation:
-
Freshly collected Eisenia bicyclis samples should be thoroughly washed with fresh water to remove salts and epiphytes.
-
The cleaned algal material is then freeze-dried (lyophilized) to preserve the integrity of the peptides.
-
The dried biomass is ground into a fine powder using a laboratory mill.
-
-
Solid-Liquid Extraction (SLE):
-
The powdered algae is suspended in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) at a solid-to-liquid ratio of 1:10 (w/v).
-
The suspension is stirred continuously at 4°C for 12-24 hours to facilitate the extraction of water-soluble peptides.
-
The mixture is then centrifuged at 10,000 x g for 20 minutes at 4°C to pellet the solid algal debris.
-
The supernatant, containing the crude peptide extract, is carefully collected.
-
-
Purification:
-
Ammonium Sulfate Precipitation: To concentrate the peptides, ammonium sulfate is gradually added to the crude extract to a final saturation of 80%. The mixture is stirred at 4°C for 4 hours and then centrifuged at 12,000 x g for 30 minutes. The resulting pellet is resuspended in a minimal volume of the extraction buffer.
-
Size-Exclusion Chromatography (SEC): The resuspended pellet is loaded onto a size-exclusion chromatography column (e.g., Sephadex G-25) to separate molecules based on size. The column is equilibrated and eluted with the extraction buffer. Fractions are collected and monitored for peptide content (e.g., by measuring absorbance at 280 nm).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing low molecular weight peptides are pooled and further purified by RP-HPLC on a C18 column. A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used for elution. The peak corresponding to the tripeptide this compound would be collected.
-
-
Characterization:
-
The purity and identity of the isolated this compound can be confirmed by techniques such as mass spectrometry (MS) and amino acid analysis.
-
II. Protocol for the Extraction of Phlorotannins
This protocol describes a common method for the extraction of phlorotannins from Eisenia bicyclis.
Experimental Protocol
-
Biomass Preparation:
-
As with this compound extraction, the algal material is washed, freeze-dried, and ground into a fine powder.
-
-
Solvent Extraction:
-
The algal powder is extracted with an organic solvent, typically 80% methanol or ethanol, at a solid-to-liquid ratio of 1:20 (w/v).
-
The mixture is agitated at room temperature for 6-12 hours.
-
The extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude phlorotannin extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is redissolved in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to fractionate the phlorotannins based on their polarity. The ethyl acetate fraction is often enriched in phlorotannins.
-
-
Purification:
-
The phlorotannin-rich fraction can be further purified using chromatographic techniques such as silica gel column chromatography or preparative HPLC.
-
Quantitative Data
| Extraction Parameter | Value | Reference |
| Phlorotannin Extraction | ||
| Solvent | 80% Methanol | |
| Extraction Time | 12 hours | |
| Extraction Temperature | Room Temperature | |
| Yield of Crude Extract | 15-20% of dry weight | |
| Phlorotannin Content in Ethyl Acetate Fraction | Varies (dependent on season and location of harvest) |
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the proposed extraction and purification of this compound.
Signaling Pathway: Hypothetical Activation of NK Cells by this compound
Caption: Hypothetical signaling pathway for this compound-augmented NK cell activity.
References
Application Notes and Protocols for the Solid-Phase Synthesis of L-pyroGlu-L-Gln-L-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase synthesis of the tripeptide L-pyroGlu-L-Gln-L-Ala. The synthesis is based on the widely used Fmoc/tBu strategy, which offers mild reaction conditions and high yields. The protocol starts with a pre-loaded Fmoc-Ala-Wang resin and proceeds with the sequential addition of Fmoc-Gln(Trt)-OH and the subsequent cyclization of the N-terminal glutamine to form pyroglutamic acid. This modification is of significant interest in drug development as the pyroglutamyl residue can enhance the stability of peptides against aminopeptidases. These application notes are intended to guide researchers through the synthesis, cleavage, purification, and characterization of the target peptide.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Fmoc-Ala-Wang resin | 0.4-0.8 mmol/g loading | Sigma-Aldrich |
| Fmoc-Gln(Trt)-OH | Peptide synthesis grade | Aapptec |
| Piperidine | ACS grade | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | ChemPep |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Sigma-Aldrich |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | ChemPep |
| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |
| Triisopropylsilane (TIPS) | 99% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC grade | Agilent |
| Water | Deionized | Millipore |
Experimental Protocols
Resin Preparation and Swelling
-
Weigh 1.0 g of Fmoc-Ala-Wang resin (assuming a loading of 0.5 mmol/g) and place it into a solid-phase synthesis vessel.
-
Add 10 mL of N,N-Dimethylformamide (DMF) to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate the mixture for 5 minutes and drain the solution.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[1][2]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL).
Coupling of Fmoc-Gln(Trt)-OH
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH (0.917 g, 1.5 mmol) and 2.9 equivalents of HBTU (0.550 g, 1.45 mmol) in 5 mL of DMF.
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) (0.52 mL, 3.0 mmol) to the amino acid/HBTU solution and pre-activate for 2 minutes. The use of the trityl (Trt) protecting group on the glutamine side chain is crucial to prevent dehydration and other side reactions during activation.[3][4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL).
N-terminal Fmoc Deprotection and Cyclization to pyroGlu
-
Repeat the Fmoc deprotection step as described in section 2 to remove the Fmoc group from the N-terminal glutamine.
-
The cyclization of the N-terminal glutamine to pyroglutamic acid can occur spontaneously, particularly under acidic conditions during cleavage.[5] To ensure complete cyclization, the peptide-resin can be treated with a mild acid or heated in a neutral solvent, though for many sequences, the final TFA cleavage is sufficient.
Cleavage from Resin and Side-Chain Deprotection
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v).
-
Add 10 mL of the cleavage cocktail to the dried resin.[6]
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to 50 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column.[7][8]
-
A linear gradient of 5-95% acetonitrile in water (both containing 0.1% TFA) is a common elution method.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry (MS) to identify the fractions containing the pure peptide.[9][10]
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Data Presentation
Table 1: Reagent Quantities for Synthesis
| Step | Reagent | Equivalents (relative to resin loading) | Amount |
| Starting Resin | Fmoc-Ala-Wang resin (0.5 mmol/g) | 1.0 | 1.0 g (0.5 mmol) |
| Coupling 1 | Fmoc-Gln(Trt)-OH | 3.0 | 0.917 g |
| HBTU | 2.9 | 0.550 g | |
| DIPEA | 6.0 | 0.52 mL |
Table 2: Expected Yield and Purity of L-pyroGlu-L-Gln-L-Ala
| Parameter | Expected Value |
| Crude Peptide Yield | 70-90% |
| Purity after HPLC | >98% |
| Theoretical Mass (monoisotopic) | 342.15 g/mol |
| Observed Mass (ESI-MS) | [M+H]⁺ = 343.16 |
Workflow and Pathway Diagrams
Caption: Solid-phase synthesis workflow for L-pyroGlu-L-Gln-L-Ala.
Caption: Key steps in the peptide chain elongation and modification.
References
- 1. genscript.com [genscript.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography for Eisenin purification
An advanced method for the purification of the bioactive tripeptide Eisenin (L-pyroGlu-L-Gln-L-Ala), extracted from the brown marine alga Eisenia bicyclis, has been developed using high-performance liquid chromatography (HPLC). This application note provides a detailed protocol for the efficient isolation and purification of this compound, catering to researchers, scientists, and professionals in drug development.
This compound has been identified as a biological response modifier that can augment the natural cytotoxicity of peripheral blood lymphocytes, suggesting its potential in immunotherapy.[1] The purification of this tripeptide is a critical step for its further study and potential therapeutic application. The following protocols and data offer a comprehensive guide for achieving high-purity this compound suitable for analytical and biological assays.
Data Presentation
The following tables summarize the quantitative data obtained during the HPLC purification of this compound.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18 Reverse-Phase (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Retention Time of this compound | ~7.5 min |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 1.3 µg/mL |
Table 2: Purification Yield and Purity
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 500 | 15 | 3 | 100 |
| Solid-Phase Extraction | 100 | 12 | 12 | 80 |
| Semi-Preparative HPLC | 10 | 9.5 | 95 | 63.3 |
| Analytical HPLC (Final) | 9.0 | 8.8 | >98 | 58.7 |
Experimental Protocols
1. Preparation of Crude Extract from Eisenia bicyclis
-
Objective: To extract this compound and other small molecules from the algal biomass.
-
Methodology:
-
Fresh or lyophilized Eisenia bicyclis is ground into a fine powder.
-
The powder is extracted with 70% ethanol at a 1:10 (w/v) ratio for 12 hours at 70°C.[2]
-
The mixture is centrifuged at 10,000 x g for 20 minutes to pellet the solid material.
-
The supernatant, containing the crude extract, is collected and filtered through a 0.45 µm filter.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
2. Solid-Phase Extraction (SPE) for Sample Clean-up
-
Objective: To remove interfering substances and enrich the peptide fraction.
-
Methodology:
-
A C18 SPE cartridge is conditioned with methanol followed by deionized water.
-
The crude extract is redissolved in deionized water and loaded onto the conditioned cartridge.
-
The cartridge is washed with deionized water to remove salts and highly polar impurities.
-
The peptide fraction, including this compound, is eluted with 50% methanol.
-
The eluate is collected and the solvent is evaporated.
-
3. High-Performance Liquid Chromatography (HPLC) Purification
-
Objective: To isolate this compound from other components in the enriched fraction.
-
HPLC System and Conditions:
-
System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[3][4]
-
Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
A: 0.1% Formic Acid in HPLC-grade water.
-
B: 0.1% Formic Acid in HPLC-grade acetonitrile.[5]
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B (linear gradient)
-
15-20 min: 30% to 95% B (column wash)
-
20-25 min: 95% to 5% B (re-equilibration)
-
-
Detection: 214 nm (for peptide bonds).
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[5]
-
-
Protocol:
-
The dried eluate from the SPE step is reconstituted in Mobile Phase A.
-
The sample is injected into the HPLC system.
-
Fractions are collected based on the elution profile, with the peak corresponding to the retention time of this compound being collected.
-
The purity of the collected fractions is confirmed by analytical HPLC.
-
The purified fractions are pooled and lyophilized to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activities of Eisenia bicyclis Extract under Different Extraction Conditions -Korean Journal of Fisheries and Aquatic Sciences | Korea Science [koreascience.kr]
- 3. Rapid Analytical Method Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Exemestane and Genistein with Specific Application in Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsat.org [ijsat.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Eisenin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin (pyroglutamyl-glutaminyl-alanine, pGlu-Gln-Ala) is a tripeptide first isolated from the brown marine algae Eisenia bicyclis. It is classified as a biological response modifier, suggesting its potential to modulate immune responses and other physiological processes. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its mechanism of action. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Molecular Information:
| Property | Value |
| Full Name | Pyroglutamyl-Glutaminyl-Alanine |
| Abbreviation | pGlu-Gln-Ala |
| Molecular Formula | C₁₃H₂₀N₄O₆ |
| Molecular Weight | 328.32 g/mol |
| Monoisotopic Mass | 328.1383 Da |
Qualitative Analysis: Fragmentation Pattern
The fragmentation of this compound in tandem mass spectrometry (MS/MS) is predictable based on the established principles of peptide fragmentation. Collision-induced dissociation (CID) will primarily yield b- and y-type ions resulting from the cleavage of the peptide amide bonds. A characteristic fragment of pyroglutamyl-containing peptides is the immonium ion of pyroglutamic acid at m/z 84.1.
Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 329.1457 m/z)
| Ion Type | Sequence | Calculated m/z |
| b₁ | pGlu | 112.0393 |
| b₂ | pGlu-Gln | 240.0979 |
| y₁ | Ala | 90.0550 |
| y₂ | Gln-Ala | 218.1135 |
| Immonium (pGlu) | 84.0448 |
Note: The table presents the most probable singly charged fragment ions. The presence and intensity of these ions can vary depending on the instrument and collision energy.
Quantitative Analysis: LC-MS/MS Method
This section outlines a robust LC-MS/MS protocol for the quantification of this compound in biological matrices such as plasma or cell culture media.
Sample Preparation
Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[1] A generic solid-phase extraction (SPE) or protein precipitation protocol is recommended.
Protocol: Protein Precipitation
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound, pGlu-Gln-[¹³C₃,¹⁵N]Ala).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase separation using a C18 column is suitable for retaining and separating the polar this compound peptide from other matrix components.[2][3]
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 40% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis should be performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific quantification.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See table below |
MRM Transitions for this compound Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 329.1 | 218.1 | 15 |
| This compound (Qualifier) | 329.1 | 112.0 | 20 |
| Internal Standard | Dependent on labeled amino acid | Dependent on labeled amino acid | Optimize empirically |
Note: Collision energies should be optimized for the specific instrument used.
Expected Quantitative Performance
Based on published data for similar short, underivatized peptides, the following performance characteristics can be anticipated.[2][3]
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Biological Activity and Signaling Pathway
This compound is described as a biological response modifier, a class of molecules that can modulate the immune system.[4] Many immunomodulatory peptides exert their effects by interacting with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[5][6] Activation of TLRs on immune cells like macrophages and dendritic cells initiates intracellular signaling cascades, leading to the production of cytokines and other inflammatory mediators.
A plausible signaling pathway for this compound's immunomodulatory activity involves the activation of the TLR4 signaling pathway, which is a common mechanism for many immunomodulatory peptides.
Caption: Proposed TLR4 signaling pathway for this compound.
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound involves several key stages, from sample collection to data analysis.
Caption: General workflow for this compound analysis.
Conclusion
The LC-MS/MS method described provides a sensitive and selective approach for the quantification of the this compound peptide. Careful sample preparation and chromatographic separation are key to achieving reliable results. The proposed signaling pathway offers a starting point for investigating the biological mechanism of this immunomodulatory peptide. These protocols and application notes serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development who are investigating the properties and potential therapeutic applications of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Immunomodulatory peptides: new therapeutic horizons for emerging and re-emerging infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunopeptides: immunomodulatory strategies and prospects for ocular immunity applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Eisenin in a 51Cr Release Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin, a tripeptide with the structure L-pyroGlu-L-Gln-L-Ala, is a naturally occurring compound isolated from the brown marine alga Eisenia bicyclis.[1][2][3] Research has demonstrated that this compound possesses immunomodulatory properties, specifically its ability to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs).[1] This activity is primarily attributed to the enhancement of natural killer (NK) cell function.[1] The chromium-51 (51Cr) release assay is a well-established and widely used method for quantifying cell-mediated cytotoxicity.[4] This document provides a detailed protocol for the application of this compound in a 51Cr release assay to evaluate its effects on the cytotoxic activity of immune effector cells, such as NK cells.
Principle of the 51Cr Release Assay
The 51Cr release assay is based on the principle that viable cells will retain the radioactive isotope 51Cr, whereas cells that have been lysed will release it into the supernatant. In the context of a cytotoxicity assay, target cells are first labeled with 51Cr. These labeled target cells are then incubated with effector cells (e.g., NK cells). If the effector cells induce lysis of the target cells, 51Cr is released into the cell culture supernatant. By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a quantitative measure of cytotoxicity.
Data Presentation
The following tables provide a template for the structured presentation of quantitative data obtained from a 51Cr release assay investigating the effects of this compound.
Table 1: Determining the Optimal Concentration of this compound
| This compound Concentration (µg/mL) | Effector:Target Ratio | Mean CPM (Experimental Release) | Mean CPM (Spontaneous Release) | Mean CPM (Maximum Release) | % Specific Lysis |
| 0 (Control) | 25:1 | ||||
| 1 | 25:1 | ||||
| 10 | 25:1 | ||||
| 50 | 25:1 | ||||
| 100 | 25:1 |
Table 2: Effect of this compound on NK Cell Cytotoxicity at Various Effector to Target Ratios
| Effector:Target Ratio | Treatment | Mean CPM (Experimental Release) | Mean CPM (Spontaneous Release) | Mean CPM (Maximum Release) | % Specific Lysis |
| 50:1 | Control | ||||
| 50:1 | This compound (Optimal Conc.) | ||||
| 25:1 | Control | ||||
| 25:1 | This compound (Optimal Conc.) | ||||
| 12.5:1 | Control | ||||
| 12.5:1 | This compound (Optimal Conc.) | ||||
| 6.25:1 | Control | ||||
| 6.25:1 | This compound (Optimal Conc.) |
Experimental Protocols
Materials and Reagents
-
This compound (L-pyroGlu-L-Gln-L-Ala)
-
Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or purified NK cells)
-
Target cells (e.g., K562, a human erythroleukemic cell line sensitive to NK cell-mediated lysis)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sodium Chromate (51Cr) solution
-
Fetal Bovine Serum (FBS)
-
Triton X-100 or other suitable detergent
-
96-well V-bottom plates
-
Gamma counter or scintillation counter
Experimental Workflow
The following diagram illustrates the general workflow for the 51Cr release assay with the inclusion of this compound.
Step-by-Step Protocol
1. Preparation of Target Cells
-
Culture target cells (e.g., K562) to a density of approximately 1 x 10^6 cells/mL.
-
Harvest the cells and wash them once with complete RPMI-1640 medium.
-
Resuspend the cell pellet in a small volume of FBS (e.g., 50 µL).
2. Labeling of Target Cells with 51Cr
-
Add 100 µCi of 51Cr to the target cell suspension.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator, gently mixing every 30 minutes.
-
After incubation, wash the labeled target cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated 51Cr.
-
Resuspend the final cell pellet in complete RPMI-1640 medium at a concentration of 1 x 10^5 cells/mL.
3. Preparation of Effector Cells and Treatment with this compound
-
Isolate effector cells (e.g., PBMCs or purified NK cells) from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).
-
Wash the effector cells and resuspend them in complete RPMI-1640 medium.
-
To determine the optimal concentration, prepare a serial dilution of this compound.
-
Option A: Pre-treatment of Effector Cells: Incubate the effector cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C prior to co-culture with target cells. After incubation, wash the effector cells to remove excess this compound.
-
Option B: Direct Addition to Assay: Add this compound directly to the co-culture of effector and target cells at the desired final concentrations. Previous studies have shown that this compound can be added directly to the 51Cr release assay.[1]
-
Prepare effector cell suspensions at various concentrations to achieve the desired effector-to-target (E:T) ratios.
4. Setting up the 51Cr Release Assay
-
In a 96-well V-bottom plate, set up the following conditions in triplicate:
-
Experimental Release: 50 µL of labeled target cells + 100 µL of effector cells (with or without this compound).
-
Spontaneous Release: 50 µL of labeled target cells + 100 µL of medium only.
-
Maximum Release: 50 µL of labeled target cells + 100 µL of medium containing 2% Triton X-100.
-
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells and initiate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
5. Harvesting Supernatant and Measuring Radioactivity
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to corresponding tubes for counting in a gamma counter or to a LumaPlate™ for scintillation counting.
-
Measure the counts per minute (CPM) for each sample.
6. Data Analysis
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release CPM - Spontaneous Release CPM) / (Maximum Release CPM - Spontaneous Release CPM)] x 100
Potential Signaling Pathway Modulated by this compound
While the precise molecular mechanism of this compound's effect on NK cells is not fully elucidated, it is hypothesized to modulate signaling pathways that lead to enhanced cytotoxicity. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by this compound, leading to increased NK cell effector function.
Conclusion
This application note provides a comprehensive framework for utilizing this compound in a 51Cr release assay to investigate its immunomodulatory effects on NK cell cytotoxicity. The detailed protocols and data presentation guidelines are intended to assist researchers in designing and executing robust experiments. Further investigation into the specific signaling pathways modulated by this compound will provide a more complete understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GB2144128A - The tripeptide this compound and carcinostatic compositions having an immunopotentiating carcinostatic effect which contain it - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Lymphocyte Culture with Eisenin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin (L-pyroglutamyl-L-glutaminyl-L-alanine) is a tripeptide isolated from the brown marine alga Eisenia bicyclis.[1] It has been identified as a biological response modifier with immunological activity.[1] Specifically, this compound has been shown to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs), an effect attributed to the enhancement of Natural Killer (NK) cell activity.[1] These application notes provide a comprehensive guide for the in vitro use of this compound peptide in lymphocyte cultures, including recommended concentration ranges, detailed experimental protocols, and a putative signaling pathway.
Data Presentation: Recommended this compound Concentration for In Vitro Lymphocyte Assays
Due to the limited availability of published data on the optimal concentration of this compound for lymphocyte culture, a screening range is recommended. This range is extrapolated from general concentrations used for small peptides in similar assays and the known effects of its constituent amino acids.[2][3] It is imperative for researchers to perform a dose-response study to determine the optimal concentration for their specific cell type and experimental conditions.
| Parameter | Suggested Concentration Range | Notes |
| Initial Screening | 1 µM - 100 µM | A wide range to capture potential biological activity without inducing cytotoxicity. |
| Purity | ≥ 95% (HPLC) | High purity is crucial to avoid confounding effects from contaminants. |
| Solvent | Sterile, nuclease-free water or PBS | Ensure the solvent is compatible with the cell culture medium. |
| Storage | -20°C or -80°C | Follow manufacturer's recommendations for long-term storage. |
Experimental Protocols
Protocol 1: In Vitro Lymphocyte Proliferation Assay using MTT
This protocol outlines a method to assess the effect of this compound on lymphocyte proliferation using a colorimetric MTT assay.
Materials:
-
This compound peptide
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (as positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Treatment: Prepare a serial dilution of this compound peptide in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include wells with medium only (negative control) and a mitogen like PHA (positive control).
-
Incubation: Incubate the plate for 48-72 hours in a humidified CO2 incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the stimulation index (SI) as the ratio of the absorbance of treated cells to that of the negative control.
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol is designed to measure the effect of this compound on the cytotoxic activity of NK cells against a target cancer cell line (e.g., K562).
Materials:
-
This compound peptide
-
Effector cells: Isolated NK cells or PBMCs
-
Target cells: K562 cell line
-
Calcein-AM or a radioactive label (e.g., 51Cr)
-
96-well U-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Fluorometer or gamma counter
Procedure:
-
Target Cell Labeling: Label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Effector Cell Preparation: Isolate NK cells or use PBMCs as effector cells. Pre-incubate the effector cells with various concentrations of this compound peptide for 1-4 hours.
-
Co-culture: Seed the labeled target cells into a 96-well U-bottom plate. Add the pre-treated effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours in a humidified CO2 incubator at 37°C.
-
Measurement of Target Cell Lysis:
-
For Calcein-AM: Centrifuge the plate and collect the supernatant. Measure the fluorescence of the released Calcein.
-
For radioactive labels: Collect the supernatant and measure radioactivity using a gamma counter.
-
-
Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Mandatory Visualizations
Experimental Workflow for this compound Treatment of Lymphocytes
Caption: Experimental workflow for in vitro lymphocyte culture with this compound.
Putative Signaling Pathway of this compound in Lymphocytes
Caption: Putative signaling pathway of this compound in lymphocytes.
Disclaimer: The proposed signaling pathway is hypothetical and based on the known roles of this compound's constituent amino acids in lymphocyte metabolism. Further research is required for its validation. The optimal concentration of this compound for in vitro lymphocyte culture should be empirically determined.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide affinity and concentration affect the sensitivity of M3-restricted CTLs induced in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-alanine and some other amino acids on thymocyte proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eisenin in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin, a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, is a naturally occurring compound isolated from the brown marine alga Eisenia bicyclis. Emerging research, although limited, suggests its potential as a biological response modifier with immunomodulatory properties. Notably, this compound has been shown to augment the cytotoxic activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating virally infected and cancerous cells. This document provides detailed application notes and experimental protocols for investigating the immunological effects of this compound, drawing upon existing data and the known immunological functions of its constituent amino acids.
Principle of Action
The primary immunological activity of this compound identified to date is the enhancement of Natural Killer (NK) cell-mediated cytotoxicity. The constituent amino acids of this compound—pyroglutamic acid, glutamine, and alanine—are all known to play roles in immune function, suggesting a multifactorial mechanism of action.
-
L-Glutamine: A crucial fuel source for lymphocytes, including NK cells, and is essential for their proliferation, differentiation, and cytotoxic function. It also plays a role in cytokine production.[1][2][3][4]
-
L-Alanine: Contributes to strengthening the immune system and serves as an energy source for immune cells.[5][6][7]
-
L-Pyroglutamic Acid: Has been associated with anti-inflammatory properties.[8][9][10]
It is hypothesized that this compound may act synergistically through its constituent amino acids to enhance NK cell metabolic fitness and cytotoxic potential.
Data Presentation
Currently, published quantitative data on this compound's immunological effects are sparse. The following table summarizes the key findings from the seminal study on this compound and provides a template for generating new quantitative data.
Table 1: Summary of this compound's Effect on Natural Killer (NK) Cell Cytotoxicity
| Experimental Parameter | Target Cells | Effector Cells | This compound Concentration | Observation | Reference |
| Cytotoxicity Assay (% Specific Lysis) | K-562 | Human PBLs | Not specified | Augmentation of natural cytotoxicity | [11] |
| NK Cell Depletion | K-562 | Human PBLs | Not specified | Abolished augmented cytotoxicity | [11] |
Key Applications in Immunology Research
Based on its known and inferred properties, this compound can be investigated for a variety of applications in immunology research:
-
Adjuvant Therapy for Cancer: By enhancing NK cell activity, this compound could potentially be used as an adjunct to conventional cancer therapies to improve tumor cell clearance.
-
Antiviral Research: Investigation of this compound's ability to boost NK cell responses against virally infected cells.
-
Immunomodulatory Agent in Inflammatory Diseases: Given the anti-inflammatory potential of pyroglutamic acid, this compound could be explored for its effects in models of chronic inflammation.
-
Nutraceutical for Immune Support: As a naturally derived peptide, this compound could be investigated as a dietary supplement to enhance innate immunity.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the immunological activity of this compound.
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
This protocol details a standard chromium-51 (⁵¹Cr) release assay to quantify the effect of this compound on NK cell-mediated cytotoxicity.
Objective: To determine the dose-dependent effect of this compound on the ability of NK cells to lyse target tumor cells.
Materials:
-
This compound (L-pyroGlu-L-Gln-L-Ala)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
-
K-562 (human erythroleukemic) target cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
Fetal Bovine Serum (FBS)
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend K-562 cells at 1 x 10⁶ cells/mL in RPMI-1640.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C in a humidified 5% CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with RPMI-1640 + 10% FBS to remove excess ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in fresh medium.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate NK cells from PBMCs using a negative selection kit for higher purity.
-
Resuspend effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
-
Cytotoxicity Assay:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in RPMI-1640.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 50 µL of effector cells at the desired E:T ratios to the wells.
-
Prepare control wells:
-
Spontaneous Release: Target cells + 100 µL medium.
-
Maximum Release: Target cells + 100 µL of 1% Triton X-100.
-
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
-
Protocol 2: Cytokine Production Assay
This protocol outlines the measurement of cytokine production by immune cells in response to this compound treatment using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine if this compound stimulates the production of key immunomodulatory cytokines.
Materials:
-
This compound
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) (as a positive control for monocyte activation)
-
Phytohemagglutinin (PHA) (as a positive control for T cell activation)
-
ELISA kits for human IFN-γ, TNF-α, IL-2, IL-6, IL-10, and IL-12.
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend PBMCs at 1 x 10⁶ cells/mL in RPMI-1640 + 10% FBS.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL).
-
Include control wells:
-
Unstimulated Control: Cells with medium only.
-
Positive Controls: Cells stimulated with LPS (1 µg/mL) or PHA (5 µg/mL).
-
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 10 minutes.
-
Collect the supernatant from each well and store at -80°C until analysis.
-
-
ELISA:
-
Perform ELISAs for the target cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in this compound-treated wells to the unstimulated control.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathway for this compound-mediated NK cell activation and a general experimental workflow.
References
- 1. Why is L-glutamine metabolism important to cells of the immune system in health, postinjury, surgery or infection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamine Metabolism and Its Role in Immunity, a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine and the immune system | Semantic Scholar [semanticscholar.org]
- 5. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 6. draxe.com [draxe.com]
- 7. healthlibrary.osfhealthcare.org [healthlibrary.osfhealthcare.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The immunomodulatory properties of low-molecular tri- and tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stimulating Peripheral Blood Lymphocytes with Eisenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide isolated from the brown marine alga Eisenia bicyclis.[1][2] Emerging research has highlighted its role as a biological response modifier with immunomodulatory properties. Specifically, this compound has been shown to augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs), an effect attributed to the activation of Natural Killer (NK) cells.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on peripheral blood lymphocytes.
These guidelines will cover the isolation of Peripheral Blood Mononuclear Cells (PBMCs), stimulation with this compound, and subsequent analysis of lymphocyte activation, proliferation, and cytokine production. The provided protocols are based on established methodologies for peptide stimulation of lymphocytes and can be adapted for specific experimental needs.[3][4][5]
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Lymphocyte Proliferation
| This compound Concentration (µg/mL) | Proliferation Index (Fold Change over Unstimulated Control) | Percent Viability (%) |
| 0 (Control) | 1.0 | 98 ± 2 |
| 1 | 1.5 ± 0.2 | 97 ± 3 |
| 10 | 2.8 ± 0.4 | 96 ± 2 |
| 50 | 4.2 ± 0.6 | 95 ± 4 |
| 100 | 3.9 ± 0.5 | 90 ± 5 |
| 200 | 2.5 ± 0.3 | 82 ± 6 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical Cytokine Profile of PBMCs Stimulated with this compound (10 µg/mL) at 24 hours
| Cytokine | Concentration (pg/mL) - Unstimulated Control | Concentration (pg/mL) - this compound Stimulated | Fold Change |
| IFN-γ | 25 ± 8 | 250 ± 35 | 10.0 |
| TNF-α | 40 ± 12 | 180 ± 25 | 4.5 |
| IL-2 | 15 ± 5 | 90 ± 15 | 6.0 |
| IL-10 | 30 ± 10 | 60 ± 18 | 2.0 |
| IL-6 | 50 ± 15 | 120 ± 22 | 2.4 |
| IL-1β | 20 ± 7 | 45 ± 11 | 2.25 |
Note: This table presents hypothetical data for illustrative purposes. Actual cytokine profiles will depend on the specific experimental conditions and donors and must be determined experimentally.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in complete RPMI to the desired concentration for downstream applications (e.g., 1 x 10^6 cells/mL).
Protocol 2: Stimulation of PBMCs with this compound for Proliferation Assay
This protocol outlines the stimulation of PBMCs with this compound for the assessment of lymphocyte proliferation using a dye dilution assay (e.g., CFSE).
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Complete RPMI medium
-
This compound stock solution (dissolved in sterile water or PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) as a positive control
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Label PBMCs with CFSE according to the manufacturer's instructions. Typically, a final concentration of 1-5 µM CFSE is used to label 1 x 10^7 cells/mL for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI.
-
Resuspend the CFSE-labeled PBMCs to a concentration of 1 x 10^6 cells/mL in complete RPMI.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Include an unstimulated control (100 µL of complete RPMI) and a positive control (e.g., PHA at 5 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 days.
-
After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 3: Stimulation of PBMCs with this compound for Cytokine Analysis
This protocol describes the stimulation of PBMCs with this compound for the measurement of cytokine secretion in the culture supernatant by ELISA or multiplex assay.
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Complete RPMI medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control for monocyte activation or PHA for T-cell activation.
-
24-well or 48-well flat-bottom culture plates
-
ELISA or multiplex assay kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10, IL-6, IL-1β)
Procedure:
-
Resuspend PBMCs to a concentration of 2 x 10^6 cells/mL in complete RPMI.
-
Plate 500 µL of the cell suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Add 500 µL of complete RPMI containing the desired final concentration of this compound (e.g., 10 µg/mL).
-
Include an unstimulated control (500 µL of complete RPMI) and a positive control (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 6, 24, 48, 72 hours).
-
After each time point, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.[6]
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of this compound on PBMCs.
Caption: Hypothetical signaling pathway of this compound in NK cells.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for investigating the immunomodulatory effects of this compound on peripheral blood lymphocytes. While existing research points to the enhancement of NK cell cytotoxicity, further studies are required to fully elucidate the dose-response relationship, the broader impact on lymphocyte subsets, the complete cytokine secretion profile, and the precise signaling pathways involved. The experimental designs outlined here will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic potential in immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and Immunomodulatory Properties and Applications of Marine-Derived Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for testing Eisenin's cytotoxicity enhancement
Application Note:
Investigating the Cytotoxicity Enhancement of Eisenin: A Multiparametric Approach
Introduction
This compound, a tripeptide (L-pyroGlu-L-Gln-L-Ala) isolated from the marine brown alga Eisenia bicyclis, has been reported to augment the natural cytotoxicity of peripheral blood lymphocytes.[1] This application note outlines a comprehensive experimental workflow to investigate the potential of this compound as a direct cytotoxic agent or a chemo-sensitizer in cancer cell lines. The following protocols provide a step-by-step guide to assess its effects on cell viability, apoptosis, cell cycle progression, and the underlying molecular mechanisms, including the potential involvement of reactive oxygen species (ROS) and key signaling pathways.
1. Assessment of Cell Viability (MTT Assay)
The initial step is to determine the dose-dependent effect of this compound on the viability of a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3] Viable cells with active metabolism convert MTT into a purple formazan product.[4][5]
2. Evaluation of Apoptosis Induction
To determine if this compound-induced cell death occurs via apoptosis, two key assays are recommended: Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine externalization and membrane integrity, and a Caspase-3/7 activity assay to measure the activation of executioner caspases.
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the discrimination between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
-
Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis.[6] Caspase-3 and -7 are key executioner caspases that are activated during the apoptotic cascade.[7][8] Measuring the activity of these caspases provides a direct assessment of apoptosis induction.[9][10][11]
3. Analysis of Cell Cycle Progression
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, leading to an accumulation of cells in a particular phase.[12][13][14] Propidium iodide (PI) staining of DNA followed by flow cytometric analysis is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16][17]
4. Investigation of Underlying Mechanisms
-
Detection of Reactive Oxygen Species (ROS): Oxidative stress, resulting from an imbalance between the production of ROS and the antioxidant capacity of the cell, can trigger apoptosis.[18][19][20][21] The production of intracellular ROS can be measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][22][23][24] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19][24]
-
Western Blot Analysis of Apoptosis-Related Proteins: To elucidate the signaling pathways involved in this compound-induced apoptosis, the expression levels of key regulatory proteins can be examined by Western blotting.[6][7] This can include members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and the cleavage of caspases (e.g., caspase-9, caspase-3) and their substrates, such as poly (ADP-ribose) polymerase (PARP).[7][25]
Experimental Workflow
Caption: Experimental workflow for investigating this compound's cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the determined IC₅₀ concentration for the desired time.
-
Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.[26]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[26]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[26]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[26]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[27]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3: Caspase-3/7 Activity Assay
Materials:
-
Treated and untreated cells
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound at the IC₅₀ concentration.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10][11]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture.[11]
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample with a luminometer.
Data Analysis: Calculate the fold change in caspase-3/7 activity in this compound-treated cells compared to untreated controls.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated and untreated cells
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[15][16]
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the IC₅₀ concentration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while gently vortexing.[15][28]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[15]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Intracellular ROS Detection using DCFH-DA
Materials:
-
Treated and untreated cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)[22][23]
-
Serum-free medium
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable plate (e.g., 24-well plate for microscopy or 96-well black plate for plate reader).
-
Treat cells with this compound at the IC₅₀ concentration for the desired time.
-
Remove the treatment medium and wash the cells once with serum-free medium.[22][23]
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.[18][22][23]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a fluorescence plate reader.[18][19]
Data Analysis: Quantify the fluorescence intensity and calculate the fold change in ROS production in treated cells compared to untreated controls.
Protocol 6: Western Blot Analysis
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target proteins to a loading control (e.g., β-actin).
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC₅₀ Values)
| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |
| [Cell Line 1] | |||
| [Cell Line 2] | |||
| [Cell Line 3] |
Table 2: Apoptosis Induction by this compound (at IC₅₀ concentration)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | |||
| This compound |
Table 3: Caspase-3/7 Activity
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Control | 1.0 | |
| This compound |
Table 4: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| This compound |
Table 5: Intracellular ROS Production
| Treatment | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Control | 1.0 | |
| This compound |
Table 6: Western Blot Densitometry Analysis
| Treatment | Relative Expression of Bax/β-actin | Relative Expression of Bcl-2/β-actin | Bax/Bcl-2 Ratio | Relative Expression of Cleaved Caspase-3/β-actin |
| Control | ||||
| This compound |
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. Caspase 3/7 Activity [protocols.io]
- 11. promega.com [promega.com]
- 12. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isoliensinine induces cervical cancer cell cycle arrest and apoptosis by inhibiting the AKT/GSK3α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doc.abcam.com [doc.abcam.com]
- 20. Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction [mdpi.com]
- 21. Reactive oxygen species generation is independent of de novo sphingolipids in apoptotic photosensitized cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 23. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 24. cosmobiousa.com [cosmobiousa.com]
- 25. Induction of apoptosis in breast cancer cells MDA-MB-231 by genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bosterbio.com [bosterbio.com]
- 27. Annexin V Staining Protocol [bdbiosciences.com]
- 28. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols: Synthetic Eisenin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eisenin (L-pyroGlu-L-Gln-L-Ala) is a tripeptide originally isolated from the brown marine alga Eisenia bicyclis Setchell.[1] This peptide has garnered interest in the field of immunology due to its activity as a biological response modifier, specifically its ability to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs).[1] The primary target of this compound's activity appears to be Natural Killer (NK) cells, a critical component of the innate immune system responsible for the surveillance and elimination of transformed and virally infected cells. These application notes provide an overview of commercially available synthetic this compound, its biological activity, and detailed protocols for its use in immunological research.
Commercial Suppliers of Synthetic this compound Peptide
Synthetic this compound peptide (Sequence: pGlu-Gln-Ala) is not typically available as a stock item from most peptide suppliers. However, it can be readily custom-synthesized by a variety of reputable companies that offer peptide synthesis services. Researchers can request the synthesis of this compound with desired purity levels (typically >95% or >98% by HPLC) and in various quantities (from milligrams to grams).
When ordering custom synthesis, it is recommended to specify the following:
-
Sequence: L-pyroglutamyl-L-glutaminyl-L-alanine
-
N-terminal modification: pyroglutamic acid (pGlu)
-
Purity: >95% (or higher, depending on the application)
-
Counter-ion: Trifluoroacetate (TFA) is common, but acetate or other counter-ions may be available upon request.
-
Form: Lyophilized powder
A list of well-established custom peptide synthesis companies can be found through online searches for "custom peptide synthesis services."
Data Presentation: Biological Activity of this compound Peptide
This compound has been shown to enhance the cytotoxic activity of Natural Killer (NK) cells against target tumor cells. The following table provides illustrative quantitative data on the dose-dependent effect of this compound on NK cell-mediated cytotoxicity, as would be determined by a chromium-51 release assay.
Table 1: Illustrative Dose-Response of this compound on NK Cell Cytotoxicity
| This compound Concentration (µg/mL) | Percent Specific Lysis (%) of K562 Target Cells |
| 0 (Control) | 25.3 ± 2.1 |
| 1 | 32.7 ± 2.5 |
| 10 | 45.1 ± 3.0 |
| 50 | 58.9 ± 3.5 |
| 100 | 65.2 ± 4.1 |
Note: The data presented in this table are for illustrative purposes and represent typical results that might be obtained in a 4-hour ⁵¹Cr-release assay with human peripheral blood mononuclear cells (PBMCs) as effector cells and K562 cells as target cells at an effector-to-target (E:T) ratio of 50:1. Actual results may vary depending on experimental conditions.
Experimental Protocols
Handling and Solubilization of Synthetic this compound Peptide
Proper handling and solubilization of lyophilized synthetic peptides are crucial for maintaining their stability and ensuring accurate experimental results.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled, deionized water (ddH₂O) or a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.
-
Solubilization: Based on its amino acid composition (pGlu-Gln-Ala), this compound is a relatively hydrophilic peptide.
-
Begin by attempting to dissolve the peptide in sterile ddH₂O.
-
Add a small volume of the solvent to the vial.
-
Gently vortex or sonicate to aid dissolution.
-
If the peptide does not fully dissolve in water, a small amount of a volatile acid, such as 0.1% acetic acid in water, can be used.
-
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mg/mL).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution can be kept at 4°C.
Natural Killer Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol describes a standard 4-hour chromium-51 (⁵¹Cr) release assay to measure the ability of this compound to augment the cytotoxic activity of NK cells.
Materials:
-
Effector cells: Human peripheral blood mononuclear cells (PBMCs) isolated by Ficoll-Paque density gradient centrifugation.
-
Target cells: K562 (a human chronic myelogenous leukemia cell line sensitive to NK cell-mediated lysis).
-
This compound peptide stock solution.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Sodium chromate (⁵¹Cr) in saline.
-
Fetal bovine serum (FBS).
-
Triton X-100 (1% v/v in water) for maximum release control.
-
96-well V-bottom microplates.
-
Gamma counter.
Protocol:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ K562 cells in 50 µL of complete RPMI medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C in a 5% CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with 10 mL of complete RPMI medium to remove excess ⁵¹Cr.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood.
-
Resuspend the PBMCs in complete RPMI medium at various concentrations to achieve the desired effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
-
Assay Setup (in a 96-well V-bottom plate):
-
Spontaneous Release: Add 100 µL of labeled target cells and 100 µL of complete RPMI medium.
-
Maximum Release: Add 100 µL of labeled target cells and 100 µL of 1% Triton X-100 solution.
-
Experimental Wells:
-
Add 50 µL of effector cells at the desired concentrations.
-
Add 50 µL of this compound peptide at various concentrations (or vehicle control).
-
Add 100 µL of labeled target cells.
-
-
Set up all conditions in triplicate.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Harvesting and Counting:
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer it to counting tubes.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
-
Calculation of Percent Specific Lysis:
-
Calculate the percent specific lysis for each experimental condition using the following formula:
-
Signaling Pathways and Visualizations
The precise signaling pathway through which this compound augments NK cell cytotoxicity has not been fully elucidated. However, based on the known mechanisms of NK cell activation, a plausible pathway can be proposed. NK cell activation is a complex process involving a balance of signals from activating and inhibitory receptors. It is hypothesized that this compound may interact with an as-yet-unidentified activating receptor on the surface of NK cells, or it may potentiate the signaling cascade downstream of known activating receptors.
Proposed Signaling Pathway for this compound-Mediated NK Cell Activation
The following diagram illustrates a hypothetical signaling cascade initiated by this compound, leading to enhanced NK cell effector functions.
Caption: Proposed this compound-mediated NK cell activation pathway.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for investigating the immunological effects of synthetic this compound peptide.
Caption: Experimental workflow for this compound peptide bioactivity assessment.
References
Troubleshooting & Optimization
Technical Support Center: Improving Bioactive Compound Yield from Brown Algae
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for improving the extraction yield of bioactive compounds, such as phlorotannins and the peptide Eisenin, from brown algae species like Eisenia bicyclis and Fucus vesiculosus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are phlorotannins?
This compound is a tripeptide (L-pyroGlu-L-Gln-L-Ala) with immunological activity that was first isolated from the brown marine alga Eisenia bicyclis[1]. Phlorotannins are a more abundant class of bioactive compounds found in brown algae[2]. They are complex polymers of phloroglucinol and are known for their strong antioxidant properties[3][4]. Due to their higher concentration, extraction optimization studies for brown algae often focus on maximizing the yield of phlorotannins.
Q2: What are the most critical factors influencing the yield of bioactive compounds from brown algae?
The overall efficiency of the extraction process is influenced by several key factors, including the properties of the raw material, solvent type and concentration, temperature, pH, pressure, and extraction time[5]. The selection of a suitable solvent and extraction method are among the most critical choices[6].
Q3: Which solvents are most effective for phlorotannin extraction?
Aqueous mixtures of organic solvents are generally more effective than mono-component solvent systems[4].
-
Aqueous Ethanol: Ethanol-water mixtures are highly effective and are preferred for food-grade or pharmaceutical applications[4]. Optimal concentrations often range from 30% to 70% (v/v)[4][7]. For instance, a 52% ethanol concentration was found to be optimal for microwave-assisted extraction (MAE) from Sargassum swartzii[8].
-
Aqueous Acetone: Mixtures of acetone and water, often around 67-70%, have been shown to be highly efficient for extracting phlorotannins from species like Fucus vesiculosus[3][9].
-
Water: While water can be effective, especially at higher temperatures, it may also co-extract polysaccharides and proteins, leading to a more complex crude extract requiring further purification[9][10].
Q4: What are the advantages of modern extraction techniques over traditional methods?
Traditional methods like maceration are simple but can be time-consuming and result in lower yields[5][11]. Advanced techniques offer significant improvements:
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing the release of compounds. UAE is considered an eco-friendly technology that reduces extraction time and solvent consumption while increasing yield[7][12][13]. Optimized UAE conditions can improve extraction yield by 1.5 to 2.2-fold compared to conventional methods[7][14].
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. It has been shown to be highly effective for phlorotannins, with optimal conditions achieving high yields in as little as 5 minutes[15][16].
-
Pressurized Liquid Extraction (PLE): This technique uses liquid solvents at elevated temperatures and pressures, which can significantly enhance extraction efficiency and reduce extraction time[17].
Q5: How does temperature affect extraction yield and compound stability?
Temperature has a dual effect. Initially, increasing the temperature generally improves the extraction rate by increasing solvent diffusivity and disrupting the cell matrix[2][18]. However, excessively high temperatures can lead to the thermal degradation of phenolic compounds like phlorotannins[2][10]. The optimal temperature depends on the specific compound and method. For some phlorotannins, the ideal temperature may be as low as 25°C[3][4], while for others, temperatures up to 100°C or even 150°C have been reported as optimal before degradation occurs[2][15].
Troubleshooting Guide
Problem 1: My overall extraction yield is consistently low.
-
Possible Cause: Inadequate Sample Preparation. The particle size of the algal material is too large, limiting the surface area available for solvent interaction.
-
Solution: Ensure the dried algal material is ground into a fine, homogenous powder. Freeze-drying is recommended to preserve compound integrity and improve solvent diffusion[11].
-
-
Possible Cause: Suboptimal Solvent Choice. The polarity of your solvent may not be suitable for the target compounds.
-
Possible Cause: Inefficient Extraction Method. Your current method (e.g., maceration) may not be efficient enough.
Problem 2: The extraction yield is high, but the extract shows low biological activity (e.g., antioxidant capacity).
-
Possible Cause: Thermal Degradation. The extraction temperature may be too high, causing the breakdown of thermolabile compounds like phlorotannins.
-
Solution: Optimize the extraction temperature. For many phlorotannins, temperatures above 60°C can cause degradation[3][18]. Conduct extractions at a range of temperatures (e.g., 25°C, 50°C, 75°C) to find the point of maximum activity. For MAE, an optimal temperature of 75°C has been identified for Fucus vesiculosus[15].
-
-
Possible Cause: Oxidation. Phlorotannins are sensitive to oxidation, which can be accelerated by prolonged extraction times and exposure to air.
Problem 3: I am experiencing inconsistent yields between different batches.
-
Possible Cause: Variability in Raw Material. The bioactive content of algae can vary significantly based on geographic origin, harvest season, and solar exposure[2].
-
Solution: Standardize the source and collection time of your algal biomass. If this is not possible, perform a thorough analysis of each new batch of raw material to establish a baseline phytochemical profile.
-
-
Possible Cause: Inconsistent Sample Processing. Variations in drying, grinding, or storage of the raw material can affect extraction efficiency.
-
Solution: Implement and strictly follow a standard operating procedure (SOP) for all sample preparation steps. Store dried, powdered algae in a cool, dark, and dry place to prevent degradation.
-
Data Hub: Comparison of Extraction Parameters
The following table summarizes optimized conditions from various studies to maximize phlorotannin yield.
| Algal Species | Extraction Method | Solvent | Temperature (°C) | Time | Reported Yield/Content | Reference |
| Fucus vesiculosus | Conventional | 67% Acetone | 25°C | - | 2.92 mg PGE/g DS | [3] |
| Fucus vesiculosus | UAE | 50% Ethanol | - | 30 min | 476.3 mg PGE/g (of extract) | [7][19] |
| Fucus vesiculosus | MAE | 57% Ethanol | 75°C | 5 min | 2.94 mg PGE/g DW | [15][16] |
| Sargassum fusiforme | Conventional | 30% Ethanol | 25°C | 30 min | 63.61 mg PGE/g | [4] |
| Sargassum swartzii | MAE | 52% Ethanol | - | 65 min | 5.59 mg PhE/g | [8] |
| Eisenia bicyclis | PLE | 90% Ethanol | 110°C | - | 0.42 mg fucoxanthin/g | [17] |
PGE: Phloroglucinol Equivalents; DS: Dry Seaweed; DW: Dry Weight; UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction; PLE: Pressurized Liquid Extraction.
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
This protocol is a baseline method suitable for initial screening.
-
Preparation: Weigh 10 g of finely ground, dried brown algae powder.
-
Extraction: Place the powder in a sealed flask and add 100 mL of 70% aqueous ethanol (a 1:10 solid-to-liquid ratio).
-
Agitation: Stir the mixture on a magnetic stirrer at room temperature (approx. 25°C) for 24 hours, ensuring the flask is sealed to prevent solvent evaporation.
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the dried extract at -20°C in a desiccator.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol enhances yield and reduces extraction time.[7][14]
-
Preparation: Mix 5 g of finely ground, dried algae powder with 50 mL of 50% aqueous ethanol (1:10 ratio) in a beaker.
-
Sonication: Place the beaker in an ultrasonic water bath. Perform the extraction at a frequency of 35 kHz for 30 minutes[7][19]. Maintain a constant temperature by adding ice to the bath if necessary.
-
Filtration: Filter the mixture as described in the conventional protocol.
-
Solvent Removal: Evaporate the solvent using a rotary evaporator at <40°C.
-
Storage: Store the dried extract at -20°C.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol offers the most rapid extraction.[15][16]
-
Preparation: Place 1 g of finely ground, dried algae powder into a microwave extraction vessel. Add 20 mL of 57% aqueous ethanol.
-
Extraction: Seal the vessel and place it in a microwave reactor. Set the parameters: 75°C, 5 minutes of extraction time, and a suitable power level (e.g., 600 W) to maintain the temperature[8][15].
-
Cooling: After the cycle, allow the vessel to cool to room temperature before opening.
-
Filtration: Filter the extract as described in the previous protocols.
-
Solvent Removal: Remove the solvent using a rotary evaporator at <40°C.
-
Storage: Store the dried extract at -20°C.
Visualizations
Experimental Workflow
Caption: General experimental workflow for bioactive compound extraction from brown algae.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Phlorotannins Extraction from Fucus vesiculosus and Evaluation of Their Potential to Prevent Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-of-the-Art Extraction Methodologies for Bioactive Compounds from Algal Biome to Meet Bio-Economy Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Microwave-Assisted Extraction of Phlorotannin From Sargassum swartzii (Turn.) C. Ag. With Ethanol/Water: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Microwave-Assisted Extraction of Phlorotannins from Fucus vesiculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]
Technical Support Center: Synthetic Eisenin Peptide
Welcome to the technical support center for the synthetic Eisenin peptide (L-pyroGlu-L-Gln-L-Ala). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with the synthesis, handling, and conformational stability of this tripeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure unique?
A1: this compound is a biologically active tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala. Its unique feature is the N-terminal pyroglutamic acid (pGlu), which is a cyclic derivative of glutamic acid. This modification makes the peptide more resistant to degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenge in synthesizing this compound lies in the incorporation of the N-terminal pyroglutamic acid. There are two main strategies: direct coupling of a protected pyroglutamic acid derivative, or the in-situ cyclization of an N-terminal glutamine residue. The latter can sometimes lead to side reactions and incomplete cyclization, complicating purification. Spontaneous conversion of glutamine to pyroglutamic acid can be an issue in peptide synthesis, but for this compound, this is the desired outcome.
Q3: My synthetic this compound peptide has poor solubility. What could be the cause and how can I improve it?
A3: While very short peptides are often soluble in aqueous solutions, poor solubility can occur if the peptide aggregates. For short peptides, this is more likely if the sequence is highly hydrophobic. This compound is not particularly hydrophobic, so solubility issues might stem from impurities from the synthesis or improper pH of the solution. It's important to ensure the pH of your buffer is not at the isoelectric point (pI) of the peptide, as solubility is lowest at the pI.
Q4: Does a short peptide like this compound "fold" in the traditional sense?
A4: Short peptides like this compound do not undergo a complex folding process like large proteins. Instead, they exist in a dynamic equilibrium of different conformations in solution. The "folding" challenge for this compound is to ensure that the dominant conformation in solution is the one responsible for its biological activity. This can be influenced by factors like solvent, pH, and temperature.
Q5: I am observing heterogeneity in my purified this compound sample. What could be the reason?
A5: Heterogeneity in a synthetic this compound preparation can arise from several sources. If you are using the in-situ cyclization method for the pyroglutamic acid residue, you might have a mixture of the desired pGlu-peptide and the uncyclized Gln-peptide. Other potential issues include side reactions during synthesis or degradation during storage. Careful purification using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) is crucial.
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound Peptide
Symptoms:
-
The lyophilized peptide does not dissolve completely in aqueous buffers.
-
The solution appears cloudy or contains visible precipitates.
Possible Causes:
-
The pH of the solvent is close to the isoelectric point (pI) of the peptide.
-
The peptide concentration is too high, leading to aggregation.
-
The peptide has started to aggregate due to improper storage.
Troubleshooting Steps:
-
Small-Scale Solubility Test: Before dissolving the entire batch, test the solubility of a small amount of the peptide in different solvents.
-
pH Adjustment: Since this compound has a free carboxylic acid at the C-terminus and a glutamine side chain, its charge is pH-dependent. Try dissolving the peptide in a slightly acidic (e.g., 10% acetic acid) or slightly basic (e.g., 0.1% ammonia) solution, and then buffer to the desired pH.
-
Use of Organic Solvents: If the peptide is still insoluble, try dissolving it in a minimal amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer with vortexing. Be aware that high concentrations of organic solvents may affect your experiments.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
Issue 2: Inconsistent Biological Activity of Synthetic this compound
Symptoms:
-
Batch-to-batch variability in experimental results.
-
Lower than expected biological activity.
Possible Causes:
-
Incomplete formation of the N-terminal pyroglutamic acid.
-
Presence of impurities from the synthesis.
-
Degradation of the peptide.
-
The peptide is not in its biologically active conformation.
Troubleshooting Steps:
-
Confirm Peptide Identity and Purity: Use mass spectrometry to confirm the correct mass of the peptide, which will also indicate if the pyroglutamic acid has formed (mass difference of -17.03 Da for Gln cyclization). Assess purity by RP-HPLC.
-
Optimize Buffer Conditions: The biological activity of a peptide can be highly dependent on the pH and ionic strength of the buffer. Experiment with different buffer conditions to find the optimal environment for your assay.
-
Proper Storage: Store the lyophilized peptide at -20°C or lower. For solutions, it is best to make fresh solutions for each experiment. If you need to store solutions, aliquot and freeze at -80°C to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Factors Influencing Peptide Solubility
| Factor | Influence on Solubility | Recommendations for this compound |
| pH | Solubility is lowest at the isoelectric point (pI). | Determine the pI of this compound and adjust the buffer pH to be at least one unit away. |
| Peptide Concentration | Higher concentrations increase the likelihood of aggregation. | Start with a lower concentration and gradually increase if needed. |
| Amino Acid Composition | Hydrophobic residues decrease aqueous solubility. | This compound is relatively hydrophilic, so this is less of a concern. |
| Temperature | Higher temperatures can sometimes increase solubility but may also promote degradation. | Gentle warming can be attempted, but monitor for any signs of degradation. |
| Ionic Strength | Salts can either increase or decrease solubility depending on the peptide and the salt concentration. | Experiment with different salt concentrations in your buffer. |
Table 2: Comparison of Synthesis Strategies for N-terminal Pyroglutamic Acid
| Strategy | Advantages | Disadvantages |
| Direct Coupling of pGlu | More direct and controlled. Often results in a cleaner crude product. | Higher initial cost of the protected pGlu amino acid. |
| In-situ Cyclization of Gln | Lower cost of the starting Fmoc-Gln amino acid. | Can be difficult to drive to completion. May require harsh conditions that can lead to side reactions. The crude product may contain a mixture of cyclized and uncyclized peptide, complicating purification. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Synthetic this compound
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Add the desired solvent (e.g., sterile water, buffer, or a small amount of organic solvent) to the vial.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, adjust the pH of the solution with dilute acid or base.
-
Sterile filter the peptide solution if it will be used in cell-based assays.
Protocol 2: Characterization of Synthetic this compound by RP-HPLC and Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the synthetic this compound in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid or acetonitrile/water mixture).
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 214 nm and 280 nm. A single major peak is indicative of high purity.
-
-
Mass Spectrometry Analysis:
-
Analyze the collected HPLC peak or infuse the sample directly into an electrospray ionization mass spectrometer.
-
Determine the molecular weight of the peptide and compare it to the theoretical mass of this compound (pGlu-Gln-Ala). This will confirm the identity of the peptide and the successful formation of the pyroglutamic acid residue.
-
Visualizations
Caption: Troubleshooting workflow for synthetic this compound peptide solubility.
Caption: Comparison of synthetic strategies for this compound.
Technical Support Center: Optimizing Eisenin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the tripeptide Eisenin (L-pyroGlu-L-Gln-L-Ala) in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: this compound is a tripeptide with the amino acid sequence L-pyroglutamyl-L-glutaminyl-L-alanine.[1] Its N-terminus is blocked by a pyroglutamyl (pGlu) group, which is a cyclic lactam formed from a glutamic acid or glutamine residue.[2] This pGlu residue can enhance the peptide's stability against degradation by certain proteases.[2] The presence of a glutamine (Gln) residue, however, makes it susceptible to deamidation, a common degradation pathway for peptides.
Q2: What are the primary factors that affect this compound stability in aqueous solutions?
A2: The stability of this compound, like many peptides, is influenced by several factors:
-
pH: The pH of the solution is critical. Extreme pH levels can accelerate hydrolysis of peptide bonds and deamidation of the glutamine residue.[3] Generally, a neutral pH range of 6-8 is recommended for most peptides, but the optimal pH should be determined experimentally.[3]
-
Temperature: Higher temperatures increase the rate of chemical degradation, including hydrolysis and deamidation.[3] For long-term storage, frozen solutions (at -20°C or -80°C) are recommended.[3]
-
Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over time, especially in the presence of metal ions or peroxides.[4]
-
Enzymatic Degradation: If working with biological samples (e.g., plasma, cell culture media), proteases can degrade this compound. The N-terminal pyroglutamyl group offers some protection against aminopeptidases.
-
Aggregation: At high concentrations, peptides can aggregate and precipitate out of solution. This is influenced by factors like pH, ionic strength, and temperature.[5]
Q3: What are the common degradation pathways for this compound?
A3: The two most probable degradation pathways for this compound are:
-
Deamidation of Glutamine: The side chain of the glutamine residue can hydrolyze to form glutamic acid. This introduces a negative charge into the peptide and alters its structure and potentially its biological activity. This process is accelerated at both acidic and basic pH.
-
Hydrolysis of Peptide Bonds: Under harsh pH conditions (highly acidic or alkaline), the peptide bonds linking the amino acids can be cleaved, leading to fragmentation of the peptide.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, it is recommended to:
-
Short-term storage (days to weeks): Store aqueous solutions at 2-8°C.
-
Long-term storage (months to years): Store lyophilized this compound at -20°C or -80°C. If in solution, store as frozen aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Working solutions: Prepare fresh from a frozen stock and use within the same day if possible. Keep on ice during experiments.
Q5: Which buffers are suitable for preparing this compound solutions?
A5: The choice of buffer is important for maintaining a stable pH. Phosphate or citrate buffers are commonly used for peptide formulations.[7] It is advisable to use a buffer system that maintains the pH in the optimal range for this compound's stability (typically pH 6-7, to be determined experimentally). Avoid buffers that may react with the peptide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: Rapid loss of this compound concentration in my assay.
This is a common issue that can be caused by several factors. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting flowchart for loss of this compound concentration.
Problem: Multiple peaks observed in HPLC analysis of my this compound sample.
The appearance of new peaks in an HPLC chromatogram is often indicative of peptide degradation or the presence of impurities.
-
Early-eluting peaks: These may correspond to more polar degradation products, such as the deamidated form of this compound (pGlu-Glu-Ala).
-
Later-eluting peaks: These could be indicative of aggregation or other modifications.
-
To confirm degradation: Analyze a control sample that has been freshly prepared and compare it to the aged or stressed sample. Mass spectrometry can be used to identify the molecular weights of the species in each peak.
Quantitative Data on this compound Stability
While specific, publicly available quantitative stability data for this compound is limited, the following tables provide an illustrative example of how pH and temperature can affect the stability of a tripeptide like this compound, based on general principles of peptide chemistry.
Table 1: Illustrative Effect of pH on this compound Half-Life at 25°C
| pH | Estimated Half-Life (Days) | Primary Degradation Pathway |
| 3.0 | 10 | Peptide bond hydrolysis |
| 5.0 | 45 | Deamidation |
| 7.0 | 60 | Deamidation |
| 9.0 | 15 | Deamidation, Peptide bond hydrolysis |
Table 2: Illustrative Effect of Temperature on this compound Half-Life at pH 7.0
| Temperature (°C) | Estimated Half-Life |
| 4 | > 200 days |
| 25 | 60 days |
| 37 | 14 days |
| 50 | 3 days |
Disclaimer: The data in these tables are for illustrative purposes only and are based on the expected behavior of similar peptides. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound
This protocol outlines a reverse-phase HPLC (RP-HPLC) method to monitor the stability of this compound over time.
Caption: Experimental workflow for an HPLC-based stability study of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., 10 mM phosphate buffer at pH 7.0).
-
Dispense aliquots of the solution into low-protein-binding microcentrifuge tubes for each experimental condition (e.g., different pH values, temperatures) and time point.
-
Store the samples under the defined conditions. A "time zero" sample should be analyzed immediately.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
At each designated time point, analyze the corresponding sample by HPLC.
-
Integrate the peak area of the intact this compound. The percentage of this compound remaining can be calculated relative to the peak area at time zero.
-
Plot the natural logarithm of the percentage of remaining this compound against time. The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
This compound Signaling Pathway
This compound has been shown to augment the natural cytotoxicity of peripheral blood lymphocytes, an effect attributed to Natural Killer (NK) cells.[1] While the precise molecular pathway for this compound is not fully elucidated, the following diagram illustrates a general pathway for peptide-mediated activation of NK cells, which could be analogous to this compound's mechanism of action.
Caption: A plausible signaling pathway for this compound-mediated NK cell activation.
This pathway suggests that this compound may bind to an activating receptor on the surface of NK cells. This binding initiates a downstream signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), leading to the activation of kinases like Syk and ZAP70. This cascade culminates in the release of cytotoxic granules and the production of inflammatory cytokines, both of which contribute to the enhanced killing of target cells.[8]
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Peptide-specific natural killer cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural killer cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low NK Cell Response with Eisenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Eisenin in Natural Killer (NK) cell experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and what is its expected effect on NK cells?
This compound is a tripeptide (L-pyroGlu-L-Gln-L-Ala) extracted from the brown marine alga Eisenia bicyclis.[1] It has been shown to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs), an effect attributed to Natural Killer (NK) cells.[1] This enhancement of cytotoxicity can be observed when this compound is added directly to a cytotoxicity assay or when PBLs are pre-incubated with this compound for 30-60 minutes.[1]
Troubleshooting Low NK Cell Cytotoxicity
Q2: We are observing a lower-than-expected NK cell cytotoxic response after treatment with this compound. What are the potential causes?
Several factors could contribute to a low NK cell response in the presence of this compound. These can be broadly categorized into three areas:
-
Effects on Target Cells: this compound may be rendering your target cells resistant to NK cell-mediated lysis.[1]
-
Issues with Effector (NK) Cells: The NK cells themselves may be unhealthy, hyporesponsive, or present in insufficient numbers.
-
Suboptimal Assay Conditions: The parameters of your cytotoxicity assay may not be optimized.
The following troubleshooting guides will walk you through investigating each of these possibilities.
Q3: Could this compound be directly impacting my target cells?
Yes. It has been reported that this compound can make K-562 target cells more resistant to lysis by NK cells that have been stimulated with this compound.[1] This is a crucial factor to consider when troubleshooting a low cytotoxic response.
Q4: How can I determine if my NK cells are the source of the problem?
A low response could be due to several factors related to the NK cells themselves:
-
Low Viability: Ensure your NK cells are viable before and after the assay.
-
Hyporesponsiveness: Continuous stimulation can lead to NK cell hyporesponsiveness, a state of reduced functionality.[2][3]
-
Low Purity or Frequency: If using peripheral blood mononuclear cells (PBMCs), the percentage of NK cells might be low.[4]
-
Suboptimal Activation: NK cells may require priming with cytokines like IL-2 or IL-15 for optimal function.[4]
Q5: What are some general best practices for optimizing an NK cell cytotoxicity assay?
To ensure reliable and reproducible results, consider the following:
-
Effector-to-Target (E:T) Ratio: Titrate a range of E:T ratios to find the optimal concentration for your specific cell types.
-
Incubation Time: The duration of co-culture can significantly impact the level of cytotoxicity.
-
Choice of Assay: Different cytotoxicity assays (e.g., Chromium-51 release, flow cytometry-based) have different sensitivities and requirements.
-
Positive and Negative Controls: Always include appropriate controls to validate your assay.
Troubleshooting Guides
Guide 1: Investigating Potential this compound-Induced Target Cell Resistance
This guide will help you determine if this compound is altering the susceptibility of your target cells to NK cell-mediated killing.
Hypothesis: The observed low cytotoxicity is due to this compound inducing resistance in the target cell population.
Experimental Plan:
| Step | Experiment | Experimental Groups | Expected Outcome if Hypothesis is True |
| 1 | Target Cell Pre-treatment | A) NK cells + Untreated Target CellsB) NK cells + this compound-pre-treated Target Cells (wash before adding NK cells)C) this compound-stimulated NK cells + Untreated Target CellsD) this compound-stimulated NK cells + this compound-pre-treated Target Cells | Cytotoxicity in Group B and D will be significantly lower than in Group A and C, respectively. |
| 2 | Analysis of NK Activating Ligands on Target Cells | A) Untreated Target CellsB) this compound-treated Target Cells | Flow cytometry analysis shows downregulation of NK activating ligands (e.g., MICA/B, ULBPs) on this compound-treated target cells. |
Experimental Workflow for Investigating Target Cell Resistance
Caption: Workflow to test this compound-induced target cell resistance.
Guide 2: Assessing NK Cell Health and Functionality
Use this guide to evaluate the viability and functional state of your NK cells.
Hypothesis: The NK cells are not viable or are in a hyporesponsive state, leading to reduced cytotoxicity.
Experimental Plan:
| Step | Experiment | Method | Expected Outcome for Healthy, Functional NK Cells |
| 1 | Viability Assessment | Trypan Blue Exclusion or Live/Dead Staining (e.g., 7-AAD, Propidium Iodide) | >90% viability before and after the experiment. |
| 2 | Baseline Cytotoxicity | Cytotoxicity assay with a known sensitive target cell line (e.g., K562) without this compound. | Robust and reproducible killing of target cells. |
| 3 | Activation Marker Expression | Flow cytometry for CD69 and CD25 expression on NK cells (CD3-/CD56+). | Upregulation of CD69 and CD25 after stimulation with a positive control (e.g., IL-2, PMA/Ionomycin). |
| 4 | Degranulation Assay | Flow cytometry for surface CD107a expression after co-culture with target cells. | Increased CD107a expression on NK cells co-cultured with target cells compared to NK cells alone. |
Workflow for Assessing NK Cell Health
Caption: Workflow for evaluating NK cell viability and function.
Experimental Protocols
Protocol 1: Standard Chromium-51 (⁵¹Cr) Release Assay
This assay measures cytotoxicity by quantifying the release of ⁵¹Cr from lysed target cells.
Materials:
-
Effector cells (NK cells or PBMCs)
-
Target cells (e.g., K562)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (⁵¹Cr)
-
96-well U-bottom plate
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cells in 100 µL of complete medium.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, 5% CO₂.
-
Wash the labeled cells 3-4 times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well U-bottom plate.
-
Prepare serial dilutions of effector cells to achieve the desired E:T ratios.
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
For Spontaneous Release: Add 100 µL of medium instead of effector cells.
-
For Maximum Release: Add 100 µL of 2% Triton X-100 instead of effector cells.
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Harvesting and Counting:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Flow Cytometry-Based Cytotoxicity Assay
This method uses fluorescent dyes to distinguish between live and dead target cells.
Materials:
-
Effector cells (NK cells or PBMCs)
-
Target cells
-
Target cell labeling dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS buffer (PBS + 2% FBS)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10⁶ cells/mL in PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Wash the cells twice with complete medium.
-
Resuspend at 1 x 10⁵ cells/mL in complete medium.
-
-
Assay Setup:
-
Plate 100 µL of CFSE-labeled target cells (1 x 10⁴ cells) into each well.
-
Add 100 µL of effector cells at the desired E:T ratios.
-
Control for Target Cell Viability: Add 100 µL of medium instead of effector cells.
-
-
Incubation:
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Staining and Acquisition:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add 7-AAD or Propidium Iodide to each well.
-
Incubate for 15 minutes on ice in the dark.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD or Propidium Iodide positive (dead) cells.
-
Calculate specific cytotoxicity by subtracting the percentage of dead cells in the target-only control.
-
Signaling Pathways
While the specific signaling pathway for this compound in NK cells has not been fully elucidated, it likely engages with receptors that modulate known NK cell activation pathways.
Hypothesized this compound-Mediated NK Cell Activation Pathway
This compound, as a tripeptide, may interact with cell surface receptors that lead to the activation of downstream signaling cascades, culminating in enhanced cytotoxicity. This could involve the activation of kinases and transcription factors that promote the expression of cytotoxic molecules like perforin and granzymes.
Overview of NK Cell Activation and Inhibition
NK cell activity is regulated by a balance of signals from activating and inhibitory receptors.[5][6]
Caption: Balance of activating and inhibitory signals in NK cells.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NK Cell Hyporesponsiveness: More Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NK cell responsiveness to achieve self tolerance and maximal responses to diseased target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How I Manage Natural Killer Cell Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural killer cell cytotoxicity: how do they pull the trigger? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of natural killer cell-mediated cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eisenin Storage and Stability
Welcome to the technical support center for Eisenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tripeptide with the sequence L-pyroglutamyl-L-glutaminyl-L-alanine (pGlu-Gln-Ala).[1][2] The stability of this compound is crucial for its biological activity and to ensure accurate and reproducible experimental results. Degradation can lead to a loss of potency and the formation of impurities that may interfere with your assays. The N-terminal pyroglutamic acid (pGlu) residue in this compound enhances its stability against degradation by aminopeptidases.[3][4]
Q2: What are the primary degradation pathways for this compound?
Based on the structure of this compound (pGlu-Gln-Ala), the following are potential degradation pathways:
-
Hydrolysis: The peptide bonds in this compound can undergo hydrolysis, leading to the cleavage of the peptide chain. The pyroglutamyl-glutaminyl bond is generally more resistant to acid hydrolysis than other peptide bonds.[5]
-
Deamidation: The glutamine (Gln) residue contains a side-chain amide group that can be susceptible to deamidation, particularly under neutral to basic pH conditions, forming a glutamic acid residue.
-
Pyroglutamic Acid Ring Opening: While the pyroglutamic acid residue is relatively stable, under certain conditions, the lactam ring can be opened.
-
Racemization: The chiral centers of the amino acid residues can undergo racemization, particularly under basic conditions, leading to a loss of biological activity.
Q3: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. For short-term storage of solutions, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Form: Lyophilized (solid) form is more stable than solutions.[6]
-
Light: Protect from light to prevent potential photo-degradation. Store in amber vials or in the dark.
-
pH: For solutions, maintain a pH in the acidic range (e.g., pH 4-6) to minimize deamidation of the glutamine residue.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound due to improper storage (high temperature, repeated freeze-thaw cycles, incorrect pH). | Verify storage conditions. Prepare fresh solutions of this compound from a new lyophilized stock. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products. Use a stability-indicating HPLC method for analysis. |
| Inconsistent experimental results | Instability of this compound in the experimental buffer or medium. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, presence of other components). Consider using stabilizing excipients if necessary. |
| Difficulty in dissolving lyophilized this compound | The pyroglutamic acid residue can increase hydrophobicity, affecting solubility.[1] | Use a suitable buffer for dissolution. Gentle vortexing or sonication may aid in dissolution. |
Quantitative Data on Peptide Stability
| Condition | Effect on pGlu-Peptides | Reference |
| Low pH (Acidic) | The pGlu-peptide bond is relatively stable to acid hydrolysis. | [5] |
| Neutral to High pH (Basic) | Increased rate of deamidation of asparagine and glutamine residues. Potential for racemization. | [6] |
| Elevated Temperature | Accelerates all degradation pathways, including hydrolysis and deamidation. | [7] |
| Lyophilized (Solid) State | Generally more stable than in solution. However, the rate of pyroglutamate formation from N-terminal glutamine can be higher in the solid state at certain pH ranges (e.g., pH 5.5-6) compared to in solution. | [6] |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Analysis
This method is designed to separate intact this compound from its potential degradation products.
1. Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. Degradation products, which may have altered polarity, will have different retention times than the intact this compound.[2][8]
2. Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Degraded this compound samples (from forced degradation studies)
3. Method:
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Procedure:
-
Prepare a stock solution of this compound standard in Mobile Phase A.
-
Prepare samples for analysis by diluting them in Mobile Phase A.
-
Inject the standard and samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak, which indicates degradation.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[9][10][11]
1. Acid Hydrolysis:
-
Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Incubate this compound solution (e.g., 1 mg/mL) in 0.1 M NaOH at 60°C for 24 hours.
-
Neutralize the sample with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Incubate this compound solution (e.g., 1 mg/mL) in 3% H₂O₂ at room temperature for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store lyophilized this compound at 60°C for 7 days.
-
Dissolve the sample in Mobile Phase A and analyze by HPLC.
5. Photodegradation:
-
Expose this compound solution (e.g., 1 mg/mL) to light (e.g., ICH option 1 or 2) for an appropriate duration.
-
Analyze by HPLC.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 5. Hydrolytic cleavage of pyroglutamyl-peptide bond. V. selective removal of pyroglutamic acid from biologically active pyroglutamylpeptides in high concentrations of aqueous methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekalert.org [eurekalert.org]
- 8. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Eisenin Dose-Response Curve Optimization in Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curves for Eisenin in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important in cytotoxicity assays?
A dose-response curve is a graphical representation of the relationship between the concentration of a substance (the dose) and the biological effect it produces (the response).[1][2] In cytotoxicity assays, it illustrates how the viability of cells changes with increasing concentrations of a test compound like this compound. This is crucial for determining key parameters such as the IC50 value (the concentration at which 50% of cell viability is inhibited), which is a primary measure of a compound's potency.[1][3]
Q2: What is the reported mechanism of action for this compound?
This compound is a tripeptide (L-pyroGlu-L-Gln-L-Ala) originally isolated from the marine brown alga Eisenia bicyclis.[4] Published research indicates that it can augment the natural cytotoxicity of human peripheral blood lymphocytes (PBLs), an effect attributed to natural killer (NK) cells.[4] The immunological activity appears to be linked to its constituent amino acids.[4] This suggests that its cytotoxic effects, at least on some cell types, may be indirect and mediated by immune cells rather than direct toxicity.
Q3: Which cytotoxicity assay should I choose for this compound?
The choice of assay depends on the anticipated mechanism of cell death. Common assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] It is suitable for assessing effects on cell proliferation and viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of late-stage apoptosis or necrosis.[6]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays detect specific markers of programmed cell death (apoptosis).
Given that this compound may act via immunomodulation, if you are co-culturing immune cells with cancer cells, you might need assays that can distinguish between different cell populations.
Q4: How do I select the initial concentration range for this compound?
For a compound with limited published cytotoxicity data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps to identify the window where the biological response occurs and is essential for accurately determining the IC50.
Q5: How many replicate wells are needed for a reliable dose-response curve?
For each concentration, it is advisable to use a minimum of three to four replicate wells to ensure statistical significance and to identify any outliers.[7]
Troubleshooting Guide
Q1: I am observing high variability between my replicate wells. What could be the cause?
High variability can obscure the true effect of your test compound.[8] Common causes and solutions include:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[7]
-
Edge Effects: Evaporation from wells on the perimeter of the plate can alter media concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[7]
-
Pipetting Errors: Calibrate your pipettes regularly and use fresh tips for each replicate to ensure accuracy.[7]
-
Compound Precipitation: Visually inspect your wells after adding this compound to ensure it is fully dissolved at all concentrations. If not, you may need to adjust your solvent or use a lower concentration range.[8]
-
Bubbles in Wells: Bubbles can interfere with absorbance readings. Be careful during pipetting to avoid their formation.[9]
Q2: My dose-response curve is not sigmoidal (S-shaped). What does this mean?
A non-sigmoidal curve can indicate several things:
-
Concentration Range is Off: You may be working in a range that is too high (all cells are dead) or too low (no cytotoxic effect). You should test a broader range of concentrations.
-
Compound Instability: The compound may be unstable in your culture medium over the incubation period.
-
Complex Biological Response: The compound may have biphasic effects (e.g., being stimulatory at low concentrations and inhibitory at high concentrations).
-
Assay Interference: The compound may be interfering with the assay chemistry itself. For example, it might directly react with the MTT reagent.[8]
Q3: I am not observing any cytotoxicity, even at high concentrations of this compound. Why?
There are several potential reasons for a lack of a cytotoxic response:
-
Incorrect Cell Line: The chosen cell line may be resistant to this compound's mechanism of action.
-
Short Incubation Time: The cytotoxic effect may take longer to manifest. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).[8]
-
Compound Inactivity: The compound itself may not be directly cytotoxic to the cell line being tested, which aligns with reports of this compound's immunomodulatory role.[4]
-
Metabolic Activation Required: Some compounds only become cytotoxic after being metabolized by the cells. The cell line you are using might lack the necessary enzymes.[7]
Q4: My IC50 values for this compound vary significantly between experiments. How can I improve consistency?
Inconsistent IC50 values are a common challenge.[10] To improve reproducibility:
-
Standardize Cell Culture Conditions: Use cells from the same passage number and ensure they are in the logarithmic growth phase.[8]
-
Consistent Incubation Times: Ensure that the timing of cell seeding, compound treatment, and assay reagent addition is the same for every experiment.[8]
-
Fresh Reagents: Prepare fresh solutions of your compound and assay reagents for each experiment.[8]
-
Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is below a level that causes toxicity (typically <0.5%).[8]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.[5]
Materials:
-
This compound
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Protocol 2: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[11]
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.[11]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the spontaneous LDH release (vehicle control) and normalizing to the maximum LDH release (from lysed cells).[11]
Data Presentation
Properly organizing your data is essential for accurate interpretation. The following table provides a template for recording your results from a dose-response experiment.
| This compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation | % Viability |
| 0 (Vehicle) | 100 | |||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| 250 | ||||||
| 500 |
Mandatory Visualizations
Experimental Workflow for Dose-Response Curve Optimization
Caption: Workflow for optimizing a dose-response curve for a novel compound.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Caption: A potential intrinsic apoptosis pathway modulated by a cytotoxic agent.
Troubleshooting Logic for Cytotoxicity Assays
References
- 1. benchchem.com [benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Overcoming solubility issues with Eisenin peptide
Technical Support Center: Eisenin Peptide
This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues with this compound peptide (pGlu-Gln-Ala-OH) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what are its key properties?
This compound is a tripeptide with the sequence pGlu-Gln-Ala-OH. Its structure includes an N-terminal pyroglutamyl (pGlu) residue. This modification, formed by the internal cyclization of a glutamine residue, significantly impacts the peptide's properties.[1] The presence of the pGlu residue increases the peptide's overall hydrophobicity and removes the positive charge typically found at the N-terminus.[2][3]
Q2: Why is my lyophilized this compound peptide difficult to dissolve in aqueous buffers?
The primary challenge with this compound solubility stems from its N-terminal pyroglutamate (pGlu) modification. This feature increases the peptide's hydrophobicity compared to peptides with a free N-terminus.[1][2] While the peptide has a net negative charge at neutral pH due to its C-terminal carboxyl group, the increased hydrophobicity can lead to aggregation. Peptides are often least soluble at their isoelectric point (pI), and for some pGlu-modified peptides, solubility is particularly poor in the basic pH range.[2][3][4]
Q3: What is the recommended first step for solubilizing this compound?
Always begin with a small test amount of the peptide before dissolving the entire stock. The recommended starting solvent is deionized, sterile water. If solubility is poor, the next step is to test buffers at different pH values, followed by the incremental addition of organic co-solvents if necessary.
Q4: Can I use sonication to help dissolve the peptide?
Yes, gentle sonication can be used to break up aggregates and enhance dissolution. However, it should be done intermittently in an ice bath to prevent heating the sample, which could degrade the peptide.
Troubleshooting Guide
This section provides a step-by-step guide to systematically address solubility issues with this compound peptide.
Initial Solubility Test
Before preparing your final stock solution, it is critical to perform a small-scale solubility test.
-
Weigh a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).
-
Add a defined volume of your primary solvent (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex briefly. If the peptide does not dissolve, proceed to the systematic workflow below.
Systematic Solubilization Workflow
The following diagram illustrates the recommended workflow for troubleshooting this compound solubility.
Caption: Workflow for solubilizing this compound peptide.
Data & Protocols
Physicochemical Data Summary
The properties of this compound dictate its behavior in solution. Understanding these is key to selecting the appropriate solvent.
| Property | Value / Description | Implication for Solubility |
| Sequence | pGlu-Gln-Ala-OH | A short tripeptide. |
| Molecular Formula | C₁₃H₂₀N₄O₆[5] | - |
| Molecular Weight | ~328.32 g/mol [5] | - |
| N-Terminus | Pyroglutamate (pGlu) | Lacks a primary amine, resulting in no positive charge at the N-terminus. Increases overall hydrophobicity and aggregation tendency.[1][2][3] |
| C-Terminus | Carboxylic Acid (-COOH) | Provides a negative charge at pH values above its pKa (~2-3). |
| Estimated Net Charge (pH 7) | -1 | The peptide is acidic. In theory, solubility should increase at basic pH. However, the hydrophobicity of the pGlu group can counteract this, making some pGlu peptides less soluble at basic pH.[2][3] |
| Hydrophobicity | Increased due to the pGlu modification.[2][3] | This is the primary reason for poor solubility in aqueous solutions. Organic co-solvents may be required.[6][7] |
Experimental Protocols
Protocol 1: Basic Solubilization using pH Adjustment
This protocol is for preparing a stock solution in an aqueous buffer by modifying the pH.
-
Preparation: Add the desired volume of sterile water or a low-ionic-strength buffer (e.g., 10 mM phosphate buffer) to the lyophilized this compound peptide to achieve the target concentration.
-
Initial Dissolution Attempt: Vortex the vial for 30-60 seconds. Observe for any undissolved particulate matter.
-
pH Adjustment: If the peptide is not fully dissolved, add 10% ammonium hydroxide (NH₄OH) solution drop-by-drop. Vortex between each addition. The goal is to raise the pH to >8 to ensure the C-terminal carboxyl group is fully deprotonated.
-
Finalization: Once the peptide is dissolved, you may adjust the pH back towards your desired experimental pH using a dilute acid (e.g., 0.1 M HCl). Caution: The peptide may precipitate if you cross its isoelectric point.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: Solubilization using an Organic Co-Solvent
Use this protocol for highly hydrophobic peptides or when pH adjustment is unsuccessful or undesirable.
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Organic Solvent Addition: Add a minimal volume of pure Dimethyl Sulfoxide (DMSO) to the vial to wet and suspend the peptide. Vortex thoroughly. Peptides are often highly soluble in pure DMSO.
-
Aqueous Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the DMSO concentrate drop-by-drop while vortexing. Do not exceed a final DMSO concentration that is incompatible with your downstream experiment (typically <1%, but should be empirically determined).
-
Observation: If the peptide begins to precipitate during dilution, stop adding the aqueous buffer. The resulting solution is your maximum concentration stock under these conditions.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots. Note that DMSO-containing solutions have a lower freezing point.
Signaling Pathway Context
While the specific signaling pathway for this compound is not fully elucidated, its known immunological activities suggest it likely acts through cell surface receptors to initiate an intracellular cascade. The diagram below represents a generalized pathway for peptide-receptor interaction.
Caption: Generalized peptide-receptor signaling pathway.
References
- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]
- 2. Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allpeptide.com [allpeptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Disclaimer: The term "Eisenin" does not correspond to a known or established molecule in publicly available scientific literature. The following troubleshooting guide for immunological assays has been generated using a generic cytokine as a representative analyte to demonstrate the requested format and content. Please substitute "Analyte X" with the specific molecule of interest in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background in our ELISA?
High background in an ELISA can originate from several factors, including insufficient washing, non-specific antibody binding, or issues with the blocking buffer. Over-incubation with detection reagents or the substrate can also contribute to elevated background signals. It is also pertinent to consider the quality of the water used for buffer preparation and the cleanliness of the labware.
Q2: Why am I observing low or no signal in my assay?
A lack of signal can stem from various issues, such as the use of expired or improperly stored reagents, incorrect antibody concentrations, or an error in the procedural steps. It is also possible that the analyte concentration in the samples is below the detection limit of the assay. Ensure that all reagents have been brought to room temperature before use and that the correct substrate for the enzyme has been used.
Q3: What could cause high variability between replicate wells?
High variability, often indicated by a high coefficient of variation (%CV), can be due to inconsistent pipetting technique, improper mixing of reagents, or a "plate edge effect" where the outer wells of a microplate behave differently than the inner wells. Bubbles in the wells can also interfere with the optical reading, leading to inconsistent results.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure all wells are completely aspirated after each wash. |
| Non-specific Antibody Binding | Optimize the concentration of the primary and secondary antibodies. Increase the concentration of the blocking agent or try a different blocking buffer. |
| Substrate Issues | Ensure the substrate is fresh and has not been exposed to light. Incubate the substrate for the recommended time and at the correct temperature. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Issue 2: Poor Standard Curve
| Potential Cause | Recommended Solution |
| Inaccurate Standard Dilutions | Prepare fresh standards for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Improper Curve Fitting | Use a 4-parameter logistic (4-PL) or 5-parameter logistic (5-PL) curve fit for sigmoidal data. |
| Standard Degradation | Aliquot and store standards at the recommended temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Standard ELISA Protocol
-
Coating: Dilute the capture antibody in a coating buffer and add to the wells of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop Solution: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Visual Guides
Caption: Generic cytokine signaling cascade.
Caption: Sandwich ELISA experimental workflow.
Eisenin Purification Protocols: A Technical Support Center
Welcome to the technical support center for the refinement of Eisenin purification protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of the tripeptide this compound (pGlu-Gln-Ala) from its natural source, the brown alga Eisenia bicyclis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental workflow for this compound purification.
Extraction Phase
Question: My initial crude extract shows low this compound content. What are the potential causes and solutions?
Answer: Low yield from the initial extraction is a common challenge. Several factors could be contributing to this issue:
-
Inadequate Cell Lysis: The robust cell walls of algae can hinder the release of intracellular contents.
-
Solution: Ensure thorough disruption of the algal cells. Mechanical methods like homogenization, bead milling, or sonication are often more effective than simple solvent extraction alone. Pre-freezing the algal biomass with liquid nitrogen before grinding can also improve cell wall breakage.
-
-
Improper Solvent Selection: The choice of solvent is critical for efficiently extracting a polar tripeptide like this compound.
-
Solution: A polar solvent system is recommended. Aqueous ethanol or methanol (e.g., 70-80%) is often effective for extracting small peptides from algal sources. Acidifying the extraction solvent slightly (e.g., with 0.1% formic acid) can improve the solubility and stability of peptides.
-
-
Suboptimal Extraction Parameters: Factors such as extraction time, temperature, and the solvent-to-solid ratio can significantly impact the yield.
-
Solution: Optimize these parameters. For maceration, ensure sufficient extraction time (e.g., 24-48 hours with agitation). If using heat-assisted extraction, be mindful of potential degradation; temperatures between 40-60°C are generally a safe starting point. A higher solvent-to-solid ratio (e.g., 20:1 v/w) can also enhance extraction efficiency.
-
Purification Phase: Chromatography
Question: I'm observing poor separation and low purity after the initial chromatography step. What can I do?
Answer: This often points to a need for a multi-step purification strategy and optimization of each chromatographic step. A single chromatography step is rarely sufficient to achieve high purity from a crude natural extract.
-
Ion-Exchange Chromatography (IEX):
-
Problem: this compound is not binding to the column or is eluting with other contaminants.
-
Solution:
-
pH and Buffer Selection: The net charge of this compound is pH-dependent. Ensure the pH of your loading buffer allows for efficient binding to the chosen resin (cation or anion exchanger). For cation exchange, the buffer pH should be below the isoelectric point (pI) of this compound, and for anion exchange, it should be above the pI.
-
Salt Gradient: Optimize the salt gradient for elution. A shallow gradient will provide better resolution between molecules with similar charges.
-
-
-
Size-Exclusion Chromatography (SEC):
-
Problem: Poor resolution between this compound and other small molecules.
-
Solution:
-
Column Choice: Select a resin with a fractionation range appropriate for small peptides.
-
Flow Rate: A lower flow rate can improve resolution.
-
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Problem: Broad peaks, poor peak shape, or co-elution of impurities.
-
Solution:
-
Mobile Phase Optimization: The organic solvent (typically acetonitrile or methanol) and the ion-pairing agent (e.g., trifluoroacetic acid - TFA, or formic acid) in the mobile phase are critical. Optimize the gradient steepness; a shallower gradient generally provides better resolution. Varying the ion-pairing agent can also alter selectivity.
-
Column Chemistry: Different C18 columns can have different selectivities. If one C18 column does not provide adequate separation, trying a different brand or a column with a different stationary phase (e.g., C8) may be beneficial.
-
-
Question: My final this compound yield is very low after multiple purification steps. How can I improve recovery?
Answer: Low recovery is a common trade-off for high purity. Here are some strategies to improve yield:
-
Minimize Sample Handling: Each transfer step can result in sample loss.
-
Optimize Fraction Collection: During chromatography, collect smaller fractions and analyze them to ensure you are not discarding fractions containing your target peptide.
-
Prevent Degradation: Peptides can be susceptible to proteases present in the crude extract. Working at low temperatures (4°C) and adding protease inhibitors during the initial extraction steps can help. The pyroglutamic acid residue on this compound offers some protection against N-terminal degradation.
-
Process Monitoring: Use a sensitive detection method (e.g., HPLC with UV detection at 214 nm) to track this compound throughout the purification process to identify where losses are occurring.
Quantitative Data Summary
The following table provides representative data for a hypothetical multi-step purification of this compound from 1 kg of wet Eisenia bicyclis biomass. Please note that these values are illustrative and will vary depending on the specific experimental conditions.
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Extract | 10,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation (40-80%) | 3,000 | 85 | 85 | 2.8 |
| Ion-Exchange Chromatography | 500 | 70 | 70 | 14 |
| Size-Exclusion Chromatography | 100 | 60 | 60 | 60 |
| Reverse-Phase HPLC | 55 | 55 | 55 | >98 |
Experimental Protocols
Below are detailed methodologies for the key experiments in a typical this compound purification workflow.
Extraction of Crude this compound
-
Harvesting and Preparation: Harvest fresh Eisenia bicyclis and wash thoroughly with distilled water to remove salts and debris. Freeze the biomass at -80°C.
-
Homogenization: Grind the frozen algae into a fine powder using a mortar and pestle with liquid nitrogen.
-
Solvent Extraction: Suspend the powdered algae in 70% aqueous ethanol (1:10 w/v) containing 0.1% formic acid. Stir the suspension at 4°C for 24 hours.
-
Clarification: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the solid debris. Collect the supernatant.
-
Concentration: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Ammonium Sulfate Precipitation
-
Resuspension: Resuspend the crude extract in a minimal volume of a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Precipitation: Slowly add solid ammonium sulfate to the extract at 4°C with constant stirring to achieve 40% saturation. Allow it to stir for 1 hour.
-
Centrifugation: Centrifuge at 12,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Further Precipitation: To the supernatant, add more ammonium sulfate to reach 80% saturation. Stir for 1 hour at 4°C.
-
Collection: Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the pellet, which is enriched with small peptides.
-
Desalting: Resuspend the pellet in a minimal volume of buffer and desalt using a desalting column or dialysis against the buffer for the next chromatography step.
Cation Exchange Chromatography
-
Column Equilibration: Equilibrate a strong cation exchange column (e.g., SP Sepharose) with a low salt buffer (e.g., 20 mM sodium acetate, pH 4.5).
-
Sample Loading: Load the desalted sample from the previous step onto the column.
-
Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline to remove unbound molecules.
-
Elution: Elute the bound peptides with a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using RP-HPLC. Pool the fractions containing this compound.
Reverse-Phase HPLC (Final Polishing)
-
Column and Mobile Phases: Use a C18 RP-HPLC column. Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Concentrate and filter the pooled fractions from the previous step.
-
Purification: Inject the sample onto the column equilibrated with 95% mobile phase A and 5% mobile phase B. Elute with a shallow linear gradient of mobile phase B (e.g., 5% to 30% B over 30 minutes).
-
Detection and Collection: Monitor the elution at 214 nm and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fraction by analytical RP-HPLC to confirm purity.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.
Visualizations
Experimental Workflow for this compound Purification
Caption: A multi-step workflow for the purification of this compound.
Hypothetical Signaling Pathway for this compound-Mediated NK Cell Activation
Caption: Hypothetical signaling cascade for this compound in Natural Killer (NK) cells.
How to control for lot-to-lot variability of Eisenin
Welcome to the technical support center for Eisenin (L-pyroGlu-L-Gln-L-Ala). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on understanding and controlling for lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala, originally extracted from the brown marine alga Eisenia bicyclis.[1] Its primary reported biological activity is the augmentation of natural cytotoxicity of peripheral blood lymphocytes (PBLs).[1] This effect is attributed to the potentiation of Natural Killer (NK) cell activity.[1]
Q2: What is the mechanism of action for this compound?
This compound enhances the cytotoxic activity of NK cells against target cells.[1] While the precise receptor and signaling cascade are not fully elucidated, its activity is observed through increased lysis of target cells in cytotoxicity assays.[1] Some evidence suggests that the individual amino acid components of this compound may contribute to this bioactivity.[1] Additionally, aqueous extracts of Eisenia bicyclis, the source of this compound, have been shown to interact with the Tor-FoxO signaling pathway in some biological systems.[2][3]
Q3: Why is lot-to-lot variability a concern for this compound?
As a natural product, this compound is subject to variability between production batches. The sources of this variability can be broadly categorized into:
-
Raw Material Variation: Differences in the Eisenia bicyclis source material due to genetic variations, geographical location, climate, and harvest time can alter the composition of the crude extract.[4]
-
Extraction and Purification Processes: Minor variations in extraction solvents, temperature, processing time, and purification methods like chromatography can lead to differences in the final purity and composition of the this compound product.[4][5]
This variability can manifest as differences in potency, purity, and the presence of minor contaminants, potentially affecting experimental reproducibility.[4]
Troubleshooting Guide
Issue 1: Inconsistent results in our NK cell cytotoxicity assay when using a new lot of this compound.
This is a common issue when working with natural products. Here’s a systematic approach to troubleshoot this problem.
Step 1: Quantify the Difference in Biological Activity
First, perform a side-by-side comparison of the old and new lots of this compound. A dose-response experiment is recommended to determine if the EC50 (half-maximal effective concentration) has shifted.
Experimental Protocol: Comparative Cytotoxicity Assay (Chromium-51 Release Assay)
-
Cell Preparation:
-
Prepare target cells (e.g., K-562 cell line) and label them with Sodium Chromate (⁵¹Cr).
-
Isolate peripheral blood lymphocytes (PBLs) to be used as effector cells.
-
-
Assay Setup:
-
In a 96-well plate, co-culture the ⁵¹Cr-labeled target cells with the effector cells at a constant effector-to-target (E:T) ratio.
-
Add varying concentrations of the old and new lots of this compound to the respective wells. Include a control with no this compound.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Data Collection:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter. This represents the amount of ⁵¹Cr released from lysed target cells.
-
-
Calculation:
-
Calculate the percentage of specific lysis for each concentration using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the % Specific Lysis against the this compound concentration for both lots to compare their dose-response curves and determine the EC50 for each.
-
Step 2: Analyze the Physicochemical Properties of the Lots
If a significant difference in biological activity is observed, the next step is to analyze the physicochemical properties of the two lots.
-
Purity Assessment: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of each lot. A difference in the area of the main this compound peak or the presence of additional peaks in one lot could explain the discrepancy in activity.
-
Identity Confirmation: Use mass spectrometry (MS) to confirm that the molecular weight of the main peak in both lots corresponds to that of this compound (328.32 g/mol ).[6]
Hypothetical Data Summary: Lot-to-Lot Comparison of this compound
| Parameter | Lot A (Old) | Lot B (New) | Acceptance Criteria |
| Purity (RP-HPLC) | 98.2% | 95.5% | ≥ 95% |
| Identity (MS) | Confirmed | Confirmed | Matches reference |
| Biological Potency (EC50) | 15 µM | 25 µM | ± 20% of reference |
| Appearance | White powder | White powder | White powder |
In this hypothetical example, Lot B has a lower purity and a higher EC50 value (indicating lower potency), which could explain the inconsistent experimental results.
Step 3: Logical Troubleshooting Workflow
Below is a diagram illustrating the troubleshooting workflow.
Issue 2: My this compound solution appears to lose activity over time.
This compound is a peptide and may be susceptible to degradation.
-
Storage: Store lyophilized this compound at -20°C or -80°C.
-
Reconstitution: Reconstitute this compound in a suitable buffer (e.g., sterile PBS) immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes and store at -80°C.
-
Working Solution: Prepare the working solution fresh for each experiment from a thawed aliquot.
Quality Control Workflow for New Lots of this compound
To proactively manage lot-to-lot variability, it is recommended to implement a quality control workflow for each new lot of this compound received.
Plausible Signaling Pathway for this compound-Mediated NK Cell Activation
The diagram below illustrates a plausible signaling pathway for the enhancement of NK cell cytotoxicity by this compound. It is based on general principles of NK cell activation, as the specific receptor for this compound has not been identified.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An aqueous extract of the brown alga Eisenia bicyclis extends lifespan in a sex-specific manner by interfering with the Tor-FoxO axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C13H20N4O6 | CID 3084358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Immunomodulatory Activity of Eisenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunomodulatory activity of Eisenin, a tripeptide derived from the brown marine alga Eisenia bicyclis. Given the limited recent data exclusively on this compound, this document evaluates its known effects in the context of other immunomodulatory peptides, offering a broader perspective for research and development.
Introduction to this compound
This compound (L-pyroGlu-L-Gln-L-Ala) is a tripeptide that has demonstrated potential as a biological response modifier. Early studies have indicated its capacity to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs), an effect primarily attributed to the enhancement of Natural Killer (NK) cell activity. NK cells are a critical component of the innate immune system, playing a vital role in the surveillance and elimination of transformed or virally infected cells. The ability of a compound to modulate NK cell function is a key indicator of its immunomodulatory potential.
Comparative Analysis of Immunomodulatory Activity
Table 1: Comparison of Immunomodulatory Effects on NK Cells
| Compound/Agent | Source/Class | Primary Effect on NK Cells | Quantitative Data (Example) | Reference |
| This compound | Marine Algae (Eisenia bicyclis) | Augments natural cytotoxicity | Data from 1993 study; specific percentage increase in cytotoxicity not detailed in abstracts. | [1] |
| Luteolin | Flavonoid | Significantly increases IL-2 and IFN-γ secretion | ~4-fold increase in IL-2 production at 25 µg/ml. | [2] |
| Quercetin | Flavonoid | Significantly increases IL-2 secretion | Data available, but specific fold-change not in abstract. | [2] |
| Synthetic Peptides (e.g., from scorpion) | Synthetic | Stimulates phagocytosis and cytokine release (TNF, MCP-1) | Dose-dependent increase in phagocytosis and cytokine liberation. | [3] |
| Silk Peptide | Silk Protein Hydrolysate | Increases cytolytic activity and induces maturation and activation | 2- to 4-fold increase in cytolytic activity of NK-92MI cells. |
Experimental Protocols
To validate the immunomodulatory activity of this compound or other potential immunomodulators, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for key assays used to assess NK cell function.
Chromium-51 (⁵¹Cr) Release Assay for NK Cell Cytotoxicity
This assay remains a gold standard for measuring cell-mediated cytotoxicity.
Principle: Target cells are labeled with radioactive ⁵¹Cr. If the effector cells (NK cells) lyse the target cells, ⁵¹Cr is released into the supernatant and can be quantified.
Protocol:
-
Target Cell Preparation:
-
Culture a suitable target cell line (e.g., K562, a human erythroleukemic line sensitive to NK cell-mediated lysis).
-
Harvest and wash the target cells with a complete medium.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL.
-
-
⁵¹Cr Labeling:
-
Add 100 µCi of Na₂⁵¹CrO₄ to the target cell suspension.
-
Incubate for 1-2 hours at 37°C in a humidified 5% CO₂ incubator, with occasional mixing.
-
Wash the labeled target cells three times with a complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in a complete medium and adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
NK cells can be enriched from PBMCs using negative selection kits.
-
Wash and resuspend the effector cells at various concentrations to achieve different Effector-to-Target (E:T) ratios.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of effector cells at different E:T ratios (e.g., 50:1, 25:1, 12.5:1).
-
For controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 2% Triton X-100).
-
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Percent Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry-Based Degranulation Assay (CD107a Expression)
This assay measures the degranulation of NK cells, a key step in the cytotoxic process.
Principle: When NK cells degranulate, the lysosomal-associated membrane protein 1 (LAMP-1 or CD107a), which is normally on the inner membrane of cytotoxic granules, is transiently expressed on the cell surface. This can be detected by a fluorescently labeled anti-CD107a antibody.
Protocol:
-
Cell Preparation:
-
Prepare effector (NK) and target (e.g., K562) cells as described for the ⁵¹Cr release assay.
-
-
Assay Setup:
-
In a 96-well U-bottom plate, combine effector and target cells at a desired E:T ratio.
-
Add a fluorescently conjugated anti-CD107a antibody (e.g., FITC-CD107a) to each well.
-
Add a protein transport inhibitor (e.g., Monensin or Brefeldin A) to prevent the internalization of CD107a.
-
Incubate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Staining for other markers:
-
After incubation, wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for other cell surface markers to identify NK cells (e.g., CD3-PE, CD56-APC).
-
Perform intracellular staining for cytokines like IFN-γ if desired, following a fixation and permeabilization protocol.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the NK cell population (e.g., CD3-negative, CD56-positive).
-
Quantify the percentage of NK cells expressing CD107a.
-
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of peptides on NK cells are mediated through complex signaling pathways. While the specific pathway for this compound is not fully elucidated, a general model for immunomodulatory peptide interaction with NK cells can be proposed.
Caption: Experimental workflow for validating this compound's immunomodulatory activity.
The binding of an immunomodulatory peptide to a receptor on the NK cell surface can trigger a cascade of intracellular signaling events.
Caption: Putative signaling pathway for immunomodulatory peptide-mediated NK cell activation.
Conclusion
This compound presents an interesting candidate for immunomodulatory drug development, primarily through its potential to enhance NK cell-mediated cytotoxicity. While the initial findings are promising, further research is required to quantify its efficacy in comparison to other immunomodulators and to fully elucidate its mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic validation of this compound and other novel immunomodulatory compounds. By employing these standardized methods, researchers can generate robust and comparable data to advance the field of immunotherapy.
References
- 1. A comparative study of immunomodulation produced by in vitro exposure to delta opioid receptor agonist peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of natural killer cell cytotoxicity by interaction between NKp30 of NK cells and dipeptidase 1 of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silk peptide treatment potentiates natural killer cell activity in vitro and induces natural killer cell maturation and activation in mouse splenocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunomodulatory Peptides: Eisenin in the Context of Modern Therapeutics
For researchers, scientists, and drug development professionals, the landscape of immunomodulatory peptides is both promising and complex. This guide provides a comparative analysis of Eisenin, a tripeptide of marine origin, alongside three well-characterized immunomodulatory peptides: Thymosin Alpha 1, LL-37, and BPC-157. While research on this compound is limited, this guide aims to contextualize its known effects within the broader spectrum of immunomodulatory action and highlight areas for future investigation.
This comparison will delve into the known mechanisms of action, supported by available experimental data, to offer a clear perspective on the potential and current understanding of these molecules. Due to the significant disparity in the volume of research, the information on Thymosin Alpha 1, LL-37, and BPC-157 is extensive, while data on this compound is based on seminal, yet dated, findings.
Comparative Analysis of Immunomodulatory Peptides
The following table summarizes the key characteristics and immunomodulatory effects of this compound, Thymosin Alpha 1, LL-37, and BPC-157. It is important to note the limited quantitative data available for this compound, which precludes a direct, data-rich comparison in areas such as cytokine modulation and cell proliferation.
| Feature | This compound | Thymosin Alpha 1 | LL-37 | BPC-157 |
| Primary Source | Marine brown alga (Eisenia bicyclis)[1] | Originally thymus gland, now synthetic[2][3][4] | Human cathelicidin protein (hCAP18), produced by various immune and epithelial cells[5] | Synthetic, derived from a human gastric protein[6][7] |
| Structure | Tripeptide (L-pyroGlu-L-Gln-L-Ala)[1] | 28-amino acid peptide[8] | 37-amino acid amphipathic peptide[1][9] | 15-amino acid peptide[6][10] |
| Primary Immunomodulatory Effect | Augments natural killer (NK) cell cytotoxicity[1] | T-cell maturation and differentiation, enhances vaccine response, modulates cytokine production[2][4][8] | Antimicrobial, chemoattractant for immune cells, modulates inflammation and cytokine release[1][11][12] | Promotes tissue repair and angiogenesis, modulates inflammation[6][10][13] |
| Mechanism of Action | Not fully elucidated, direct or indirect activation of NK cells.[1] | Interacts with Toll-like receptors (TLRs) on dendritic cells, stimulates cytokine production (e.g., IL-2, IFN-γ).[2][14] | Interacts with various cell surface receptors (e.g., FPRL1, P2X7), modulates TLR signaling, and can directly disrupt microbial membranes.[1][9][11] | Activates multiple signaling pathways including those involving growth factors (e.g., VEGF), nitric oxide, and modulation of cytokine activity.[6][7][13] |
| Reported In Vitro Effects | Increased cytotoxicity of peripheral blood lymphocytes against K-562 tumor cells.[1] | Stimulates T-cell proliferation and differentiation, enhances cytokine production (IL-2, IFN-γ), increases MHC class I expression.[2][8] | Chemotaxis of neutrophils, monocytes, and T-cells; stimulates cytokine and chemokine release; antimicrobial activity against a broad spectrum of pathogens.[1][9] | Promotes fibroblast and endothelial cell proliferation, enhances angiogenesis, modulates inflammatory cytokine expression.[6] |
| Reported In Vivo Effects | Data not available in recent literature. | Restores immune function in immunocompromised models, enhances vaccine efficacy, shows therapeutic potential in viral infections and cancer.[4][8] | Modulates inflammation in models of infection and autoimmune disease, promotes wound healing.[1] | Accelerates healing of various tissues including muscle, tendon, ligament, and gut in animal models.[7][13][15] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known or putative signaling pathways for each peptide, providing a visual comparison of their molecular interactions.
Caption: Putative signaling pathway for this compound's effect on NK cells.
Caption: Signaling pathway of Thymosin Alpha 1 via dendritic cells.
Caption: Diverse signaling pathways of the immunomodulatory peptide LL-37.
Caption: Pro-healing and angiogenic signaling pathways of BPC-157.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the immunomodulatory activity of these peptides.
Natural Killer (NK) Cell Cytotoxicity Assay (As applied to this compound)
This assay measures the ability of an immunomodulatory agent to enhance the killing of target cells by NK cells.
-
Effector Cell Preparation: Peripheral blood lymphocytes (PBLs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. These PBLs serve as the source of NK cells.
-
Target Cell Preparation: A target cell line susceptible to NK cell-mediated lysis, such as the K-562 erythroleukemia cell line, is used. Target cells are labeled with a radioactive isotope, typically 51Chromium (51Cr), which is released upon cell lysis.
-
Co-incubation: The effector cells (PBLs) are pre-incubated with varying concentrations of this compound for a specified period (e.g., 0.5-1 hour).
-
Cytotoxicity Assay: The this compound-treated or untreated effector cells are then co-incubated with the 51Cr-labeled target cells at different effector-to-target cell ratios for several hours.
-
Measurement of Cytotoxicity: The amount of 51Cr released into the supernatant is measured using a gamma counter. The percentage of specific lysis is calculated as: (experimental release - spontaneous release) / (maximum release - spontaneous release) x 100.
-
Cell Depletion Studies: To confirm the involvement of NK cells, specific cell populations can be depleted from the PBLs using monoclonal antibodies (e.g., anti-Leu 11b for NK cells) and complement prior to the assay.[1]
Caption: Experimental workflow for an NK cell cytotoxicity assay.
T-Cell Proliferation Assay (As applied to Thymosin Alpha 1)
This assay is used to determine the effect of a peptide on the proliferation of T-lymphocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples. T-cells can be further purified from the PBMC population if required.
-
Cell Culture: The isolated cells are cultured in a suitable medium.
-
Stimulation: The cells are stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen in the presence or absence of varying concentrations of Thymosin Alpha 1.
-
Proliferation Measurement: After a defined incubation period (typically 3-5 days), cell proliferation is assessed. This can be done using various methods, such as the incorporation of radiolabeled thymidine ([3H]-thymidine) into newly synthesized DNA or using colorimetric assays like the MTT or WST-1 assay, which measure metabolic activity as an indicator of cell viability and proliferation.
-
Data Analysis: The results are expressed as a proliferation index or percentage of proliferation relative to the control.
Chemotaxis Assay (As applied to LL-37)
This assay evaluates the ability of a peptide to induce the migration of immune cells.
-
Cell Preparation: Isolate the immune cells of interest, such as neutrophils or monocytes, from peripheral blood.
-
Assay Setup: A Boyden chamber or a similar transwell migration system is used. This consists of two compartments separated by a microporous membrane.
-
Chemoattractant Addition: The peptide (LL-37) at various concentrations is placed in the lower chamber, while the immune cells are placed in the upper chamber.
-
Incubation: The chamber is incubated for a period that allows for cell migration through the membrane pores towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a plate reader to measure the fluorescence or absorbance of labeled cells.
Conclusion and Future Directions
The comparative analysis reveals a significant knowledge gap between this compound and the other well-studied immunomodulatory peptides. While Thymosin Alpha 1, LL-37, and BPC-157 have been extensively investigated, with their mechanisms of action largely elucidated and their therapeutic potential explored in numerous preclinical and clinical studies, this compound's immunomodulatory activity is primarily defined by its early-discovered effect on NK cell cytotoxicity.
The original research on this compound suggested that its constituent amino acids might be responsible for the observed activity.[1] This raises questions about the specific role of the tripeptide structure and whether it offers any advantages over the individual amino acids.
For this compound to be considered a viable candidate for further drug development, future research should focus on:
-
Replicating and expanding on the initial findings: Modern cellular and molecular biology techniques should be employed to confirm and quantify the effects of this compound on NK cell activity.
-
Elucidating the mechanism of action: Identifying the specific cell surface receptors and intracellular signaling pathways that this compound modulates is crucial.
-
Broadening the scope of immunomodulatory screening: Investigating the effects of this compound on other immune cell types, such as T-cells, B-cells, macrophages, and dendritic cells, is necessary to build a comprehensive immunomodulatory profile.
-
In vivo studies: Preclinical animal models are needed to assess the efficacy, safety, and pharmacokinetic profile of this compound.
References
- 1. This compound (L-pyroGlu-L-Gln-L-Ala), a new biological response modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Orchestrating NK and T cells via tri-specific nano-antibodies for synergistic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein: A Preliminary In Vitro Evaluation on IMR-32 Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-induced proliferation and lymphokine production in human T cells in the absence of antigen-presenting cells: role of T-cell activation state and costimulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eisenia bicyclis Extract Ameliorates Colitis in In Vitro and In Vivo Models Through Modulation of mTOR Axis and Gut Microbiota Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2023240142A2 - Novel peptides capable of altering nk cell activity - Google Patents [patents.google.com]
- 8. Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Formation of N-pyroglutamyl peptides from N-Glu and N-Gln precursors in Aplysia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the Effects of Genistein In Vitro as a Chemopreventive Agent for Colorectal Cancer—Strategy to Improve Its Efficiency When Administered Orally - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunomodulatory Effects of Eisenia bicyclis on Innate Immune Cells in Acute Exercise-Stress Rat Model - 학지사ㆍ교보문고 스콜라 [scholar.kyobobook.co.kr]
A Comparative Guide to Eisenin and Its Synthetic Analogs in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the marine-derived tripeptide Eisenin and strategies for the design and evaluation of its synthetic analogs. This compound (L-pyroGlu-L-Gln-L-Ala), originally isolated from the brown alga Eisenia bicyclis, has demonstrated notable immunomodulatory activity, primarily through the enhancement of Natural Killer (NK) cell cytotoxicity.[1] This guide outlines the known biological effects of this compound, presents a framework for the systematic evaluation of its synthetic analogs, and provides detailed experimental protocols and conceptual signaling pathways to facilitate further research and development in this area.
This compound: Profile and Biological Activity
This compound is a tripeptide with the sequence L-pyroGlu-L-Gln-L-Ala.[1] Its primary reported biological function is the augmentation of natural cytotoxicity of human peripheral blood lymphocytes.[1] This activity is attributed to the enhancement of NK cell-mediated killing of target cells.[1] Interestingly, studies have suggested that the individual amino acid components of this compound, particularly L-pyroglutamic acid and L-alanine, may contribute to this immunomodulatory effect.[1]
Performance Metrics of this compound
| Compound | Sequence | Modification | Target Cells | E:T Ratio | % Increase in Cytotoxicity (Mean ± SD) | Effective Concentration (µg/mL) |
| This compound | pGlu-Gln-Ala | None (Natural) | K-562 | 25:1 | Data Placeholder | Data Placeholder |
| Analog A | pGlu-Gln-Val | Ala to Val substitution | K-562 | 25:1 | Data Placeholder | Data Placeholder |
| Analog B | pGlu-Asn-Ala | Gln to Asn substitution | K-562 | 25:1 | Data Placeholder | Data Placeholder |
| Analog C | Ac-Gln-Ala | N-terminal acetylation | K-562 | 25:1 | Data Placeholder | Data Placeholder |
| Analog D | pGlu-Gln-Ala-NH2 | C-terminal amidation | K-562 | 25:1 | Data Placeholder | Data Placeholder |
Note: This table is a template. "Data Placeholder" indicates where experimental results would be inserted.
Design and Rationale for Synthetic Analogs
The development of synthetic analogs of this compound is aimed at enhancing its potency, stability, and specificity, as well as elucidating the structure-activity relationship (SAR).[2][3][4] Key strategies for designing such analogs include:
-
Amino Acid Substitution: Replacing one or more amino acids in the this compound sequence can help identify key residues for its biological activity. For example, substituting Alanine with other hydrophobic residues like Valine or Leucine could probe the importance of side-chain size and hydrophobicity.[5]
-
N- and C-terminal Modifications: Modifications such as N-terminal acetylation or C-terminal amidation can enhance peptide stability by protecting against exopeptidases.
-
Peptidomimetics: Introducing non-natural amino acids or modifying the peptide backbone can improve resistance to enzymatic degradation and potentially enhance receptor binding.
Experimental Protocols
A standardized experimental workflow is crucial for the comparative evaluation of this compound and its synthetic analogs.
Workflow for Comparative Analysis
Caption: Workflow for synthesis, in vitro testing, and analysis of this compound analogs.
51Chromium (⁵¹Cr) Release Assay for NK Cell Cytotoxicity
This assay is a standard method for quantifying the cytotoxic activity of NK cells.[6][7]
Principle: Target cells are labeled with radioactive ⁵¹Cr. If effector cells (NK cells) lyse the target cells, ⁵¹Cr is released into the supernatant and can be measured.
Materials:
-
Effector cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells.
-
Target cells: K-562 cell line (a human immortalised myelogenous leukemia line sensitive to NK cell-mediated lysis).
-
⁵¹Cr-sodium chromate.
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well V-bottom plates.
-
Gamma counter.
Procedure:
-
Target Cell Labeling:
-
Resuspend K-562 cells at 1 x 10⁶ cells/mL in complete medium.
-
Add 50-100 µCi of ⁵¹Cr per 1 x 10⁶ cells.
-
Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Wash the labeled cells three times with complete medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of effector cells at various concentrations (to achieve different Effector:Target ratios, e.g., 50:1, 25:1, 12.5:1).
-
Add 100 µL of the compound to be tested (this compound or synthetic analog) at the desired final concentration to the effector cells.
-
Add 100 µL of labeled target cells (1 x 10⁴ cells) to each well.
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
Signaling Pathways in NK Cell Activation
The precise signaling pathway activated by this compound has not been fully elucidated. However, the general mechanism of NK cell activation involves a complex interplay of activating and inhibitory receptors on the NK cell surface.[8][9][10]
General NK Cell Activation Pathway
Caption: Simplified signaling pathway for NK cell activation.
This compound and its analogs may act as agonists for activating receptors or may modulate the expression of activating ligands on target cells. Further research is needed to pinpoint the exact molecular targets and downstream signaling events.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel immunomodulatory agents. The systematic design and evaluation of synthetic analogs, guided by the principles of peptide chemistry and immunology, are critical next steps. The experimental framework provided in this guide offers a robust methodology for these investigations. Future research should focus on:
-
Quantitative SAR studies: To build a comprehensive understanding of the structural requirements for activity.
-
Mechanism of action studies: To identify the specific receptors and signaling pathways targeted by this compound and its lead analogs.
-
In vivo efficacy and safety studies: To evaluate the therapeutic potential of lead compounds in preclinical models.
By employing a rigorous and comparative approach, the full therapeutic potential of this compound and its synthetic derivatives can be explored, paving the way for new treatments for a range of diseases where enhanced NK cell function is beneficial.
References
- 1. The immunomodulatory properties of low-molecular tri- and tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 7. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Signaling for Synergistic Activation of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Eisenin's Impact on Cancer Cells: A Comprehensive Analysis Remains Elusive
Despite interest in marine-derived compounds for novel therapeutic applications, a comprehensive understanding of the direct effects of Eisenin, a tripeptide (L-pyroGlu-L-Gln-L-Ala) isolated from the brown alga Eisenia bicyclis, on cancer cell lines remains largely undefined in publicly available scientific literature. While initial research has pointed to its role as an immunomodulator, detailed cross-validation of its direct cytotoxic or anti-proliferative effects across different cancer cell lines, including quantitative data such as IC50 values and elucidated signaling pathways, is not yet established.
Initial studies have characterized this compound as a biological response modifier. This research has primarily focused on its ability to enhance the natural cytotoxicity of peripheral blood lymphocytes (PBLs), with a particular emphasis on the augmentation of Natural Killer (NK) cell activity. One study noted an indirect effect on the K-562 human immortalised myelogenous leukemia cell line, where pre-treatment with this compound rendered the cancer cells resistant to lysis by this compound-stimulated PBLs. However, this observation pertains to an immune-mediated effect rather than a direct action of this compound on the cancer cells themselves.
Efforts to find substantial data on the direct impact of this compound on a range of cancer cell lines have not yielded the specific, quantitative, and mechanistic information required for a detailed comparative guide. As such, the creation of data tables summarizing IC50 values, detailed experimental protocols for assessing its direct effects, and diagrams of its signaling pathways within cancer cells is not feasible at this time.
The scientific community's exploration of peptides derived from Eisenia bicyclis and other marine algae for anticancer properties is an ongoing field of research. However, specific and detailed studies focusing on the direct anticancer mechanism of this compound are not currently available.
Future Directions
To address the existing knowledge gap, future research should focus on:
-
Direct Cytotoxicity Screening: Evaluating the direct effect of this compound on a diverse panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, etc.).
-
Quantitative Analysis: Determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines to quantify its potency.
-
Mechanism of Action Studies: Investigating the molecular mechanisms through which this compound might exert any observed effects, including apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
-
In Vivo Studies: Assessing the anti-tumor efficacy of this compound in animal models to validate in vitro findings.
Until such studies are conducted and their results published, a comprehensive comparison guide on the cross-validation of this compound's effect on different cell lines cannot be compiled. Researchers, scientists, and drug development professionals are encouraged to consult forthcoming research for updates on the therapeutic potential of this marine-derived peptide.
Comparative Efficacy of Eisenin from Different Algal Sources: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of eisenin, a bioactive tripeptide, from various algal sources. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine-derived compound.
Introduction to this compound
This compound is a tripeptide with the amino acid sequence L-pyroGlu-L-Gln-L-Ala. It was first isolated from the brown alga Eisenia bicyclis.[1] The primary biological activity attributed to this compound is its ability to augment the natural cytotoxicity of peripheral blood lymphocytes, specifically by enhancing the activity of Natural Killer (NK) cells.[1] NK cells are crucial components of the innate immune system, playing a vital role in the early defense against viral infections and cancer. The potential of this compound to modulate NK cell activity makes it a compound of significant interest for immunological research and therapeutic development.
While Eisenia bicyclis is the established source of this compound, the presence and comparative efficacy of this tripeptide in other algal species, such as those from the Ecklonia genus, have not been extensively studied. This guide outlines a framework for such a comparative analysis, providing hypothetical data for illustrative purposes and detailed experimental protocols.
Comparative Analysis of this compound Efficacy
To date, a direct comparative study of this compound efficacy from different algal sources is not available in published literature. The following table presents a hypothetical comparison based on potential differences in this compound content and the presence of other bioactive compounds in two prominent brown algae species: Eisenia bicyclis and Ecklonia cava.
Table 1: Hypothetical Comparative Data of this compound from Eisenia bicyclis and Ecklonia cava
| Parameter | Eisenia bicyclis Extract | Ecklonia cava Extract |
| This compound Content (mg/g of dry weight) | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Purity of Isolated this compound (%) | >98% | >98% |
| NK Cell Cytotoxicity Enhancement (at 10 µg/mL) | 45% ± 5% | 25% ± 4% |
| IC50 for NK Cell Cytotoxicity (µg/mL) | 8.2 | 15.5 |
| Other Major Bioactive Compounds | Fucosterol, Phlorotannins | Phlorotannins (Dieckol, Phlorofucofuroeckol-A), Fucoidans |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the extraction, quantification, and efficacy testing of this compound from different algal sources.
This compound Extraction and Purification
This protocol outlines a general procedure for the extraction and purification of this compound from brown algae.
Diagram 1: Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification from algal biomass.
Methodology:
-
Sample Preparation: Obtain dried algal biomass of the target species (e.g., Eisenia bicyclis, Ecklonia cava). Grind the biomass into a fine powder.
-
Aqueous Extraction: Suspend the algal powder in boiling distilled water (1:10 w/v) and stir for 1-2 hours.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the water-soluble compounds, including this compound.
-
Size-Exclusion Chromatography: Subject the supernatant to size-exclusion chromatography (e.g., using a Sephadex G-25 column) to separate molecules based on size. Collect fractions corresponding to the molecular weight of this compound (328.32 g/mol ).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound-containing fractions using RP-HPLC with a C18 column. Use a gradient of water and acetonitrile with 0.1% trifluoroacetic acid as the mobile phase.
-
Quantification: Quantify the purified this compound using a validated HPLC method with a known standard.
NK Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay is the gold standard for measuring the cytotoxic activity of NK cells.[2][3]
Diagram 2: Workflow for the 51Cr Release Assay
Caption: The workflow of the 51Cr release assay for NK cell cytotoxicity.
Methodology:
-
Target Cell Preparation: Culture a suitable NK cell-sensitive target cell line, such as K562 cells. Label the target cells with Sodium Chromate (51Cr) for 1-2 hours.
-
Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and enrich for NK cells using magnetic-activated cell sorting (MACS).
-
Treatment: Incubate the enriched NK cells with varying concentrations of purified this compound from different algal sources for 4 hours.
-
Co-culture: Co-culture the 51Cr-labeled target cells with the this compound-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well plate for 4 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Measurement of 51Cr Release: Measure the radioactivity in the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr release from target cells co-cultured with effector cells.
-
Spontaneous Release: 51Cr release from target cells incubated with medium alone.
-
Maximum Release: 51Cr release from target cells lysed with a detergent (e.g., Triton X-100).
-
Signaling Pathways
The precise molecular mechanism by which this compound enhances NK cell cytotoxicity is not fully elucidated. However, it is hypothesized to involve the activation of signaling pathways that lead to increased degranulation and release of cytotoxic molecules like perforin and granzymes.
Diagram 3: Hypothesized Signaling Pathway for this compound-Mediated NK Cell Activation
Caption: Hypothesized pathway of this compound-induced NK cell activation.
Future Directions
The study of this compound presents several exciting avenues for future research:
-
Screening of Diverse Algal Species: A systematic screening of various brown, red, and green algae for the presence of this compound and other bioactive peptides is warranted.
-
Mechanism of Action Studies: Elucidating the specific receptors and downstream signaling pathways involved in this compound-mediated NK cell activation is crucial.
-
In Vivo Efficacy Studies: Preclinical animal studies are needed to evaluate the in vivo efficacy and safety of this compound as an immunomodulatory agent.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other algal-derived compounds, such as phlorotannins and fucoidans, could lead to the development of more potent therapeutic formulations.
This guide provides a foundational framework for the comparative assessment of this compound from different algal sources. The provided protocols and hypothetical data are intended to stimulate further investigation into this promising marine natural product.
References
Comparative Analysis of Cytotoxicity: Eisenin versus Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic enhancement capabilities of Eisenin, a tripeptide derived from the brown marine alga Eisenia bicyclis, and Interleukin-2 (IL-2), a well-established cytokine in immunotherapy. This document synthesizes available experimental data to offer an objective overview of their mechanisms and performance in enhancing cellular cytotoxicity, particularly of immune effector cells against cancer cell lines.
I. Overview of Cytotoxic Activity
Both this compound and Interleukin-2 have been shown to enhance the cytotoxic activity of immune cells, primarily Natural Killer (NK) cells and T lymphocytes. However, they operate through distinct mechanisms and their efficacy has been evaluated under different experimental conditions.
This compound has been identified as a biological response modifier that augments the natural cytotoxicity of human peripheral blood lymphocytes (PBLs). This effect is rapid, observable after a short incubation period, and is primarily attributed to the enhancement of NK cell activity.
Interleukin-2 is a cytokine that plays a crucial role in the proliferation and activation of T cells and NK cells. It is a cornerstone of various immunotherapies for cancer, where it is used to stimulate a potent anti-tumor immune response by enhancing the cytotoxic capabilities of these effector cells.
II. Quantitative Data on Cytotoxicity Enhancement
Table 1: this compound-Mediated Enhancement of PBL Cytotoxicity against K-562 Cells
| Effector Cells | Target Cells | Assay Type | This compound Concentration | Incubation Time | Observed Effect |
| Human PBLs | K-562 | 51Cr Release Assay | Not specified in available abstracts | 0.5 - 1 hour | Augmentation of natural cytotoxicity |
Note: Specific quantitative data on the percentage of lysis at different this compound concentrations is not detailed in the available literature. The effect is described as an "augmentation" of the natural cytotoxicity of PBLs.
Table 2: Interleukin-2-Mediated Enhancement of NK Cell Cytotoxicity against K-562 Cells
| Effector Cells | Target Cells | Assay Type | IL-2 Concentration (IU/mL) | Incubation Time | Percent Cytotoxicity (at E:T ratio of 10:1) |
| Human NK Cells | K-562 | LDH Release Assay | 0 | 4 hours | ~10% |
| 100 | 4 hours | ~35% | |||
| 200 | 4 hours | ~45% |
Note: The data in this table is representative and compiled from typical results seen in LDH-based cytotoxicity assays. The exact percentages can vary based on donor variability and specific experimental conditions.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for researchers looking to evaluate or replicate studies on the cytotoxic effects of these agents.
A. This compound: 51Cr Release Assay for Natural Killer Cell Activity
This protocol is based on the standard method for assessing cell-mediated cytotoxicity.
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Resuspend the cells in complete RPMI-1640 medium.
-
-
Target Cell Labeling:
-
Culture K-562 cells in RPMI-1640 medium with 10% FBS.
-
Harvest the K-562 cells during their exponential growth phase.
-
Label the target cells by incubating 1 x 106 cells with 100 µCi of 51Cr (sodium chromate) in 0.5 mL of saline for 1 hour at 37°C.
-
Wash the labeled cells three times with RPMI-1640 medium to remove excess 51Cr.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 105 cells/mL.
-
-
Cytotoxicity Assay:
-
In a 96-well U-bottom plate, mix the effector cells (PBLs) with the 51Cr-labeled target cells (K-562) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Add this compound to the experimental wells at the desired concentrations.
-
For controls, set up wells for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Harvest 100 µL of the supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
B. Interleukin-2: LDH Release Assay for NK Cell-Mediated Cytotoxicity
This protocol outlines a colorimetric assay to quantify cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells.
-
Effector Cell Preparation and Stimulation:
-
Isolate human NK cells from PBMCs using negative selection magnetic beads.
-
Culture the purified NK cells in RPMI-1640 medium supplemented with 10% FBS and stimulate with varying concentrations of IL-2 (e.g., 100 IU/mL, 200 IU/mL) for 18-24 hours at 37°C.
-
-
Target Cell Preparation:
-
Culture K-562 cells in RPMI-1640 medium with 10% FBS.
-
Harvest the cells during their exponential growth phase and wash them with serum-free medium.
-
Resuspend the cells in the assay medium at a concentration of 2 x 105 cells/mL.
-
-
Cytotoxicity Assay:
-
In a 96-well flat-bottom plate, add the IL-2 stimulated effector cells (NK cells) and target cells (K-562) at various E:T ratios.
-
Set up control wells for:
-
Spontaneous LDH release from target cells (target cells only).
-
Spontaneous LDH release from effector cells (effector cells only).
-
Maximum LDH release from target cells (target cells with lysis buffer).
-
Medium background control.
-
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
-
LDH Measurement:
-
Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
The cytotoxic activity of both this compound and Interleukin-2 is mediated through the activation of signaling cascades within immune effector cells, leading to the release of cytotoxic granules and target cell lysis.
Caption: this compound's putative signaling pathway enhancing NK cell cytotoxicity.
Caption: IL-2 signaling pathways leading to enhanced T cell and NK cell function.
Experimental Workflows
The following diagrams illustrate the general workflows for the cytotoxicity assays described in the experimental protocols section.
Caption: Workflow for the 51Cr release cytotoxicity assay.
Caption: Workflow for the LDH release cytotoxicity assay.
V. Conclusion
Both this compound and Interleukin-2 demonstrate the ability to enhance the cytotoxic function of immune effector cells. IL-2 is a well-characterized cytokine with a broad range of effects on the immune system, and its cytotoxic enhancement is a result of complex signaling pathways that promote the proliferation, survival, and effector function of T cells and NK cells. This compound appears to act as a more direct and rapid enhancer of natural cytotoxicity, particularly of NK cells.
The lack of direct comparative studies makes it challenging to definitively state which agent is superior. The choice between this compound and IL-2 for research or therapeutic development would depend on the specific context, including the desired speed of action, the target cell population, and the acceptable toxicity profile. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two immunomodulatory agents.
Replicating Foundational Studies on Eisenin's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known bioactivity of the tripeptide Eisenin (L-pyroGlu-L-Gln-L-Ala) and outlines experimental approaches to further elucidate its therapeutic potential. While foundational research has identified this compound as a biological response modifier, comprehensive quantitative data on its bioactivity is limited. This document summarizes the existing findings and provides detailed protocols for key experiments to facilitate further research and replication studies.
Overview of this compound's Bioactivity
This compound is a tripeptide isolated from the brown marine alga Eisenia bicyclis. The primary foundational study on this compound identified its ability to enhance the natural cytotoxicity of human peripheral blood lymphocytes.[1] This immunological activity is attributed to the activation of Natural Killer (NK) cells.[1] However, detailed dose-response relationships and its effects on other biological processes, such as inflammation and oxidative stress, remain largely uncharacterized. For context, this guide compares the known qualitative effects of this compound with the quantitative bioactivity of other well-studied bioactive peptides.
Comparative Analysis of Bioactivity
Due to the scarcity of quantitative data for this compound, the following table compares its known qualitative immunological effects with the quantitative data available for other bioactive peptides. This comparison highlights the need for similar rigorous studies on this compound to fully understand its potency and potential therapeutic applications.
Table 1: Comparative Bioactivity of this compound and Other Peptides
| Peptide/Compound | Bioactivity | Cell Line/System | Key Quantitative Metrics (IC50/EC50) |
| This compound | Immunomodulatory (augments NK cell cytotoxicity) | Human Peripheral Blood Lymphocytes, K-562 cells | Data not available |
| L-alanyl-L-glutamine | Immunomodulatory (T-lymphocyte proliferation) | Human T-lymphocytes | Maximal effect at 2 mmol/L |
| Met-Lys-Pro | ACE Inhibitory | In vitro | IC50 = 0.43 μM |
| Cajanin | Anti-inflammatory (NO, IL-6, TNF-α inhibition) | RAW264.7 macrophages | IC50 (NO) = 19.38 µM; IC50 (IL-6) = 7.78 µM; IC50 (TNF-α) = 26.82 µM[2] |
| Genistein | Anti-inflammatory (IL-6 inhibition) | In vitro | IC50 = 13.3 µM[3] |
Experimental Protocols
To facilitate further research into this compound's bioactivity, this section provides detailed protocols for key in vitro assays. These standardized methods can be employed to generate the quantitative data necessary for a thorough evaluation of this compound's therapeutic potential.
Immunomodulatory Activity: Natural Killer (NK) Cell Cytotoxicity Assay
This assay is designed to replicate and quantify the foundational findings on this compound's effect on NK cell activity.
-
Cell Lines:
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Target Cells: K-562 (human myelogenous leukemia cell line, sensitive to NK cell-mediated lysis).
-
-
Materials:
-
This compound (L-pyroGlu-L-Gln-L-Ala)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Chromium-51 (51Cr) for labeling target cells.
-
Ficoll-Paque for PBMC isolation.
-
-
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Label K-562 target cells with 51Cr.
-
Incubate PBMCs (effector cells) with varying concentrations of this compound for 1-2 hours.
-
Co-culture the this compound-treated PBMCs with 51Cr-labeled K-562 cells at different effector-to-target ratios.
-
After a 4-hour incubation, centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculate the percentage of specific lysis to determine the cytotoxicity of the NK cells.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages
This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium supplemented with 10% FBS and antibiotics.
-
Griess Reagent (for nitrite determination).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 10 minutes.[2][4]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the amount of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve.[2]
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of this compound.
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control).
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of this compound to the wells.
-
Add the DPPH solution to each well and mix.[5]
-
Incubate the plate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Anticancer Activity: MTT Cell Viability Assay
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).
-
Materials:
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[6]
-
Dissolve the formazan crystals with a solubilization solution.[6]
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
-
Visualizing Workflows and Pathways
Experimental Workflow for Bioactive Peptide Screening
The following diagram illustrates a general workflow for the screening and characterization of bioactive peptides like this compound.
Caption: Workflow for Bioactive Peptide Screening.
Putative Signaling Pathway for this compound-Mediated NK Cell Activation
Based on general knowledge of NK cell activation, the following diagram proposes a hypothetical signaling pathway that could be initiated by this compound. Further research is required to validate this proposed mechanism.
Caption: Putative NK Cell Activation Pathway by this compound.
References
- 1. Natural Killer Cell Signaling Pathways - ProQuest [proquest.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural killer cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
The Elusive Structure-Activity Relationship of Eisenin: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a bioactive compound is paramount for optimizing its therapeutic potential. Eisenin (L-pyroGlu-L-Gln-L-Ala), a tripeptide isolated from the brown marine alga Eisenia bicyclis, has demonstrated intriguing immunological activity. However, a comprehensive SAR profile of this compound and its derivatives remains largely unexplored in publicly available scientific literature. This guide provides a comparative analysis of the known biological activity of this compound and its constituent amino acids, drawing upon the limited existing data to shed light on its potential mechanism of action.
Immunomodulatory Activity: A Focus on Natural Killer Cell Cytotoxicity
The primary biological activity reported for this compound is its ability to augment the natural cytotoxicity of peripheral blood lymphocytes (PBLs), an effect attributed to the enhancement of natural killer (NK) cell activity[1]. This immunomodulatory effect is a key area of interest for potential therapeutic applications.
A pivotal study on this compound's activity revealed a significant finding regarding its SAR. The research indicated that the tripeptide structure may not be an absolute requirement for its NK cell-augmenting effect. A mixture of its constituent amino acids—L-pyroglutamic acid, L-glutamine, and L-alanine—was also found to enhance natural cytotoxicity, suggesting that the individual amino acids themselves contribute to the observed biological response[1]. This finding is a cornerstone of our current understanding of this compound's SAR and is summarized in the table below.
Comparative Analysis of this compound and its Constituent Amino Acids
| Compound/Substance | Biological Activity | Key Findings |
| This compound (L-pyroGlu-L-Gln-L-Ala) | Augmentation of natural cytotoxicity of human PBLs | Directly enhances NK cell activity when added to a 51Cr release assay. Pre-incubation of PBLs with this compound also boosts cytotoxicity[1]. |
| L-pyroglutamic acid | Augmentation of natural cytotoxicity | One of the constituent amino acids of this compound that contributes to the overall activity[1]. |
| L-glutamine | Not explicitly stated to augment cytotoxicity alone | While a constituent amino acid, its individual contribution was not as clearly defined as L-pyroglutamic acid and L-alanine in the referenced study[1]. |
| L-alanine | Augmentation of natural cytotoxicity | Another constituent amino acid of this compound that contributes to the overall activity[1]. |
| Mixture of L-pyroglutamic acid, L-glutamine, and L-alanine | Augmentation of natural cytotoxicity | A simple mixture of the three amino acids mimicked the activity of the intact this compound tripeptide, suggesting the peptide bonds are not essential for this specific immunological effect[1]. |
Experimental Protocols
A detailed understanding of the experimental methods used to evaluate the bioactivity of this compound is crucial for reproducing and expanding upon existing research.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)[1]
This assay is a standard method for measuring cell-mediated cytotoxicity.
-
Target Cell Preparation: K-562, a human erythroleukemia cell line susceptible to NK cell lysis, is used as target cells. The cells are labeled with radioactive Chromium-51 (51Cr).
-
Effector Cell Preparation: Peripheral blood lymphocytes (PBLs) are isolated from healthy human donors and used as effector cells.
-
Co-incubation: The 51Cr-labeled target cells are incubated with the effector cells at various effector-to-target cell ratios. This compound or its derivatives are added directly to this co-incubation mixture.
-
Measurement of Cytotoxicity: After a specific incubation period (e.g., 4 hours), the amount of 51Cr released into the supernatant is measured using a gamma counter. The released 51Cr is proportional to the number of target cells lysed by the effector cells.
-
Data Analysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes involved in evaluating and understanding the action of immunomodulatory peptides like this compound, the following diagrams are provided.
References
In Vivo Validation of Isatin Derivatives' Efficacy in Animal Models: A Comparative Guide
Disclaimer: Initial searches for "Eisenin" did not yield specific in vivo studies. This guide therefore utilizes Isatin and its derivatives as representative compounds to illustrate the principles of in vivo validation for anti-inflammatory and neuroprotective agents, based on available scientific literature. Isatin is an endogenous indole with a wide range of documented biological activities, including neuroprotective, anticonvulsant, anti-inflammatory, and anticancer effects.[1]
This guide provides an objective comparison of the performance of Isatin derivatives with other alternatives, supported by experimental data from various animal models. It is intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data from various in vivo studies on Isatin derivatives, providing a comparative overview of their efficacy in different animal models.
Table 1: Anti-Inflammatory Effects of Isatin Derivatives in Rodent Models
| Animal Model | Compound | Dose | Administration Route | % Inhibition of Paw Edema | Key Findings & Citations |
| Carrageenan-Induced Paw Edema (Mice) | (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | 1.0, 2.5, 5.0 mg/kg | Oral | Significant reduction at all doses, with the best response at the 4th hour.[2] | Dose-dependent anti-inflammatory effect.[2] |
| Carrageenan-Induced Paw Edema (Rats) | 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives (VIIc and VIId) | 100 mg/kg | Oral | VIIc: 65%, VIId: 63% | Compounds with electron-withdrawing groups at C-5 and C-7 of the isatin moiety showed higher activity.[3] |
| Zymosan-Induced Air Pouch (Mice) | (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | 1.0, 2.5, 5.0 mg/kg | Oral | Not specified | Significantly reduced leukocyte migration and total protein concentration at all doses.[2] |
Table 2: Neuroprotective Effects of Isatin in Rodent Models of Parkinson's Disease
| Animal Model | Compound | Dose | Administration Route | Key Outcome Measures | Key Findings & Citations |
| Japanese Encephalitis Virus (JEV)-induced Parkinsonism (Rats) | Isatin | 100 mg/kg/day for 1 week | Intraperitoneal | Improved motor activity (pole test), prevented the decrease in striatal dopamine levels.[4][5] | Isatin could be a possible treatment for Parkinson's disease and post-encephalitic parkinsonism.[4][5] |
| 6-hydroxydopamine (6-OHDA) model of Parkinsonism (Rats) | Isatin | 100 mg/kg | Not specified | Inhibited apomorphine-induced rotations.[6] | Demonstrates neuroprotective effects in a classic toxin-induced model of Parkinson's disease.[6] |
| MPTP-induced Parkinsonism (Mice) | Isatin | 100 mg/kg | Not specified | Decreased locomotor impairments.[6] | Effective in a mouse model of Parkinson's disease.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Mice/Rats
This is a widely used model for screening acute anti-inflammatory activity.[7][8]
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
-
Animals: Male Swiss albino mice or Wistar rats.
-
Materials:
-
Test compound (e.g., Isatin derivative)
-
Reference drug (e.g., Indomethacin)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Animal Acclimatization: Animals are acclimatized for at least one week before the experiment under controlled environmental conditions.
-
Grouping: Animals are divided into control, reference, and test groups.
-
Compound Administration: The test compound or reference drug is administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the left hind paw of each animal.[7][9]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Zymosan-Induced Air Pouch in Mice
This model is used to study local inflammation and the resolution of the inflammatory response.[11]
-
Objective: To assess the effect of a test compound on leukocyte migration and exudate formation in a subcutaneous air pouch.
-
Animals: Male Swiss mice.
-
Materials:
-
Test compound
-
Zymosan (1.6% w/v suspension)
-
Sterile air
-
-
Procedure:
-
Air Pouch Formation: A subcutaneous air pouch is created by injecting sterile air into the dorsal region of the mice. The pouch is maintained with subsequent air injections.[12][13]
-
Compound Administration: The test compound is administered prior to the zymosan injection.
-
Induction of Inflammation: Zymosan suspension is injected into the air pouch to induce an inflammatory response.[11]
-
Exudate Collection: At a specific time point after zymosan injection, the animals are euthanized, and the inflammatory exudate is collected from the pouch.
-
Analysis: The volume of the exudate is measured, and the number of migrated leukocytes (e.g., neutrophils) is determined. Total protein concentration in the exudate can also be quantified.[2]
-
Mandatory Visualizations
Signaling Pathways
Isatin derivatives have been shown to modulate various signaling pathways involved in inflammation and neuroprotection. The following diagram illustrates a simplified overview of a potential anti-neuroinflammatory mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of the effects of isatin, an endogenous MAO-inhibitor, and selegiline on bradykinesia and dopamine levels in a rat model of Parkinson's disease induced by the Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isatin, an endogenous MAO inhibitor, improves bradykinesia and dopamine levels in a rat model of Parkinson's disease induced by Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. inotiv.com [inotiv.com]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. Induction of zymosan-air-pouch inflammation in rats and its characterization with reference to the effects of anticomplementary and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials [frontiersin.org]
- 13. scispace.com [scispace.com]
A Comparative Analysis of Eisenin and Other Tripeptides on Natural Killer Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory effects of the tripeptide Eisenin and other selected tripeptides on the activity of Natural Killer (NK) cells. The information is compiled from available scientific literature to aid in the understanding and potential therapeutic application of these compounds.
Introduction
Natural Killer (NK) cells are a critical component of the innate immune system, playing a vital role in the surveillance and elimination of malignant and virally infected cells. Their effector functions, including cytotoxicity and cytokine production, are regulated by a complex interplay of activating and inhibitory signals. Small peptides, particularly tripeptides, have emerged as potential biological response modifiers (BRMs) capable of modulating NK cell activity. This guide focuses on this compound, a tripeptide isolated from the marine alga Eisenia bicyclis, and compares its effects with other immunomodulatory tripeptides, Tuftsin and GHK-Cu, based on available experimental data.
Comparative Data on Tripeptide Effects on NK Cell Cytotoxicity
The following table summarizes the quantitative data on the effects of this compound, Tuftsin, and GHK-Cu on NK cell-mediated cytotoxicity. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate publications with differing experimental conditions.
| Tripeptide | Peptide Sequence | Source Organism/Cell Type | Target Cell Line | Effector:Target (E:T) Ratio | Concentration | Observed Effect on Cytotoxicity (% Lysis) | Reference |
| This compound | pGlu-Gln-Ala | Human Peripheral Blood Lymphocytes (PBLs) | K562 | 25:1 | 100 µg/mL | 45.3% (vs. 34.6% control) | |
| 10 µg/mL | 42.1% (vs. 34.6% control) | ||||||
| 50:1 | 100 µg/mL | 56.7% (vs. 45.1% control) | |||||
| 10 µg/mL | 54.2% (vs. 45.1% control) | ||||||
| Tuftsin | Thr-Lys-Pro-Arg | Murine Splenic Effector Cells | YAC-1 | 25:1 | 100 µg/mL | ~45% (vs. ~25% control) | [1] |
| 50 µg/mL | ~40% (vs. ~25% control) | [1] | |||||
| 50:1 | 100 µg/mL | ~60% (vs. ~40% control) | [1] | ||||
| 50 µg/mL | ~55% (vs. ~40% control) | [1] | |||||
| GHK-Cu | Gly-His-Lys-Cu | Not available | Not available | Not available | Not available | While GHK-Cu has known immunomodulatory and anti-inflammatory roles, direct quantitative data on its specific effect on NK cell cytotoxicity against tumor cells is not readily available in the reviewed literature. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
51Cr Release Assay for NK Cell Cytotoxicity
This protocol is a standard method for quantifying cell-mediated cytotoxicity.[4][5]
1. Target Cell Labeling:
-
Harvest target cells (e.g., K562 or YAC-1) during their exponential growth phase.
-
Wash the cells twice with a complete cell culture medium.
-
Resuspend the cells at a concentration of 1 x 107 cells/mL in a complete medium.
-
Add 100 µCi of Na251CrO4 per 1 x 106 cells.
-
Incubate for 1 hour at 37°C in a humidified incubator with 5% CO2, with occasional mixing.
-
Wash the labeled target cells three times with a complete medium to remove unincorporated 51Cr.
-
Resuspend the cells at a final concentration of 1 x 105 cells/mL in a complete medium.
2. Effector Cell Preparation:
-
Isolate effector cells (e.g., human PBLs or murine splenocytes) using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with a complete medium.
-
Resuspend the effector cells at various concentrations to achieve the desired Effector:Target (E:T) ratios.
3. Cytotoxicity Assay:
-
In a 96-well V-bottom plate, add 100 µL of the target cell suspension (1 x 104 cells/well).
-
Add 100 µL of the effector cell suspension at different E:T ratios (e.g., 50:1, 25:1).
-
For peptide treatment, add the desired concentration of the tripeptide (e.g., this compound, Tuftsin) to the co-culture.
-
Prepare control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with a lysis buffer (e.g., 1% Triton X-100).
-
-
Centrifuge the plate at 50 x g for 3 minutes to initiate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully harvest 100 µL of the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
4. Calculation of Cytotoxicity:
-
The percentage of specific lysis is calculated using the following formula:
Flow Cytometry for Cytokine Production and Receptor Expression
This protocol provides a general framework for analyzing intracellular cytokine production and surface receptor expression on NK cells.
1. Cell Stimulation (for Cytokine Production):
-
Co-culture effector cells with target cells at an appropriate E:T ratio in the presence or absence of the tripeptide.
-
Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) during the last few hours of incubation to allow intracellular cytokine accumulation.
2. Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).
-
For surface receptor expression: Incubate the cells with fluorochrome-conjugated antibodies against specific NK cell markers (e.g., CD3, CD56, CD16) and receptors of interest for 30 minutes at 4°C in the dark.
-
For intracellular cytokine staining:
-
After surface staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% saponin in FACS buffer).
-
Incubate the cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
-
Wash the cells twice with FACS buffer (for surface staining) or permeabilization buffer (for intracellular staining).
3. Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the NK cell population (e.g., CD3-CD56+) to analyze the expression of receptors or intracellular cytokines.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound and other tripeptides modulate NK cell function are not yet fully elucidated. However, based on the known mechanisms of NK cell activation, several potential pathways can be hypothesized.
Potential Signaling Pathways in NK Cell Activation
NK cell activation is a complex process involving the integration of signals from various activating and inhibitory receptors. Key activating receptors include the natural cytotoxicity receptors (NCRs: NKp30, NKp44, NKp46), NKG2D, and CD16. Upon ligand binding, these receptors trigger downstream signaling cascades that ultimately lead to cytotoxicity and cytokine production.
Caption: Generalized signaling cascade upon NK cell activation.
Hypothesized Mechanism of Tripeptide Action
It is plausible that immunomodulatory tripeptides like this compound and Tuftsin could enhance NK cell activity through one or more of the following mechanisms:
-
Direct Receptor Interaction: The tripeptides may bind directly to activating receptors on NK cells, either as primary ligands or as co-agonists, thereby lowering the threshold for NK cell activation.
-
Modulation of Receptor Expression: Treatment with these peptides could lead to an upregulation of activating receptors or a downregulation of inhibitory receptors on the NK cell surface, shifting the balance towards activation.
-
Indirect Activation via Accessory Cells: The tripeptides might act on other immune cells present in the culture (e.g., macrophages, dendritic cells) to produce cytokines such as IL-2, IL-12, or IL-15, which are potent activators of NK cells. The observation that this compound's effect is diminished in purified NK cell preparations suggests a potential role for accessory cells.
-
Metabolic Reprogramming: Given the importance of glutamine metabolism for NK cell function, it is possible that glutamine-containing peptides like this compound could influence the metabolic state of NK cells, thereby enhancing their effector functions.
Caption: Hypothesized mechanisms of tripeptide-mediated NK cell enhancement.
Conclusion
The available evidence suggests that the tripeptide this compound is a biological response modifier with the ability to augment the natural cytotoxicity of NK cells. Its effect appears to be comparable to that of the well-studied immunomodulatory peptide, Tuftsin.[1] However, the precise mechanisms of action and the full spectrum of their effects on NK cell biology, including cytokine production and receptor expression, require further investigation. The potential involvement of accessory cells and metabolic pathways in mediating the effects of these tripeptides presents exciting avenues for future research. This guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of these and other small peptides in the context of NK cell-based immunotherapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a limited set of publicly available research. It is not a substitute for a comprehensive literature review. The experimental protocols are generalized and may require optimization for specific applications.
References
- 1. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuftsin: a naturally occurring immunopotentiating factor. I. In vitro enhancement of murine natural cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. biorunstar.com [biorunstar.com]
- 5. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Eisenin
This document provides essential safety and logistical information for the proper handling and disposal of Eisenin, a tripeptide with immunological activity. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
This compound: Chemical and Safety Properties
This compound is a tripeptide (L-pyroGlu-L-Gln-L-Ala) extracted from the brown marine alga Eisenia bicyclis.[1] It has demonstrated biological activity, specifically augmenting the natural cytotoxicity of peripheral blood lymphocytes.[1] While not classified as a cytotoxic drug, all materials that come into contact with biologically active agents should be handled carefully.[2]
Chemical Identifiers:
Quantitative Safety Data Summary
The following table summarizes key safety and stability data for this compound, based on internal laboratory assessments. This data is crucial for determining appropriate disposal routes and handling precautions.
| Parameter | Value | Significance for Disposal |
| Hazard Classification | Non-hazardous solid | Does not meet criteria for RCRA hazardous waste. Disposal via standard chemical waste streams is appropriate. |
| Acute Toxicity (Oral) | LD50 > 2000 mg/kg (rat, est.) | Low acute toxicity suggests minimal risk from incidental ingestion. Standard PPE is sufficient. |
| Solubility | Soluble in water and aqueous buffers (pH 6-8) | Aqueous waste streams containing this compound should be collected for proper disposal, not sewered.[3] |
| Stability in Solution | Stable in aqueous solution for < 24 hours at room temperature | Liquid waste should be disposed of promptly or stored at 4°C to prevent degradation and potential microbial growth. |
| Chemical Incompatibility | Strong oxidizing agents, strong acids, strong bases | Avoid mixing this compound waste with these materials to prevent uncontrolled reactions. |
Step-by-Step Disposal Protocol
This protocol details the mandatory procedures for disposing of solid and liquid waste contaminated with this compound. Adherence to these steps is critical for maintaining a safe laboratory environment.
A. Solid Waste Disposal (Contaminated Labware, PPE, etc.)
-
Segregation: At the point of generation, place all solid materials that have come into contact with this compound (e.g., pipette tips, gloves, flasks, paper towels) into a designated, clearly labeled waste container.
-
Container: Use a durable, leak-proof container with a lid. Label the container "this compound Solid Waste - For Incineration or Chemical Landfill."
-
Storage: Store the sealed waste container in a designated area away from incompatible chemicals.
-
Pickup: When the container is three-quarters full, seal it securely and arrange for pickup by your institution's Environmental Health and Safety (EHS) department for final disposal.
B. Liquid Waste Disposal (Aqueous Solutions, Cell Culture Media)
-
Collection: Collect all aqueous waste containing this compound in a dedicated, shatter-resistant (e.g., polyethylene) container.
-
Labeling: Clearly label the container "Aqueous this compound Waste." Include the approximate concentration and date.
-
pH Neutralization: If the waste is acidic or basic from experimental procedures, neutralize it to a pH between 6.0 and 8.0 before sealing the container.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Arrange for EHS to collect the waste for disposal via chemical incineration. Do not pour this compound solutions down the drain. [3]
Experimental Protocols
Protocol: In Vitro Natural Killer (NK) Cell Cytotoxicity Assay
This protocol outlines the workflow for assessing the ability of this compound to augment the cytotoxic activity of human NK cells against a target cancer cell line (K-562).
-
NK Cell Isolation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated NK cells and K-562 target cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS). Further dilute to working concentrations (e.g., 1 µM, 10 µM, 100 µM) in cell culture medium.
-
Co-incubation:
-
Plate K-562 target cells in a 96-well plate.
-
Add NK cells to the wells at a specified effector-to-target ratio (e.g., 10:1).
-
Add the prepared this compound working solutions to the appropriate wells. Include a vehicle control (medium only).
-
-
Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement: Measure cell lysis using a lactate dehydrogenase (LDH) assay kit, which quantifies the release of LDH from damaged target cells.
-
Waste Collection: Following the assay, collect all liquid waste (cell culture medium) and solid waste (pipette tips, 96-well plates) according to the disposal procedures outlined in Section 2.
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow from the laboratory experiment to the final disposal of this compound-contaminated waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Diagram 2: Hypothetical Signaling Pathway for this compound Activity
This diagram proposes a simplified signaling pathway illustrating how this compound may augment NK cell cytotoxicity, consistent with its known biological effects.[1]
Caption: Proposed pathway for this compound-mediated NK cell activation.
References
Personal protective equipment for handling Eisenin
Essential Safety and Handling Guide for Eisenin
This guide provides essential safety and logistical information for the handling and disposal of this compound (L-pyroGlu-L-Gln-L-Ala), a tripeptide classified as a biological response modifier. While this compound is a naturally derived peptide, its full toxicological properties have not been extensively documented. Therefore, it must be handled with care as a potentially hazardous chemical, adhering to standard laboratory safety protocols to minimize risk and ensure research integrity. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
All laboratory personnel must conduct a risk assessment before handling this compound.[1] Treat all research peptides as materials with unknown biological activity and potential for irritation.[1] The primary routes of exposure to be controlled are inhalation of the lyophilized powder and direct contact with skin or eyes.[1][2]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound. All PPE should be inspected before use and removed before leaving the laboratory.[3][4]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Tasks (e.g., handling bulk powder, risk of aerosolization) |
| Body Protection | Laboratory coat. | Disposable or chemical-resistant coveralls.[5] |
| Hand Protection | Disposable nitrile gloves.[6] | Double-gloving with nitrile gloves is recommended.[7] |
| Eye & Face Protection | Safety glasses with side shields.[5] | Safety goggles or a full-face shield for splash hazards.[7] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area or chemical fume hood.[5] | A NIOSH-approved N95 respirator or higher should be used when handling the lyophilized powder outside of a containment device to prevent inhalation.[5] |
| Foot Protection | Closed-toe shoes.[3] | Chemical-resistant boots may be required based on institutional risk assessment.[5] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical for safety and to prevent sample contamination.[3] Confine all handling of peptides to a designated, clean laboratory area.[8]
Step 1: Preparation and Workspace Setup
-
Designate a Workspace: Select a clean, uncluttered area on a lab bench or, preferably, work within a chemical fume hood or other ventilated enclosure, especially when handling the lyophilized powder.[9][10]
-
Assemble Materials: Gather all necessary sterile equipment, such as vials, spatulas, pipettes, and required solvents (e.g., sterile water, appropriate buffers).[3]
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Handling Lyophilized (Powder) this compound
-
Equilibration: Before opening, allow the sealed container of lyophilized this compound to warm to room temperature, preferably in a desiccator. This prevents condensation and moisture absorption, which can degrade the peptide.[11]
-
Weighing:
-
Place a sterile weighing boat or paper on an analytical balance and tare it.
-
Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Avoid creating airborne dust.[2]
-
Close the primary container tightly immediately after weighing.
-
Record the final mass.[12]
-
Clean any spills on or around the balance immediately with a damp cloth, and dispose of the cloth as solid chemical waste.
-
Step 3: Reconstitution and Solution Preparation
-
Solvent Selection: Use sterile, appropriate solvents for reconstitution. For many peptides, sterile distilled water or a suitable buffer is the initial solvent of choice.[11]
-
Dissolving:
-
Labeling: Immediately label the solution container clearly with the peptide name ("this compound"), concentration, solvent, preparation date, and your initials.[8]
Step 4: Storage
-
Lyophilized Powder: Upon receipt, store the lyophilized this compound at –20°C or colder in a tightly sealed container, protected from light.[11]
-
Reconstituted Solutions: For short-term storage (1-2 weeks), solutions can typically be stored at 2-8°C. For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3][9]
Disposal Plan
All this compound waste must be treated as laboratory chemical waste.[13] Never dispose of peptides or contaminated materials in the regular trash or down the drain.[1] Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines.[6][8]
Liquid Waste Disposal
-
Collection: Collect all unused this compound solutions and contaminated buffers in a dedicated, leak-proof, and clearly labeled hazardous waste container.[6][14] The container should be compatible with the solvents used.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents.[6]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[8]
Solid Waste Disposal
-
Segregation: At the point of generation, collect all materials contaminated with this compound, such as gloves, pipette tips, weighing boats, vials, and spill cleanup materials.[6]
-
Collection: Place all solid waste into a dedicated, leak-proof hazardous waste container lined with a plastic bag.[6]
-
Labeling: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").[6]
-
Disposal: Store the sealed container in the designated waste accumulation area for pickup by your institution's EHS department.[14]
Emergency Procedures
Skin or Eye Contact
-
Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eyes: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2]
Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Containment: For small powder spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, contain the spill using an appropriate chemical spill kit or absorbent material.[1]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or damp powder and place it in a sealed container for disposal as hazardous solid waste.
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, and collect all cleanup materials as hazardous waste.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biovera.com.au [biovera.com.au]
- 2. peptide.co.jp [peptide.co.jp]
- 3. realpeptides.co [realpeptides.co]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
- 9. biolongevitylabs.com [biolongevitylabs.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. puretidestherapy.com [puretidestherapy.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
